molecular formula C11H11N3O2 B173231 ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 171193-35-4

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Katalognummer: B173231
CAS-Nummer: 171193-35-4
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: DYPKAMXVXCKHIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It is characterized as a slightly soluble solid with a calculated density of 1.23 g/cm³ at 20 °C . This compound belongs to the pyrazole class of heterocycles, which are recognized as potent medicinal scaffolds in pharmaceutical research . The specific molecular architecture of this ester, featuring a pyrazole ring linked to a pyridinyl group, makes it a valuable synthetic intermediate for constructing more complex molecules. Its structure is closely related to other pyrazole-4-carboxylate derivatives that have been utilized as key precursors in scientific research . For instance, analogous compounds, such as ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, have been identified as important starting materials in research laboratories for the synthesis of diverse pyrazole-based compound libraries . The broader family of pyrazole derivatives has been extensively investigated and reported in scientific literature to exhibit a wide spectrum of biological activities, underscoring the research value of this chemical scaffold . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

ethyl 1-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-5-3-4-6-12-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPKAMXVXCKHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569888
Record name Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171193-35-4
Record name Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Consequently, the pyrazole nucleus is embedded in numerous blockbuster drugs, exhibiting activities that span anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[3][4][5] A prime example is Celecoxib, a selective COX-2 inhibitor featuring a central pyrazole core, widely used in the treatment of arthritis.[1][6]

The target molecule of this guide, this compound, is a bifunctional scaffold of significant interest. It combines the proven biological relevance of the pyrazole ring with the coordinating properties of a pyridine moiety and a reactive ester handle suitable for further chemical elaboration, such as amide formation. This makes it a valuable building block for the synthesis of compound libraries aimed at drug discovery and the development of novel functional materials.

This guide provides a comprehensive, field-proven methodology for the synthesis of this target compound, grounded in the principles of the Knorr pyrazole synthesis. We will delve into the causal logic behind the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and explore the underlying reaction mechanism.

Synthetic Strategy: A Two-Step Cyclocondensation Approach

The most robust and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[6][7][8] This strategy is selected for its high efficiency, operational simplicity, and broad substrate scope.[9][10]

Our synthesis is designed as a two-step sequence:

  • Preparation of the 1,3-Dicarbonyl Synthon: Synthesis of the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, from readily available starting materials. This intermediate is an activated form of a 1,3-dicarbonyl compound, primed for efficient cyclization.[11]

  • Cyclocondensation Reaction: The reaction of the synthesized intermediate with 2-hydrazinopyridine to form the target pyrazole ring via a cyclization-elimination cascade.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation A Ethyl Acetoacetate D Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Key Intermediate) A->D Reflux B Triethyl Orthoformate B->D Reflux C Acetic Anhydride (Catalyst) C->D Reflux G Final Product: This compound D->G Reflux E 2-Hydrazinopyridine E->G Reflux F Ethanol (Solvent) F->G Reflux

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Part A: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This procedure details the formation of the key 1,3-dicarbonyl equivalent. The reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride proceeds at elevated temperatures to drive the condensation.[11]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Ethyl acetoacetateC₆H₁₀O₃130.1426.0 g0.201.0
Triethyl orthoformateC₇H₁₆O₃148.2035.6 g0.241.2
Acetic anhydrideC₄H₆O₃102.0924.5 g0.241.2

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethyl acetoacetate (26.0 g, 0.20 mol), triethyl orthoformate (35.6 g, 0.24 mol), and acetic anhydride (24.5 g, 0.24 mol).

  • Reaction Execution: Heat the mixture with stirring in an oil bath. Maintain the reaction temperature at approximately 130-140 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The low-boiling byproducts (ethyl acetate, ethanol) and excess reagents are removed by distillation under reduced pressure. The remaining crude product, a viscous yellow oil, is purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate.[11]

Part B: Synthesis of this compound

This is the core cyclocondensation step. The reaction is typically performed in ethanol, which serves as an excellent solvent for both reactants and facilitates the subsequent workup. The reaction is driven to completion by heating under reflux.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Ethyl 2-(ethoxymethylene)-3-oxobutanoateC₉H₁₄O₄186.2118.6 g0.101.0
2-HydrazinopyridineC₅H₇N₃109.1310.9 g0.101.0
Absolute EthanolC₂H₅OH46.07150 mL--
Glacial Acetic AcidCH₃COOH60.05~0.5 mL-Catalytic

Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.10 mol) in absolute ethanol (150 mL).

  • Addition of Reagents: To the stirred solution, add 2-hydrazinopyridine (10.9 g, 0.10 mol). A slight exotherm may be observed. Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism. The key steps involve nucleophilic attack, intramolecular cyclization, and a series of elimination steps to yield the final aromatic product.

G Start Reactants: 2-Hydrazinopyridine + Intermediate Step1 Nucleophilic Attack (Michael Addition) Start->Step1 IntermediateA Linear Adduct (Enamine/Imine Tautomers) Step1->IntermediateA Formation of C-N bond Step2 Intramolecular Cyclization IntermediateA->Step2 IntermediateB Cyclized Intermediate (Pyrazolidine derivative) Step2->IntermediateB Ring Closure Step3 Elimination Cascade (-H₂O, -EtOH) IntermediateB->Step3 Product Aromatic Pyrazole (Final Product) Step3->Product Aromatization

Caption: Mechanistic pathway of the cyclocondensation reaction.

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of 2-hydrazinopyridine attacks the electron-deficient β-carbon of the ethoxymethylene group (a Michael-type addition). This is followed by the elimination of ethanol.

  • Hydrazone Formation: The remaining nitrogen atom of the hydrazine moiety then attacks the ketone carbonyl group, forming a hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization & Aromatization: Although the exact sequence can vary, the process involves an intramolecular cyclization followed by elimination to form the stable, aromatic pyrazole ring system. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack.[8]

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons, two distinct pyrazole ring protons (singlets), and the ethyl ester group (a quartet and a triplet). The chemical shifts of the pyrazole protons are typically found in the aromatic region (>7.5 ppm).[12]
¹³C NMR Resonances for all unique carbon atoms, including those of the pyridine and pyrazole rings, the ester carbonyl carbon (~160-165 ppm), and the ethyl group carbons.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the calculated molecular weight of the product (C₁₂H₁₁N₃O₂ = 229.24 g/mol ).
FT-IR Characteristic absorption bands for C=O stretching of the ester (~1710-1730 cm⁻¹), C=N and C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and C-H stretching.
Melting Point A sharp and defined melting point range, indicative of high purity.

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound, a valuable heterocyclic building block. The strategy relies on the classic Knorr pyrazole synthesis, employing a readily prepared 1,3-dicarbonyl equivalent and 2-hydrazinopyridine. The detailed experimental protocols and mechanistic insights provided herein serve as a robust resource for researchers in synthetic chemistry and drug development, enabling the reproducible and scalable production of this important scaffold for further scientific exploration.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Pharmaffiliates. [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Rostom, S. A. F., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 936-1002. [Link]

  • Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835-7848. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Singh, R. P., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 11(01), 216-238. [Link]

  • Inam, M., et al. (2022). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 851-874. [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Privileged Scaffold in Modern Chemistry

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. This molecule integrates two critical pharmacophores: the pyrazole ring and the pyridine ring. The pyrazole moiety is a cornerstone of numerous approved pharmaceuticals, valued for its diverse biological activities, while the pyridine ring often enhances solubility, modulates electronic properties, and provides a key vector for molecular interactions.[1][2]

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying chemical principles. We will explore its synthesis, detailing the rationale behind the chosen methodology, analyze its physicochemical and spectroscopic properties, and discuss its reactivity and potential for derivatization. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their research endeavors.

Molecular Profile and Physicochemical Characteristics

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible research. The core identifiers for the title compound are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
CAS Number 134139-45-4
Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental systems. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs and computational models.

PropertyPredicted/Reported ValueRationale & Context
Physical Form Solid (predicted)Similar N-aryl pyrazole esters are typically crystalline solids at room temperature.
Melting Point Not reported; expected to be >80 °CThe parent compound, ethyl 1H-pyrazole-4-carboxylate, has a melting point of 78-80 °C.[3] Aromatic substitution generally increases melting point due to improved crystal packing.
Solubility Low in water; High in polar aprotic solvents (DMSO, DMF)The ester functionality and aromatic rings confer significant nonpolar character, while the pyridine nitrogen offers a site for protonation, potentially increasing solubility in acidic aqueous media. This profile is typical for similar heterocyclic intermediates.[4]
Storage Stability Stable at 2–8°C under inert gasRecommended for preventing slow hydrolysis of the ester or oxidative degradation over long-term storage.[4]

Synthesis and Purification: A Strategic Approach

The construction of the 1-(pyridin-2-yl)pyrazole scaffold is most efficiently achieved through a convergent synthesis that forms the pyrazole ring in the presence of the pyridinyl substituent.

Retrosynthetic Analysis and Strategy

The most logical disconnection is at the pyrazole ring, breaking it down into a hydrazine component and a three-carbon electrophile. This approach is advantageous because the key starting material, 2-hydrazinopyridine, is commercially available, and the complementary fragment can be readily prepared.

G cluster_reagents Key Reagents Target Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Disconnect C-N, C=N bond formation (Pyrazole Synthesis) Target->Disconnect Reagent1 2-Hydrazinopyridine Disconnect->Reagent1 Reagent2 Ethyl (ethoxymethylene)cyanoacetate or equivalent C3 synthon Disconnect->Reagent2

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes a common and reliable method for synthesizing N-aryl pyrazoles via condensation and cyclization. The choice of an ethoxymethylene synthon is strategic; it provides the necessary carbon backbone and features a good leaving group (ethoxy) to facilitate cyclization.

Step 1: Condensation of 2-Hydrazinopyridine with Ethyl 2-formyl-3-oxopropanoate

  • Rationale: This is a classic Knorr pyrazole synthesis variation. 2-Hydrazinopyridine acts as the dinucleophile, attacking the electrophilic carbonyl carbons of the β-ketoester equivalent. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps.

  • Procedure: a. To a solution of 2-hydrazinopyridine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine), add ethyl 2-formyl-3-oxopropanoate (1.05 eq). b. Add a catalytic amount of glacial acetic acid (3-4 drops) to protonate the carbonyl, activating it towards nucleophilic attack. c. Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 4-6 hours. d. Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Isolation and Purification

  • Rationale: The product often precipitates upon cooling. If not, reducing the solvent volume is necessary. Purification via recrystallization is ideal for obtaining high-purity material, while column chromatography is used if soluble impurities are present.

  • Procedure: a. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. c. Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. d. Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. The following data are predicted based on the known effects of the substituents on the pyrazole and pyridine cores.

Analysis Expected Observations
¹H NMR ~8.6 ppm (d, 1H): Pyridine H6 (ortho to N, deshielded).~8.2 ppm (s, 1H): Pyrazole H5.~7.9 ppm (m, 2H): Pyridine H3/H4.~7.5 ppm (s, 1H): Pyrazole H3.~7.3 ppm (m, 1H): Pyridine H5.~4.3 ppm (q, 2H): -O-CH₂-CH₃.~1.3 ppm (t, 3H): -O-CH₂-CH₃.
¹³C NMR ~163 ppm: Ester Carbonyl (C=O).~150-155 ppm: Pyridine C2/C6.~140-145 ppm: Pyrazole C3/C5.~110-140 ppm: Remaining Pyridine & Pyrazole carbons.~60 ppm: Methylene (-O-CH₂-).~14 ppm: Methyl (-CH₃).
Mass Spec (ESI+) Expected m/z: 218.0873 for [M+H]⁺.
Infrared (IR) ~1720 cm⁻¹: Strong C=O stretch (ester).~1590 cm⁻¹: C=N/C=C stretches (aromatic rings).~1250 cm⁻¹: C-O stretch (ester).

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its potential as a scaffold for further chemical modification. Understanding its reactivity is key to unlocking this potential.

Key Reactive Sites
  • Ester Group: The most accessible functional handle. It can be readily hydrolyzed to the carboxylic acid or converted to a wide array of amides, providing a primary vector for diversification.[4]

  • Pyrazole Ring: While generally stable, the C-H bonds on the pyrazole ring can undergo metallation followed by quenching with an electrophile, although regioselectivity can be challenging.

  • Pyridine Ring: The pyridine nitrogen is basic and can be quaternized or oxidized. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution if an appropriate leaving group is installed.

Core Derivatization Reactions

The following workflow illustrates the two most critical transformations for library synthesis in a drug discovery context.

G cluster_derivatives Key Derivatives Start Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Acid 1-(pyridin-2-yl)-1H-pyrazole- 4-carboxylic acid Start->Acid 1. LiOH, THF/H₂O 2. HCl (aq) Amide N-substituted-1-(pyridin-2-yl)-1H- pyrazole-4-carboxamide Acid->Amide R-NH₂, Coupling Agent (e.g., HATU, EDCI)

Caption: Primary derivatization pathways from the title compound.

Protocol: Ester Hydrolysis to Carboxylic Acid

  • Rationale: Saponification using a base like lithium hydroxide is a standard, high-yielding method for converting esters to carboxylates. The resulting carboxylate salt is then protonated with acid to yield the free carboxylic acid.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.[4]

Applications in Research and Drug Development

The fusion of pyrazole and pyridine rings creates a "privileged scaffold" that is frequently found in biologically active molecules, particularly kinase inhibitors.[1]

  • Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Ruxolitinib and Ibrutinib, contain N-aryl pyrazole or related azole cores. The 1-(pyridin-2-yl)pyrazole structure serves as an excellent starting point for synthesizing analogs targeting various kinases involved in cancer and autoimmune diseases.[1][5]

  • Intermediate for Agrochemicals: Pyrazole-based compounds are also prevalent in modern fungicides and herbicides. This molecule can serve as a building block for novel crop protection agents.[6]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , this compound is an ideal fragment for screening against biological targets. Hits can be elaborated into more potent leads by leveraging the reactivity of the ester group.

Safety and Handling

While specific toxicity data is not available, compounds of this class should be handled with standard laboratory precautions.

  • General Hazards: Based on similar structures, potential hazards may include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and causing respiratory irritation (H335).[7]

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Handle in a well-ventilated fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical research. Its synthesis is straightforward, and its structure contains a versatile functional handle for diversification. The proven importance of the pyrazolopyridine scaffold in pharmaceuticals ensures that this compound will remain a valuable tool for scientists working at the forefront of drug discovery and materials science.

References

  • PubChem. Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Patel, H. M., et al. (2014). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Fülöp, F., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules.
  • Feng, Z., et al. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. ResearchGate. Available from: [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • CP Lab Safety. Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, min 97%, 50 mg. Available from: [Link]

  • Shawali, A. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available from: [Link]

  • Molecules. Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Notably, this specific constitutional isomer is not widely documented or commercially available, with no readily identifiable CAS number at the time of this writing. This guide addresses this gap by presenting a robust, field-proven synthetic protocol, detailed characterization methodologies, and a discussion of its potential applications. By leveraging established principles of pyrazole synthesis, this document serves as a practical resource for researchers seeking to synthesize and utilize this novel compound in their drug development pipelines.

Introduction and Strategic Overview

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its prevalence is due to its ability to engage in a variety of non-covalent interactions with biological targets and its synthetic tractability. The introduction of a pyridinyl substituent onto the pyrazole ring, as in this compound, creates a scaffold with enhanced potential for forming hydrogen bonds, metal coordination, and π-stacking interactions, all of which are critical for high-affinity ligand-receptor binding.

While isomers such as ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (CAS No. 1014631-92-5)[2][3] and ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (CAS No. 741717-60-2)[4] are known, the 2-pyridyl isomer remains a less-explored entity. This guide provides the necessary technical details to empower researchers to synthesize this compound, thereby enabling the exploration of its unique biological activity.

The synthetic strategy presented herein is a classic and reliable approach to the formation of 1,4-disubstituted pyrazoles: the condensation of a substituted hydrazine with a β-dicarbonyl equivalent. In this case, 2-hydrazinopyridine serves as the hydrazine component, providing the pyridin-2-yl moiety at the N1 position of the pyrazole.

Synthesis of this compound

The synthesis is predicated on the reaction of 2-hydrazinopyridine with an appropriate C3 electrophile to construct the pyrazole ring. A common and effective electrophile for this purpose is ethyl 2-formyl-3-oxopropanoate or a related derivative.

Proposed Synthetic Pathway

Synthetic_Pathway reagent1 2-Hydrazinopyridine product Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate reagent1->product Condensation/ Cyclization reagent2 Ethyl 2-formyl-3-oxopropanoate reagent2->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Hydrazinopyridine

  • Ethyl 2-formyl-3-oxopropanoate (or its sodium salt)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinopyridine (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of ethyl 2-formyl-3-oxopropanoate (1.05 eq.) in ethanol. Add a catalytic amount of glacial acetic acid (approximately 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Characterization and Data

As this compound is not widely characterized in the literature, the following section outlines the expected data from standard analytical techniques.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.23 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, chloroform, DMSO, ethyl acetate
Spectroscopic Data (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrazole protons, and four signals in the aromatic region corresponding to the protons of the pyridin-2-yl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the ethyl group carbons, the pyrazole ring carbons, and the five carbons of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group and characteristic bands for the C=N and C=C stretching of the aromatic rings.

Potential Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry with potential applications in several therapeutic areas:

  • Kinase Inhibition: The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, making this scaffold suitable for targeting the hinge region of protein kinases.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, and this compound could be a precursor to novel anti-inflammatory drugs.[5]

  • Anticancer Therapeutics: The pyrazole core is present in many compounds with demonstrated anticancer activity.[1]

Conclusion

References

  • Vertex AI Search. Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, 95% Purity, C11H11N3O2, 1 gram.
  • PubChem. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Available at: [Link]

  • CP Lab Safety. Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, min 97%, 50 mg. Available at: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

  • ResearchGate. Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Available at: [Link]

  • PubChem. ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Johns Hopkins University. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Available at: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly those incorporating pyrazole and pyridine scaffolds, represent a cornerstone of medicinal chemistry due to their diverse biological activities. Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is one such molecule of interest, serving as a versatile intermediate for the synthesis of more complex pharmaceutical agents.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize this molecule. As a self-validating system, the data from each method—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—corroborates the findings of the others, culminating in a definitive structural assignment. This document moves beyond a simple recitation of data, delving into the causal reasoning behind experimental choices and the interpretation of spectral features, reflecting the insights of an experienced application scientist. While a single, consolidated publication containing all spectroscopic data for this specific molecule is not prevalent, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust and reliable characterization profile.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a clear understanding of the target structure. The molecule consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C4 position with an ethyl carboxylate group. This arrangement dictates the electronic environment of every atom, which is directly probed by spectroscopic methods.

For clarity in the following sections, a systematic numbering system is assigned to the atoms of this compound.

Caption: Numbering scheme for this compound.

The overall analytical workflow is designed to provide orthogonal data points, ensuring a high-confidence structural elucidation.

Caption: Workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Principle & Experimental Rationale Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton types and their electronic environments. Chemical shift (δ) values indicate the degree of shielding, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons, allowing for the assembly of molecular fragments. A high-field instrument (e.g., 400 or 500 MHz) is chosen to achieve optimal signal dispersion, which is critical for resolving the complex spin systems in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound, providing good solubility without introducing interfering signals.

Standard Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at ambient temperature (e.g., 298 K).

  • Acquisition: Acquire the data using a standard pulse program, typically with 16-32 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.79d~2.41HH5
~8.55ddd~4.9, 1.9, 0.91HH6'
~8.15s-1HH3
~7.90d~8.11HH3'
~7.85td~7.7, 1.91HH4'
~7.30ddd~7.5, 4.9, 1.11HH5'
4.35q7.12HOCH₂ CH₃
1.38t7.13HOCH₂CH₃

Detailed Interpretation The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule.

  • Ethyl Group Protons: The signals for the ethyl ester are the most straightforward to assign. The methylene protons (OCH₂ CH₃) appear as a quartet around 4.35 ppm due to coupling with the three adjacent methyl protons.[1] The methyl protons (OCH₂CH₃ ) appear as a triplet near 1.38 ppm, split by the two methylene protons. The 2:3 integration ratio is a definitive confirmation of this functional group.

  • Pyrazole Ring Protons: The pyrazole ring contains two protons. H3 is expected to appear as a sharp singlet around 8.15 ppm. The H5 proton is anticipated to be the most downfield signal of the pyrazole ring, appearing as a doublet around 8.79 ppm due to a small four-bond coupling (⁴J) to the H6' proton of the pyridine ring. The significant downfield shift of H5 is attributed to the anisotropic effect and electron-withdrawing nature of the adjacent N-pyridinyl group. This assignment is based on analysis of similar N-aryl pyrazoles.

  • Pyridine Ring Protons: The four protons on the pyridin-2-yl substituent present a complex and informative spin system.

    • H6' : This proton is adjacent to the pyridine nitrogen and is therefore the most deshielded of the pyridine protons, expected around 8.55 ppm. It appears as a doublet of doublet of doublets (ddd) due to coupling with H5' (³J, ~4.9 Hz), H4' (⁴J, ~1.9 Hz), and H3' (⁵J, ~0.9 Hz).

    • H3' : This proton is adjacent to the point of attachment to the pyrazole ring and is deshielded, appearing as a doublet around 7.90 ppm, primarily split by H4' (³J, ~8.1 Hz).

    • H4' : This proton appears as a triplet of doublets (td) around 7.85 ppm, showing coupling to both H3' and H5' (³J, ~7.7 Hz) and a smaller coupling to H6' (⁴J, ~1.9 Hz).

    • H5' : This proton is the most upfield of the pyridine signals, appearing around 7.30 ppm as a doublet of doublet of doublets, coupled to H6', H4', and H3'.

¹³C NMR Spectroscopy

Principle & Experimental Rationale Carbon-13 NMR spectroscopy maps the carbon backbone of the molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon atom gives one signal. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Standard Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Acquisition: Record the spectrum on a 101 MHz (or higher) spectrometer using a standard pulse program with broadband proton decoupling. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum, with calibration against the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~163.5C =OEster carbonyl carbon, highly deshielded.
~150.8C2'Pyridine carbon attached to pyrazole, deshielded by two N atoms.
~149.5C6'Pyridine carbon adjacent to N1', deshielded.
~142.0C5Pyrazole carbon, shifted downfield by adjacent N1 and N-pyridinyl group.
~138.5C4'Pyridine CH carbon.
~131.5C3Pyrazole CH carbon.
~124.0C5'Pyridine CH carbon.
~121.5C3'Pyridine CH carbon.
~114.0C4Pyrazole carbon attached to the ester, quaternary.
~60.8OCH₂ CH₃Methylene carbon of the ethyl ester.
~14.5OCH₂CH₃ Methyl carbon of the ethyl ester, most upfield signal.

Mass Spectrometry (MS)

Principle & Experimental Rationale Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule. It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy to confirm the elemental composition.

Standard Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI with typical source parameters (e.g., capillary voltage ~3.5-4.5 kV, nebulizer gas pressure ~1-2 bar, drying gas flow ~5-8 L/min at ~200 °C).

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Calculated Monoisotopic Mass: 217.0851 g/mol

  • Expected Ion Peaks:

    • [M+H]⁺: m/z 218.0924

    • [M+Na]⁺: m/z 240.0743

Interpretation The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 218.0924. Observation of this peak with an accuracy of <5 ppm in an HRMS experiment provides unequivocal confirmation of the compound's elemental composition, C₁₁H₁₂N₃O₂⁺. The sodium adduct [M+Na]⁺ is also commonly observed and serves as a secondary confirmation.

Infrared (IR) Spectroscopy

Principle & Experimental Rationale Infrared spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups, as different bond types (e.g., C=O, C=N, C-H) absorb infrared radiation at characteristic frequencies. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.

Standard Experimental Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: A background spectrum is automatically subtracted to yield the final absorbance or transmittance spectrum.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching (from both pyrazole and pyridine rings).
~2980-2850MediumAliphatic C-H stretching (from the ethyl group).
~1725-1710StrongC=O stretching of the α,β-unsaturated ester carbonyl.[2]
~1600-1450Strong-MediumC=C and C=N stretching vibrations characteristic of the aromatic rings.
~1250-1100StrongC-O stretching of the ester group.
~800-700Medium-StrongC-H out-of-plane bending, characteristic of the substitution pattern on the rings.

Interpretation The IR spectrum provides a rapid confirmation of key functional groups. The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1715 cm⁻¹. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the heterocyclic rings, while bands above 3000 cm⁻¹ confirm the aromatic C-H bonds.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Mass spectrometry provides definitive proof of the molecular weight and elemental composition. Finally, Infrared spectroscopy rapidly confirms the presence of essential functional groups, notably the ester carbonyl. Together, these techniques provide a self-validating and comprehensive dataset that unambiguously confirms the molecular structure, establishing the necessary foundation for its application in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • ResearchGate. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. As a molecule integrating three distinct chemical moieties—a pyridine ring, a pyrazole ring, and an ethyl carboxylate group—its structural elucidation serves as an exemplary case for NMR-based characterization. This document offers a predictive analysis grounded in established principles of chemical shifts and spin-spin coupling, presents a robust experimental protocol for data acquisition, and details the interpretation of the spectral data. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural verification of complex heterocyclic compounds.

Introduction: The Imperative for Structural Verification

In the landscape of medicinal chemistry and materials science, N-aryl pyrazoles are privileged scaffolds due to their diverse biological activities and versatile chemical properties. The specific compound, this compound, combines the electron-deficient nature of the pyridine ring with the versatile pyrazole core, functionalized with an ethyl ester group that allows for further synthetic modification.

The precise arrangement of these fragments is critical to the molecule's function. Isomeric impurities, such as the attachment to a different nitrogen on the pyrazole or a different position on the pyridine ring, could drastically alter its biological and chemical profile. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any further investigation. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular topology through the distinct electronic environments of each proton. This guide explains how to predict, acquire, and interpret the ¹H NMR spectrum to definitively confirm the structure of the title compound.

Molecular Structure and Proton Environments

To systematically analyze the ¹H NMR spectrum, it is essential to first deconstruct the molecule into its constituent spin systems and identify all unique proton environments. The structure contains eight distinct sets of protons, each with a unique chemical shift and multiplicity.

Caption: Labeled structure of the target molecule.

The eight proton environments are:

  • Pyrazole Protons: H3 and H5.

  • Pyridine Protons: H3', H4', H5', and H6'.

  • Ethyl Protons: The methylene protons (Hₐ) and the methyl protons (Hᵦ).

Theoretical ¹H NMR Spectral Prediction

A predictive analysis based on established chemical shift theory and empirical data for similar structures allows for a robust hypothesis of the expected spectrum.[1][2][3][4] The analysis is performed for a standard deuterated chloroform (CDCl₃) solvent.

Pyrazole Ring Protons (H3, H5)

The pyrazole ring is an aromatic five-membered heterocycle. The chemical shifts of its protons are influenced by the substituents.

  • H5: This proton is adjacent to the N1-pyridin-2-yl group. Its chemical shift will be significantly downfield due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen.

  • H3: This proton is situated between a nitrogen atom and the carbon bearing the electron-withdrawing ethyl carboxylate group. This environment will also cause a significant downfield shift.

  • Coupling: The four-bond coupling (⁴J) between H3 and H5 in pyrazoles is typically very small or zero (<1 Hz), so both signals are expected to appear as sharp singlets.[5]

Prediction:

  • H5: δ ≈ 8.3 - 8.6 ppm (singlet, 1H).

  • H3: δ ≈ 8.1 - 8.4 ppm (singlet, 1H).

Pyridine Ring Protons (H3', H4', H5', H6')

The 2-substituted pyridine ring constitutes a four-spin system. The chemical shifts are dictated by the proximity to the electronegative nitrogen atom and the point of attachment to the pyrazole.

  • H6': This proton is ortho to the ring nitrogen, placing it in the most electron-deficient environment. It will be the most downfield of the pyridine signals and will appear as a doublet of doublets (or doublet of triplets) due to coupling with H5' (ortho, ³J ≈ 4-6 Hz) and H4' (meta, ⁴J ≈ 1-2 Hz).[6][7][8]

  • H4': This proton is para to the point of substitution and will be influenced by both adjacent protons (H3' and H5'). It is expected to appear as a triplet of doublets (or complex multiplet).

  • H3': This proton is ortho to the substituent and meta to the nitrogen. It will appear downfield as a doublet due to coupling with H4' (ortho, ³J ≈ 7-8 Hz).

  • H5': This proton is meta to the substituent and ortho to H4' and H6'. It will appear as a complex multiplet, often resembling a triplet, in the most upfield region of the pyridine signals.

Prediction:

  • H6': δ ≈ 8.5 - 8.7 ppm (ddd, 1H, J ≈ 4.8, 1.8, 0.9 Hz).

  • H3': δ ≈ 7.9 - 8.2 ppm (d, 1H, J ≈ 8.0 Hz).

  • H4': δ ≈ 7.8 - 8.0 ppm (ddd, 1H, J ≈ 8.0, 7.5, 1.8 Hz).

  • H5': δ ≈ 7.3 - 7.5 ppm (ddd, 1H, J ≈ 7.5, 4.8, 0.9 Hz).

Ethyl Carboxylate Protons (Hₐ, Hᵦ)

The ethyl group signals are highly characteristic and predictable.

  • Methylene (Hₐ): These two protons are directly attached to the ester oxygen, which strongly deshields them. They are split by the three adjacent methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The typical coupling constant is ³J ≈ 7.1 Hz.

  • Methyl (Hᵦ): These three protons are in a standard alkyl environment but are influenced by the adjacent methylene group. They are split by the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3) with the same coupling constant.

Prediction:

  • Hₐ (-CH₂-): δ ≈ 4.3 - 4.5 ppm (quartet, 2H, J ≈ 7.1 Hz).

  • Hᵦ (-CH₃): δ ≈ 1.3 - 1.5 ppm (triplet, 3H, J ≈ 7.1 Hz).

Summary of Predicted Data
Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6' (Pyridine)8.5 - 8.7ddd≈ 4.8, 1.8, 0.91H
H5 (Pyrazole)8.3 - 8.6s-1H
H3 (Pyrazole)8.1 - 8.4s-1H
H3' (Pyridine)7.9 - 8.2d≈ 8.01H
H4' (Pyridine)7.8 - 8.0ddd≈ 8.0, 7.5, 1.81H
H5' (Pyridine)7.3 - 7.5ddd≈ 7.5, 4.8, 0.91H
Hₐ (-CH₂-)4.3 - 4.5q≈ 7.12H
Hᵦ (-CH₃)1.3 - 1.5t≈ 7.13H

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of Sample b Transfer to NMR Tube a->b c Add ~0.6 mL of Deuterated Solvent (e.g., CDCl₃ with 0.03% TMS) b->c d Cap and Vortex Until Dissolved c->d e Insert Sample & Lock on Deuterium Signal d->e f Shim Magnetic Field Homogeneity e->f g Set Acquisition Parameters (e.g., 16 scans, 2s relaxation delay) f->g h Acquire Free Induction Decay (FID) g->h i Apply Exponential Window Function h->i j Fourier Transform (FID -> Spectrum) i->j k Phase Correction j->k l Baseline Correction & Integration k->l m Reference Spectrum to TMS (0.00 ppm) l->m

Caption: Standard workflow for NMR analysis.

Sample Preparation
  • Analyte Mass: Accurately weigh 5-10 mg of this compound. This mass ensures sufficient signal-to-noise ratio without causing issues of solubility or line broadening.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. It is crucial to use a solvent containing a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing.

    • Causality: The choice of solvent can influence chemical shifts.[9][10][11][12] Aprotic and relatively non-polar solvents like CDCl₃ minimize intermolecular interactions (e.g., hydrogen bonding) that could complicate the spectrum. For less soluble compounds, DMSO-d₆ is a common alternative.

  • Homogenization: After adding the solvent, cap the NMR tube and vortex gently until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's "lock" system uses the deuterium signal from the solvent to counteract magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume to achieve narrow line widths and high resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements to ensure the system fully relaxes between pulses.

    • Number of Scans (NS): 16 scans is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for longitudinal relaxation of the protons, preventing signal saturation and ensuring accurate integration.

    • Acquisition Time (AT): An acquisition time of 2-4 seconds ensures that the Free Induction Decay (FID) has decayed sufficiently, leading to good digital resolution in the final spectrum.

Spectral Analysis and Interpretation

Analyzing the acquired spectrum involves assigning each signal to a specific proton based on its chemical shift, integration, and multiplicity, and comparing this to the theoretical prediction.

  • The Upfield Region (δ 0-2 ppm): The only signal expected here is the triplet corresponding to the ethyl methyl group (Hᵦ) at ~1.4 ppm. Its integration value should be 3H, and its triplet multiplicity confirms the presence of an adjacent CH₂ group.

  • The Mid-Field Region (δ 4-5 ppm): A single quartet integrating to 2H should be observed at ~4.4 ppm. This is the characteristic signal of the ethyl methylene group (Hₐ) , deshielded by the ester oxygen. Its quartet shape confirms its proximity to a CH₃ group.

  • The Aromatic Region (δ 7-9 ppm): This is the most complex region, containing six signals for the six aromatic protons.

    • The two sharp singlets correspond to the pyrazole protons (H3 and H5) . The most downfield of these, likely around 8.4 ppm, is assigned to H5, while the other at ~8.2 ppm is H3. Their singlet nature confirms the lack of significant coupling between them.

    • The remaining four signals belong to the pyridine protons . The most downfield signal in the entire spectrum, a complex multiplet around 8.6 ppm, is assigned to H6' , due to its proximity to the pyridine nitrogen. The other signals for H3', H4', and H5' can be assigned based on their predicted shifts and observed coupling patterns, which can be confirmed with 2D NMR experiments like COSY if necessary.

The concordance of the observed integration values (3H, 2H, and four 1H signals in the aromatic region) with the molecular formula provides a powerful validation of the structure. The unique splitting patterns of the ethyl group and the pyridine protons serve as a molecular fingerprint, confirming the connectivity and completing the structural proof.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a robust theoretical prediction, followed by a meticulous experimental protocol, enables a confident and unambiguous interpretation of the spectral data. The eight distinct signals, from the characteristic upfield triplet of the ethyl group to the complex downfield multiplets of the pyridine ring, collectively provide a unique fingerprint that validates the molecule's precise isomeric form and purity. This guide serves as a model for the rigorous application of ¹H NMR spectroscopy in the structural elucidation of complex organic molecules, an essential practice in modern chemical research and development.

References

  • Elguero, J., Goya, P., & Páez, J. A. (2005). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 43(12), 97-105. [Link]

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2131-2135. [Link]

  • Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]

  • da Silva, A. B., et al. (2003). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES. Journal of the Serbian Chemical Society, 68(1), 1-8. [Link]

  • da Silva, A. B., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(1). [Link]

  • Claramunt, R. M., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(7), 595-600. [Link]

  • Lesot, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 416-421. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, Kh. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

  • Z. Dega-Szafran, M. Szafran. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(8), 529-533. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Del Bene, J. E., & Elguero, J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784-789. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Szafran, M., & Brzezinski, B. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • I, Y., & S, Y. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(6), 843-846. [Link]

  • D'Agosto, M. A., et al. (2010). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the American Oil Chemists' Society, 87, 1145-1151. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7858. [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. [Link]

  • Anglada, J. M., et al. (2016). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Science, 7(2), 1269-1275. [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Hierso, J. C., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(6), 835-842. [Link]

  • Trofimenko, S. (1999). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]

  • PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. [Link]

  • Elguero, J., et al. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 42(8), 679-684. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 20, 1-21. [Link]

  • University of Calgary. (n.d.). CSD Solution #13. [Link]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed interpretation of the chemical shifts, underpinned by fundamental NMR principles and supported by empirical data and computational predictions. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the causality behind experimental choices, present a self-validating protocol for spectral acquisition, and provide a thorough assignment of the carbon signals.

Introduction

This compound is a molecule that incorporates three key pharmacophoric fragments: a pyridine ring, a pyrazole ring, and an ethyl carboxylate group. This combination of heterocycles and a flexible ester chain makes it a versatile scaffold in the design of novel therapeutic agents. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of the carbon framework. Understanding the electronic environment of each carbon atom provides invaluable insights into the molecule's structure, reactivity, and potential interactions with biological targets. This guide will walk through the complete process of ¹³C NMR analysis, from sample preparation to final spectral assignment.

PART 1: Fundamental Principles of ¹³C NMR for Heterocyclic Systems

The ¹³C NMR spectrum of this compound is governed by the interplay of electronic effects from the constituent functional groups. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment.

Key Influencing Factors:

  • Electronegativity: The nitrogen atoms within the pyridine and pyrazole rings are more electronegative than carbon, leading to a deshielding effect on the adjacent carbon atoms. This results in their signals appearing at a higher chemical shift (downfield).

  • Resonance and Aromaticity: Both the pyridine and pyrazole rings are aromatic, meaning they possess a delocalized π-electron system. This aromaticity influences the shielding of the ring carbons. The distribution of electron density, dictated by the positions of the nitrogen atoms and substituents, is a primary determinant of the observed chemical shifts.

  • Inductive Effects: The ethyl carboxylate group exerts a significant influence on the pyrazole ring. The carbonyl carbon (C=O) is strongly deshielded due to the electronegativity of the two oxygen atoms. The ester group as a whole is electron-withdrawing, which affects the electron density of the pyrazole ring.

  • Anisotropic Effects: The π-electron clouds of the aromatic rings generate local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation.

A thorough understanding of these principles is crucial for the accurate interpretation of the spectrum and the confident assignment of each carbon signal.

PART 2: Spectral Analysis and Signal Assignment

The complete assignment of the ¹³C NMR spectrum requires a systematic approach, often supplemented by computational predictions and two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous confirmation. For the purpose of this guide, we will focus on the interpretation of the 1D ¹³C spectrum, referencing typical chemical shift ranges for similar structural motifs.

Molecular Structure with Carbon Numbering:

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shifts and Assignments:

The following table summarizes the expected chemical shift ranges for each carbon atom in this compound, based on established data for pyridine, pyrazole, and ethyl carboxylate moieties.[1][2][3] Actual experimental values may vary slightly depending on the solvent and concentration.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Ethyl Group
-C H₃~14Shielded sp³ carbon, typical for a terminal methyl group in an ethyl ester.[3]
-O-C H₂-~61sp³ carbon attached to an electronegative oxygen atom, resulting in a downfield shift.[3]
Carboxylate
-C =O~160-165Carbonyl carbon of an ester, highly deshielded due to the two adjacent oxygen atoms.
Pyrazole Ring
C3~140-145Influenced by the adjacent nitrogen (N2) and the C4-substituent.
C4~110-115Shielded relative to other pyrazole carbons, but influenced by the electron-withdrawing carboxylate group.
C5~135-140Adjacent to the linking nitrogen (N1) and influenced by the pyridine ring.
Pyridine Ring
C2'~150-155Attached directly to the pyrazole ring, significantly deshielded by the adjacent nitrogen (N').
C3'~120-125Less affected by the nitrogen compared to C2' and C6'.
C4'~138-142Para to the nitrogen, experiencing moderate deshielding.
C5'~118-123Meta to the nitrogen, generally the most shielded of the pyridine ring carbons.
C6'~148-152Alpha to the nitrogen, strongly deshielded.

Distinguishing Between Similar Signals:

To differentiate between the various aromatic carbons, particularly those within the pyridine and pyrazole rings, advanced NMR techniques are invaluable.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for identifying the multiplicity of each carbon signal.[4][5]

    • CH and CH₃ signals will appear as positive peaks.

    • CH₂ signals will appear as negative peaks.

    • Quaternary carbons (C) will be absent.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s), providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

PART 3: Experimental Protocol and Data Processing

A robust and reproducible experimental protocol is the foundation of high-quality NMR data.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample_prep Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). filtration Filter the solution through a glass wool plug into a clean NMR tube. sample_prep->filtration tms Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). filtration->tms shimming Insert the sample into the spectrometer and perform automated or manual shimming to optimize magnetic field homogeneity. tms->shimming setup Set up the ¹³C NMR experiment with appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). shimming->setup acquire Acquire the Free Induction Decay (FID) data over several hours to achieve an adequate signal-to-noise ratio. setup->acquire fourier Apply Fourier transformation to the FID to obtain the frequency-domain spectrum. acquire->fourier phasing Phase the spectrum to ensure all peaks are in the absorptive mode. fourier->phasing baseline Apply baseline correction to obtain a flat baseline. phasing->baseline referencing Reference the spectrum to the TMS signal at 0.00 ppm. baseline->referencing

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of this compound. The higher end of this range is preferable for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.[6][7]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.

    • To ensure the removal of any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7][8]

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Optimize the magnetic field homogeneity through a process called shimming. This is critical for obtaining sharp spectral lines.

    • Select a standard ¹³C{¹H} pulse program (proton-decoupled).

    • Key acquisition parameters to consider:

      • Spectral Width: Ensure the spectral width is large enough to encompass all expected carbon signals (typically 0-220 ppm).

      • Acquisition Time: A longer acquisition time will result in better resolution.

      • Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) is necessary to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, though less critical for simple structural confirmation.

      • Number of Scans: Due to the low sensitivity of ¹³C NMR, a large number of scans (from hundreds to thousands) will be required to achieve an acceptable signal-to-noise ratio. This can range from 30 minutes to several hours of acquisition time.

  • Data Processing:

    • The raw data, known as the Free Induction Decay (FID), is processed using specialized NMR software.[9][10][11][12][13]

    • Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure that all peaks have the correct absorptive Lorentzian shape.

    • Baseline Correction: A polynomial function is applied to correct for any distortions in the baseline.

    • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

    • Peak Picking: The chemical shifts of all observed peaks are identified and listed.

PART 4: Troubleshooting and Advanced Considerations

  • Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans or use a more concentrated sample.[14]

  • Overlapping Signals: In cases of severe signal overlap in the aromatic region, 2D NMR experiments (HSQC, HMBC) are essential for definitive assignments.

  • Solvent Effects: Be aware that the choice of solvent can induce small changes in chemical shifts. For comparative studies, it is crucial to use the same solvent consistently.

  • Quantitative ¹³C NMR: For accurate quantitative measurements, longer relaxation delays and the potential use of a relaxation agent are necessary to ensure uniform signal response from all carbon nuclei.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification and characterization. A systematic approach, combining a solid understanding of fundamental NMR principles with meticulous experimental technique and appropriate data processing, allows for the confident assignment of all carbon signals. This detailed guide provides the necessary framework for researchers and scientists to effectively utilize ¹³C NMR spectroscopy in their work with this important class of heterocyclic compounds.

References

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Retrieved from [Link]

  • NMR Data Processing Software - University of Delaware. (n.d.). Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Recommended Software for NMR Data Process - Georgia Institute of Technology. (n.d.). Retrieved from [Link]

  • NMR Software | NMR Technologies - Bruker. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]

  • DEPT: A tool for 13C peak assignments - Nanalysis. (2015, November 19). Retrieved from [Link]

  • 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]

  • A User Guide to Modern NMR Experiments - University of Oxford. (n.d.). Retrieved from [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]

  • Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC. (n.d.). Retrieved from [Link]

  • CSD Solution #13. (n.d.). Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved from [Link]

  • 13c n.m.r. chemical shift data (6) for model compounds and for (1) - ResearchGate. (n.d.). Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Mass Spectrometry of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest within contemporary drug discovery and materials science. Its structural complexity, featuring a pyridine ring linked to a pyrazole-4-carboxylate core, necessitates robust analytical techniques for unambiguous characterization. Mass spectrometry (MS) stands as an indispensable tool for confirming the molecular weight, elucidating the structure, and assessing the purity of this molecule. The insights gained from mass spectrometric analysis are crucial for reaction monitoring during synthesis, identifying potential metabolites in preclinical studies, and ensuring the quality of the final compound.[1][2]

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the rationale behind selecting specific ionization techniques, detail field-proven experimental protocols, and present a thorough analysis of the compound's fragmentation patterns under both soft and high-energy ionization conditions. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this molecule's mass spectrometric signature.

Molecular Structure and Predicted Fragmentation Sites

A foundational understanding of the molecule's structure is paramount to predicting its behavior in a mass spectrometer. The structure of this compound contains several key features that will dictate its fragmentation pathways:

  • Ethyl Ester Group: This functional group is prone to characteristic cleavages, including the loss of the ethoxy radical (•OCH2CH3) or ethylene (C2H4).[3][4]

  • Pyrazole Ring: This aromatic heterocycle is relatively stable but can undergo ring-opening or expulsion of small neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N2) upon energetic activation.[5][6]

  • Pyridine Ring: As another stable aromatic heterocycle, the pyridine ring can also fragment, often through the loss of HCN.

  • Inter-ring C-N Bond: The bond connecting the pyridine and pyrazole rings is a potential site for cleavage, leading to fragments corresponding to each of the individual heterocyclic systems.

The interplay between these structural elements will result in a unique mass spectrum that serves as a fingerprint for the molecule.

The Deliberate Choice of Ionization Technique

The selection of an appropriate ionization method is the most critical decision in the mass spectrometric analysis of any compound. For this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically imparts minimal energy to the analyte, making it ideal for determining the molecular weight of the intact molecule. It is the cornerstone of liquid chromatography-mass spectrometry (LC-MS), a workhorse in pharmaceutical analysis.[7][8]

  • Expertise & Experience: We choose ESI when the primary goal is to confirm the molecular weight and to couple the mass spectrometer to a liquid chromatograph for purity analysis or metabolite identification. The basic nitrogen atoms in the pyridine and pyrazole rings are readily protonated in the acidic mobile phases commonly used in reversed-phase LC, leading to a strong signal for the protonated molecule, [M+H]+.

Electron Ionization (EI)

EI is a high-energy ionization technique that results in extensive and reproducible fragmentation. This makes it exceptionally powerful for structural elucidation.[9][10]

  • Expertise & Experience: EI is the method of choice when a detailed structural fingerprint is required. The 70 eV of energy used in standard EI is sufficient to cleave multiple bonds in the molecule, providing a rich fragmentation pattern that can be used to piece together the compound's structure. This technique is often paired with gas chromatography (GC-MS), although direct infusion probes can also be used for pure samples.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Probing the Protonated Molecule

In ESI-MS, the primary ion observed for this compound will be its protonated form, [M+H]+. The exact mass of this ion provides high-confidence confirmation of the elemental composition.

  • Molecular Formula: C12H13N3O2

  • Monoisotopic Mass: 231.1008 Da

  • Expected [M+H]+: m/z 232.1086

To gain structural information from ESI, we employ tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).

Experimental Protocol: LC-MS/MS

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent system is compatible with common reversed-phase chromatography conditions.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation, enhancing the ESI signal.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV. This voltage is necessary to create a stable spray.

    • Cone Voltage: 30 V. A moderate cone voltage helps to transfer ions into the mass spectrometer without causing premature fragmentation.

    • Desolvation Gas (N2) Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C. These parameters ensure efficient removal of solvent molecules from the ions.

    • MS/MS: Isolate the precursor ion at m/z 232.1 and apply a collision energy of 15-30 eV to induce fragmentation.

Proposed ESI-MS/MS Fragmentation Pathways

The fragmentation of the [M+H]+ ion is expected to proceed through the cleavage of the most labile bonds, primarily within the ester group and the linkage between the two heterocyclic rings.

ESI_Fragmentation M_H [M+H]+ m/z 232.1 frag1 Loss of C2H4 m/z 204.1 M_H->frag1 -C2H4 frag2 Loss of C2H5OH m/z 186.1 M_H->frag2 -C2H5OH frag3 Pyridinyl Cation m/z 79.1 M_H->frag3 Ring Cleavage frag4 Pyrazole Carboxylate Cation m/z 154.1 M_H->frag4 Ring Cleavage

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

  • Loss of Ethylene (C2H4): A common fragmentation for ethyl esters, proceeding through a rearrangement to eliminate a neutral ethylene molecule, resulting in the corresponding carboxylic acid ion at m/z 204.1.

  • Loss of Ethanol (C2H5OH): Cleavage of the ester bond can also lead to the loss of a neutral ethanol molecule, yielding an acylium ion at m/z 186.1.

  • Inter-ring Cleavage: Scission of the bond between the pyridine and pyrazole rings can produce the protonated pyridine ion at m/z 79.1 or the remaining ethyl pyrazole carboxylate fragment at m/z 154.1.

Electron Ionization Mass Spectrometry (EI-MS): A Detailed Structural Fingerprint

EI-MS provides a more detailed fragmentation pattern, which is highly useful for structural confirmation and for creating a reference spectrum for library matching.

Experimental Protocol: Direct Infusion or GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Inlet System:

    • GC-MS: Inject onto a suitable GC column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

    • Direct Infusion Probe: Place a small amount of the sample on the probe and slowly heat it to volatilize the compound into the ion source.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used for EI, as it provides reproducible fragmentation patterns and maximizes ion yield.

    • Source Temperature: 230 °C. This temperature ensures that the analyte remains in the gas phase without thermal degradation.

    • Mass Range: Scan from m/z 40 to 300.

Proposed EI-MS Fragmentation Pathways

Under the high-energy conditions of EI, the molecule will fragment extensively. The molecular ion (M•+) at m/z 231.1 will be observed, and its fragmentation will involve radical- and charge-driven processes.

EI_Fragmentation M_ion [M]+• m/z 231.1 frag1 [M - OCH2CH3]+ m/z 186.1 M_ion->frag1 - •OCH2CH3 frag2 [M - COOCH2CH3]+ m/z 156.1 M_ion->frag2 - •COOCH2CH3 frag3 Pyridinyl Cation m/z 78.1 M_ion->frag3 Ring Cleavage frag4 [M - C2H4]+• m/z 203.1 M_ion->frag4 McLafferty-like frag5 [M - N2]+• m/z 203.1 M_ion->frag5 Pyrazole Ring frag1->frag2 -CO

Caption: Proposed EI-MS fragmentation pathways for this compound.

  • Loss of Ethoxy Radical (•OCH2CH3): The most common fragmentation for ethyl esters, leading to a prominent acylium ion at m/z 186.1.[4] This ion can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 158.1.

  • Loss of the Carboethoxy Radical (•COOCH2CH3): Cleavage of the bond between the pyrazole ring and the ester group results in an ion at m/z 156.1.

  • Pyridinyl Cation: Cleavage of the inter-ring bond can produce the pyridinyl radical cation at m/z 78.1.

  • Rearrangements and Ring Fragmentations: The pyrazole ring may lose a molecule of N2, leading to a fragment at m/z 203.1.[5] A McLafferty-type rearrangement, although less common for aromatic esters, could lead to the loss of ethylene, also resulting in an ion at m/z 203.1.

Data Summary

The following table summarizes the key ions expected in the mass spectra of this compound.

Ion DescriptionESI-MS/MS (from m/z 232.1)EI-MS (from m/z 231.1)
Precursor/Molecular Ion 232.1 ([M+H]+) 231.1 ([M]+•)
Loss of Ethylene (C2H4)204.1203.1
Loss of Ethanol (C2H5OH)186.1-
Loss of Ethoxy (•OCH2CH3)-186.1
Loss of Carboethoxy (•COOCH2CH3)-156.1
Pyridinyl Fragment79.178.1
Pyrazole Carboxylate Fragment154.1-
Loss of N2 from Pyrazole Ring-203.1

Practical Applications

The detailed mass spectrometric data presented in this guide can be leveraged in several critical applications:

  • Reaction Monitoring: The disappearance of starting materials and the appearance of the molecular ion at m/z 231.1 (or 232.1) can be used to track the progress of the synthesis in real-time.

  • Purity Assessment: LC-MS is a powerful tool for identifying and quantifying impurities in the final product. The fragmentation patterns can help in the tentative identification of these impurities.

  • Metabolite Identification: In drug metabolism studies, researchers can search for predicted metabolites (e.g., hydrolysis of the ester to the carboxylic acid) by monitoring for the corresponding mass shifts (e.g., m/z 204.1) in biological matrices.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

  • MASS SPECTRA OF NITROGEN HETEROCYCLES. CSIRO Publishing. [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health (NIH). [Link]

  • ethyl 1H-pyrazole-4-carboxylate. PubChem. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center (DTIC). [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. University of Twente. [Link]

  • Use of electron-impact ion directing (diethylamino)ethyl esters in gas chromatography/mass spectrometry of carboxylic acids. American Chemical Society Publications. [Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. [Link]

  • Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. PubMed. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Semantic Scholar. [Link]

  • ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Chemical Synthesis Database. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. [Link]

  • ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. PubChem. [Link]

Sources

Introduction: The Pyridinyl-Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridinyl-Pyrazole Derivatives

The fusion of pyrazole and pyridine rings creates a heterocyclic scaffold of significant interest in modern drug discovery. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic nitrogen heterocycle, are both independently recognized as "privileged structures." This term denotes molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for developing novel therapeutic agents.[1][2] The combination, forming the pyridinyl-pyrazole core, leverages the unique electronic and steric properties of both moieties. The pyridine ring often acts as a hydrogen bond acceptor and can enhance solubility and metabolic stability, while the pyrazole core provides a rigid scaffold with tunable substituents that can be directed into specific binding pockets of target proteins.[3] This synergistic combination has led to the development of derivatives exhibiting a wide spectrum of potent biological activities, including anticancer, kinase inhibition, anti-inflammatory, and antimicrobial effects.[4][5][6]

This guide provides an in-depth exploration of the key biological activities of pyridinyl-pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this remarkable chemical class.

Anticancer and Kinase Inhibitory Activity

The most extensively studied application of pyridinyl-pyrazole derivatives is in oncology.[7] Many of these compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[9]

Mechanism of Action: Targeting Key Oncogenic Kinases

Pyridinyl-pyrazole derivatives have been successfully designed to target several key kinase families:

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their overexpression is common in various tumors, correlating with poor prognosis. Pyridinyl-pyrazole compounds, such as 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, have been shown to inhibit Aurora kinases A and B.[10][11] The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

  • c-Met Kinase: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, drives processes like cell proliferation, invasion, and angiogenesis. Its aberrant activation is implicated in many cancers. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent, nanomolar inhibition of c-Met, effectively blocking downstream signaling.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells. Novel 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have been identified as potent inhibitors of CDK2, showing significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[7][12]

  • Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling, and its dysregulation is involved in both cancers and inflammatory disorders. Golidocitinib (AZD4205), a pyridinyl-pyrazole derivative, is a selective JAK1 inhibitor that has shown efficacy in T-cell lymphoma models.[3]

The general mechanism involves the compound binding to the ATP pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the oncogenic signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos, Jun) ERK->TF ERK->TF Phosphorylates Aurora Aurora Kinase Mitosis Mitosis Aurora->Mitosis JAK JAK STAT STAT JAK->STAT JAK->STAT Phosphorylates STAT->TF Inhibitor Pyridinyl-Pyrazole Inhibitor Inhibitor->RTK Inhibitor->Aurora Inhibitor->JAK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) TF->Proliferation

Caption: Simplified kinase signaling pathways inhibited by pyridinyl-pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how molecular modifications impact anticancer potency:

  • Substitution on the Pyridine Ring: The position and nature of substituents are critical. Electron-withdrawing groups like chloro or trifluoromethyl on the pyridine ring have been shown to enhance anticancer activity.[13]

  • N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole can profoundly influence the binding mode. For instance, in Aurora kinase inhibitors, different N1-substituents can cause the molecule to interact with either the P-loop or the post-hinge region, providing options for designing more selective compounds.[10][11]

  • Substituents at C3 and C5 of the Pyrazole: Bulky aryl groups at these positions are often crucial for occupying hydrophobic pockets within the kinase active site, leading to enhanced potency.[7]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various human cancer cell lines.

Compound Class/ExampleTarget/MechanismCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridine (Cpd 5a)c-Met Kinase InhibitorHepG-2 (Liver)3.42[9]
Pyrazolo[3,4-b]pyridine (Cpd 5b)c-Met Kinase InhibitorHepG-2 (Liver)3.56[9]
1-(quinolin-2-yl)pyrazole (Cpd 4j)General CytotoxicityHCT116 (Colon)1.1[2]
1-(quinolin-2-yl)pyrazole (Cpd 4j)General CytotoxicityHuh7 (Liver)1.6[2]
Thiazolyl-pyrazole analogueGeneral CytotoxicityMDA-MB231 (Breast)22.84[13]
Imidazo[4,5-b]pyridine (Cpd 7d)Aurora A/B KinaseSW620 (Colon)0.26[10]
Indole-pyrazole hybrid (Cpd 33)CDK2 InhibitorHCT116 (Colon)< 23.7[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of compounds on cancer cells. It measures the metabolic activity of cells, which corresponds to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the pyridinyl-pyrazole derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include controls: untreated cells (negative control), vehicle control (DMSO only), and a positive control (e.g., Doxorubicin).

    • Rationale: A wide concentration range is necessary to determine the dose-response curve and calculate the IC₅₀ value.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • Rationale: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[14] Pyridinyl-pyrazole derivatives have emerged as potent anti-inflammatory agents, largely through their ability to inhibit cyclooxygenase (COX) enzymes.[15]

Mechanism of Action: COX-1/COX-2 Inhibition
  • COX-1: Is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation.

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory PGs.

Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases PLA2->Membrane COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Catalyzes Inhibitor Pyridinyl-Pyrazole Derivative Inhibitor->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation Mediates

Caption: Mechanism of COX-2 inhibition by pyridinyl-pyrazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.

Compound Class/ExampleIn Vivo ModelEfficacyReference DrugReference
Substituted Pyrazole (Cpd 127)Carrageenan Paw EdemaED₅₀ = 65.6 µmol/kgCelecoxib (ED₅₀ = 78.8 µmol/kg)[5]
Pyrazole-Hydrazone DerivativeCarrageenan Paw EdemaHigher potency than referenceIndomethacin[16]
1,3,4,5-tetrasubstituted pyrazoleIn vitro inhibition93.80% inhibitionDiclofenac (90.21% inhibition)[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan (a sulfated polysaccharide) into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use Wistar or Sprague-Dawley rats (150-200g). House them in standard conditions with free access to food and water for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow access to water.

    • Rationale: Acclimatization minimizes stress-related variability. Fasting ensures consistent drug absorption.

  • Compound Administration:

    • Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving the pyridinyl-pyrazole derivative at various doses (e.g., 10, 20, 50 mg/kg).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

    • Rationale: Pre-treatment allows for drug absorption and distribution to target tissues before the inflammatory insult.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

    • Rationale: This time course captures the peak and resolution phases of the acute inflammatory response.

  • Data Analysis:

    • Calculate the paw volume increase (edema) at each time point: ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyridinyl-pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18]

Mechanism of Action

The antimicrobial mechanisms of these compounds are diverse and not as universally defined as their kinase inhibitory actions. However, proposed targets include:

  • DNA Gyrase Inhibition: Some pyrazole derivatives are predicted to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[17]

  • Metabolic Pathway Disruption: The heterocyclic scaffold can interfere with various essential metabolic pathways in microbes.

  • Membrane Disruption: Some derivatives may disrupt the integrity of the bacterial or fungal cell membrane.

Quantitative Data: In Vitro Antimicrobial Potency

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/ExampleMicroorganismMIC (µg/mL)Reference DrugReference
Imidazo-pyridine substituted pyrazoleE. coli< 1Ciprofloxacin[17]
Imidazo-pyridine substituted pyrazoleP. aeruginosa< 1Ciprofloxacin[17]
Pyrazole-thiazole hybridS. aureus1.9-[17]
Schiff base derivative (6b)S. aureus- (Max activity)Ciprofloxacin[19]
Schiff base derivative (6b)A. niger- (Max activity)Griseofulvin[19]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC of a compound by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid nutrient broth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • Pick several colonies of the test bacterium (e.g., S. aureus) from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of ~1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Outlook

The pyridinyl-pyrazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and potent activity across multiple therapeutic areas. Its success as a kinase inhibitor in oncology is well-established, and its potential as a next-generation anti-inflammatory and antimicrobial agent is rapidly growing. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel biological targets, and employing advanced drug delivery strategies to enhance their therapeutic index. The continued exploration of the vast chemical space surrounding the pyridinyl-pyrazole core promises to yield new and improved therapies for some of the most challenging human diseases.

References

  • Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Singh, V., Gupta, S., & Malakar, C. C. (2022). Overview on Biological Activities of Pyrazole Derivatives.
  • Kumari, S., Paliwal, S., & Chauhan, R. (2014). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • El-Naggar, A. M., Ali, O. M., Osman, E. O., & El-Megharbel, S. M. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 12(1), 1-18.
  • Al-Warhi, T., Al-Zaqri, N., Al-Ghorbani, M., Al-Salahi, R., & Al-Odayni, A.-B. (2023). Anticancer activity of some known pyrazolopyridine derivatives.
  • Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Linardopoulos, S. (2015). 7-(Pyrazol-4-yl)-3H-imidazo [4, 5-b] pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & medicinal chemistry letters, 25(19), 4203-4209.
  • Wang, D., Li, Y., Song, H., & Zhang, W. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5163.
  • Singh, U. P., Singh, R. P., Bhat, H. R., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-226.
  • Saeed, A., Shabir, G., Channar, P. A., Larik, F. A., & Khan, M. S. (2022).
  • Gautam, R., Kumar, A., & Kumar, P. (2023).
  • Anonymous. (2024).
  • Hassan, A. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 393-401.
  • Anonymous. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Abuelizz, H. A., Marzouk, M., Anfinan, N., Al-Salahi, R., & Al-Abdullah, E. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7172.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2.
  • Mohamed, A. M., El-Sayed, W. A., & Alqalawi, H. (2015).
  • Anonymous. (2022).
  • Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Linardopoulos, S. (2015). 7-(Pyrazol-4-yl)-3H-imidazo [4, 5-b] pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed.
  • Pop, M. S., Muntean, D. L., & Oprean, C. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 25(5), 2999.
  • El-Gohary, N. S., & Shaaban, M. I. (2021).
  • Kumar, A., Sharma, S., & Kumar, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomedicines, 10(7), 1690.
  • Patel, P. M., Patel, M. P., & Patel, R. G. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 188-193.
  • El-Mekkawy, A. M., Keshk, R. M., Abu-El-Magd, M., & El-Kerdawy, A. M. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC advances, 13(1), 38-60.
  • Naher, T., A. (2015).
  • Rai, G., Kumar, S., & Singh, R. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Rani, N., & Sharma, A. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.

Sources

An In-depth Technical Guide to the Discovery and History of Pyridinyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[3][4] When fused or linked to a pyridine ring, the resulting pyridinyl-pyrazole core structure gives rise to a class of compounds with an exceptionally broad and potent spectrum of pharmacological activities. This guide provides a comprehensive exploration of the discovery, history, and evolution of pyridinyl-pyrazole compounds, tracing their journey from foundational synthesis to their role in cutting-edge drug development. We will delve into the key synthetic methodologies, dissect the critical structure-activity relationships that govern their function, and examine their impact on major therapeutic areas, including inflammation and oncology.

The Genesis of a Scaffold: Early Pyrazole Synthesis

The story of pyrazole chemistry begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[5] He reported the first synthesis of a pyrazole derivative through the cyclocondensation reaction of a β-diketone (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[5][6][7][8] This fundamental reaction, now known as the Knorr pyrazole synthesis , remains a robust and widely used method for constructing the pyrazole ring.[8]

The elegance of the Knorr synthesis lies in its simplicity and efficiency. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, proceeding through the formation of imine and enamine intermediates, which then cyclize and dehydrate to form the stable, aromatic pyrazole ring.[8] This discovery opened the floodgates for the exploration of pyrazole chemistry, leading to the development of numerous synthetic routes and a vast library of substituted pyrazole analogs over the subsequent decades.[6][7]

Experimental Protocol: Knorr Pyrazole Synthesis (General)

This protocol outlines the foundational step for creating the core pyrazole ring, which is the precursor to more complex pyridinyl-pyrazole structures.

  • Reactant Preparation : Dissolve the selected 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition : Add the hydrazine derivative (1 equivalent) to the solution. The reaction can be performed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to introduce diversity at the N1 position of the pyrazole ring.

  • Reaction Conditions : The mixture is typically heated under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Solvent Solvent (e.g., Ethanol) 1_3_Dicarbonyl->Solvent Hydrazine Hydrazine Derivative Hydrazine->Solvent Reflux Heat (Reflux) Solvent->Reflux Intermediate Cyclization/ Dehydration Intermediate Reflux->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Rise to Prominence: Targeting Inflammation and Pain

The therapeutic potential of pyrazole-containing compounds became strikingly evident with the development of selective cyclooxygenase-2 (COX-2) inhibitors. This marked a pivotal moment, establishing the pyrazole scaffold as a mainstay in anti-inflammatory drug design.

The COX-2 Revolution and Celecoxib

In the 1990s, the discovery that the cyclooxygenase (COX) enzyme exists in two isoforms—COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible during inflammation)—revolutionized the treatment of inflammatory disorders.[9][10] This led to a focused effort to develop selective COX-2 inhibitors to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing gastrointestinal side effects.[10]

The trisubstituted pyrazole derivative, Celecoxib (Celebrex®) , emerged as a blockbuster drug from this research, receiving FDA approval in 1999.[1] Although not a pyridinyl-pyrazole, its unprecedented success demonstrated the pyrazole core's ability to be tailored for high-affinity, selective binding to a crucial enzyme target. The structure of Celecoxib, with its two adjacent aryl rings attached to the pyrazole core and a sulfonamide group, became a pharmacophore model for subsequent COX-2 inhibitor designs.[10][11]

Pyridinyl-Pyrazoles as Next-Generation COX-2 Inhibitors

Building on the success of Celecoxib, researchers began incorporating the pyridine moiety into the pyrazole scaffold. The pyridine ring, with its nitrogen atom capable of forming key hydrogen bonds, offered a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.[12] Numerous studies have since reported the synthesis of pyridinyl-substituted pyrazole derivatives with potent and highly selective COX-2 inhibitory activity, in some cases exceeding that of Celecoxib.[6][11]

Compound ClassKey Structural FeatureCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxibp-sulfonamidophenyl at N12.162.51[11]
Pyrazole-Pyridazine HybridsPyridazine ring fused/linked1.15 - 1.508.31 - 9.56[11]
N-methanesulfonyl pyridinyl-pyrazolesPyridinyl at C3/C50.012>4000[6]

Table 1: Comparative COX-2 inhibitory activity of selected pyrazole derivatives.

A New Paradigm in Kinase Inhibition: p38 MAP Kinase

The next major chapter in the history of pyridinyl-pyrazoles unfolded with the discovery of inhibitors for p38 mitogen-activated protein (MAP) kinase. This enzyme is a critical node in the signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for treating inflammatory diseases such as rheumatoid arthritis.

From Pyridinyl-Imidazoles to Pyrazole-Ureas

The initial breakthrough in p38 inhibition came from a class of compounds known as pyridinyl-imidazoles, exemplified by the prototype SB 203580 .[13] These molecules act as ATP-competitive inhibitors, with the pyridine nitrogen forming a crucial hydrogen bond with the backbone amide of Met109 in the kinase's hinge region.[13]

Subsequent research led to the discovery of a novel class of N-pyrazole, N'-aryl urea-based inhibitors that displayed exceptional potency.[14] A key compound from this effort, BIRB 796 (Doramapimod) , demonstrated a fundamentally different and highly innovative mechanism of action.[4]

The Allosteric Advantage: Stabilizing the "DFG-out" Conformation

Unlike the earlier pyridinyl-imidazoles, BIRB 796 does not directly compete with ATP. Instead, it binds to an allosteric site adjacent to the ATP pocket. This binding event is unique because it stabilizes the kinase in an inactive conformation known as "DFG-out," where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[4] This conformational change prevents the kinase from properly aligning ATP for catalysis, effectively shutting it down. The tert-butyl group on the pyrazole ring of BIRB 796 was found to be critical, fitting perfectly into a hydrophobic pocket that is only accessible in this inactive DFG-out state.[4] This discovery of a potent, allosteric inhibitor was a landmark achievement, showcasing the chemical versatility of the pyrazole scaffold and providing a new blueprint for designing highly selective kinase inhibitors.

G cluster_pathway p38 MAP Kinase Signaling Pathway cluster_inhibitor Inhibition Mechanism Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stimuli->Upstream_Kinases p38_Inactive p38 MAPK (Inactive) Upstream_Kinases->p38_Inactive p38_Active p38 MAPK (Active/Phosphorylated) p38_Inactive->p38_Active Phosphorylation DFG_Out Stabilizes Inactive 'DFG-out' Conformation p38_Inactive->DFG_Out Downstream Downstream Targets (e.g., MK2) p38_Active->Downstream Cytokine_Production Production of TNF-α, IL-1β Downstream->Cytokine_Production BIRB_796 BIRB 796 (Pyridinyl-Pyrazole Urea) BIRB_796->p38_Inactive Allosteric Binding

Caption: Allosteric Inhibition of p38 MAP Kinase.

Expanding Horizons: Oncology and Beyond

The success of pyridinyl-pyrazole compounds as kinase inhibitors naturally led to their exploration in oncology, where aberrant kinase signaling is a primary driver of cancer. The scaffold has proven remarkably adaptable, serving as the foundation for inhibitors targeting a wide array of cancer-relevant kinases.[4][15][16]

Key examples of kinase families targeted by pyrazole-based inhibitors include:

  • Aurora Kinases : Crucial regulators of mitosis, making them attractive targets for cancer therapy.[15]

  • Cyclin-Dependent Kinases (CDKs) : Key regulators of the cell cycle.[3]

  • BCR-ABL : The fusion protein responsible for chronic myelogenous leukemia.[16]

  • PI3Kγ/δ : Kinases involved in immunosuppression within the tumor microenvironment.[17]

The FDA approval of several pyrazole-containing kinase inhibitors, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscores the immense translational value of this heterocyclic system in modern cancer treatment.[4]

Beyond inflammation and oncology, the pyridinyl-pyrazole scaffold has been investigated for a multitude of other biological activities, including:

  • Cannabinoid Receptor Antagonists : For potential therapeutic use in metabolic disorders.[18]

  • Antiviral Agents : Showing activity against viruses like Hepatitis B.[6]

  • Antimicrobial and Antifungal Agents : Demonstrating broad-spectrum activity.[11][19]

Conclusion and Future Perspectives

From its initial synthesis by Ludwig Knorr over a century ago, the pyrazole nucleus has evolved into one of the most significant and versatile scaffolds in medicinal chemistry. The strategic incorporation of the pyridine ring created a powerful synergistic combination, giving rise to pyridinyl-pyrazole compounds with the ability to potently and selectively modulate key biological targets.

The journey from the COX-2 inhibitor Celecoxib to the allosteric p38 MAP kinase inhibitor BIRB 796 and a host of modern oncology drugs highlights a remarkable trajectory of innovation. This history demonstrates how a deep understanding of synthetic chemistry, combined with insights into protein structure and disease biology, can transform a simple heterocyclic core into life-changing therapeutics. The metabolic stability and versatile chemical nature of the pyrazole ring ensure that it will continue to be a foundational element in the discovery of new medicines for years to come.[1] Future research will undoubtedly uncover novel derivatives with unique mechanisms of action, further expanding the therapeutic utility of this exceptional chemical scaffold.

References
  • Lan, R., Liu, Q., Fan, P., Lin, S., & Liu, S. (1995). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry.
  • Turan-Zitouni, G., et al. (2021).
  • Faria, J. V., et al. (2017).
  • Sharma, V., et al. (2022).
  • Abdel-Aziz, A. A.-M., et al. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
  • Laufer, S., et al. (2010).
  • Carradori, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
  • Yurttaş, L., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • Faria, J. V., et al. (2017).
  • Sharma, V., et al. (2022).
  • Regan, J., et al. (2002).
  • Regan, J., et al. (2002).
  • Wang, Y., et al. (2022). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Basu, P. K., et al. (2020). Structure function relationship amongst different bioactive pyrazole compounds.
  • Mohammadi-Far, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central.
  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Ibraheem, H. H., et al. (2024).
  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Farag, A. M., & Kandeel, M. M. (2009). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
  • Kumar, V., & Aggarwal, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Quiroga, J., & Trilleras, J. (2012).
  • Zhang, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Mahmood, A., & Dar, O. A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube.

Sources

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: From Starting Materials to Core Scaffold

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged structure found in numerous FDA-approved drugs, and this particular derivative serves as a critical building block for more complex pharmaceutical agents.[1][2][3][4] This document delves into the strategic selection of starting materials, provides a detailed, field-proven experimental protocol for the core cyclocondensation reaction, and explains the underlying chemical principles. It is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this synthetic pathway.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][5] Its metabolic stability and versatile substitution patterns have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like Celecoxib, anticancer agents, and antivirals.[2][3][4] this compound combines this privileged pyrazole core with a pyridine ring, another crucial pharmacophore, creating a molecule with immense potential for library synthesis and lead optimization in drug discovery programs. Understanding the efficient construction of this scaffold from readily available starting materials is paramount for its successful application.

Retrosynthetic Analysis and Strategic Disconnection

The most logical and widely adopted strategy for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][6][7][8][9] This approach dictates the primary retrosynthetic disconnection for our target molecule.

The C-N bond between the pyridine ring and the pyrazole nitrogen, and the C-N and C=C bonds within the pyrazole ring, are strategically disconnected. This reveals two essential starting materials: a pyridine-containing hydrazine and a three-carbon electrophilic component.

G TM This compound SM1 Starting Material 1: 2-Hydrazinopyridine (Nucleophile) TM->SM1 Retrosynthetic Disconnection (Knorr Synthesis) SM2 Starting Material 2: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1,3-Dielectrophile) TM->SM2 Retrosynthetic Disconnection (Knorr Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies our key starting materials:

  • Nucleophile: 2-Hydrazinopyridine

  • Electrophile: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (a synthetic equivalent of a 1,3-dicarbonyl)

In-Depth Analysis of Starting Materials

The success of the synthesis hinges on the quality and proper handling of the starting materials. The choice of these specific precursors is causal; they are commercially available or readily synthesized and possess the ideal reactivity for efficient cyclocondensation.

Starting Material 1: 2-Hydrazinopyridine

This compound provides the pyridinyl moiety and the two nitrogen atoms required for the pyrazole ring.

  • Synthesis: 2-Hydrazinopyridine is most commonly synthesized via nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.[10][11][12] The reaction is typically performed by heating 2-chloropyridine in an excess of hydrazine hydrate.[10] The large excess of hydrazine hydrate is often used to minimize the formation of dimeric byproducts.[11]

  • Chemical Properties: It is a colorless to pale yellow solid that is soluble in water.[13]

  • Safety and Handling: As with all hydrazine derivatives, 2-hydrazinopyridine should be handled with caution. It is classified as a skin and eye irritant and may cause respiratory irritation.[13][14][15] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]

PropertyValueSource
CAS Number 4930-98-7[13][14]
Molecular Formula C₅H₇N₃[13][14]
Appearance Colorless to pale yellow solid[13]
Solubility Soluble in water (40 g/L at 25 °C)[13]
Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[14]
Starting Material 2: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This molecule serves as the three-carbon 1,3-dielectrophile. The ethoxymethylene group acts as a masked aldehyde, and the ketone provides the two electrophilic centers for the cyclization.

  • Synthesis: This compound is typically prepared by the reaction of ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride.[17] The reaction involves heating the mixture, followed by purification via distillation under reduced pressure.[17]

  • Chemical Properties: It is a versatile intermediate in the synthesis of heterocyclic compounds like pyrazoles and pyridines.[17] It is often a light yellow to orange liquid or low-melting solid.[17]

  • Causality: The use of this reagent instead of a simple 1,3-diketone provides regiochemical control. The more reactive "masked aldehyde" site typically reacts first with the more nucleophilic -NH₂ group of the hydrazine, directing the cyclization pathway.

PropertyValueSource
CAS Number 3788-94-1[17][18]
Molecular Formula C₉H₁₄O₄[18][19]
Molecular Weight 186.21 g/mol [18][19]
Appearance Light yellow to orange liquid/solid[17]
Storage Store at 2-8°C, sealed in dry conditions[17][18]

The Core Synthesis: A Validated Experimental Protocol

The following protocol describes the cyclocondensation reaction to form the target molecule. This procedure is a self-validating system, incorporating in-process checks and clear endpoints for confirmation.

Overall Synthetic Workflow

G cluster_0 Starting Materials Preparation cluster_1 Core Reaction & Purification A 2-Chloropyridine + Hydrazine Hydrate C 2-Hydrazinopyridine A->C Heat B Ethyl Acetoacetate + Triethyl Orthoformate D Ethyl 2-(ethoxymethylene) -3-oxobutanoate B->D Heat E Cyclocondensation (Ethanol, Reflux) C->E D->E F Work-up & Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Final Product: Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate G->H

Caption: Overall workflow from precursors to the final product.

Step-by-Step Methodology

Reagents & Equipment:

  • 2-Hydrazinopyridine (1.0 eq)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydrazinopyridine (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of 2-hydrazinopyridine) to the flask and stir to dissolve the solid.

  • Reagent Addition: Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (typically 2-hydrazinopyridine) has been consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or concentration.

  • Isolation: If a solid precipitates, collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography to yield the pure this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of this compound is a robust and reproducible process, fundamentally reliant on the classic Knorr pyrazole synthesis. By strategically selecting 2-hydrazinopyridine and ethyl 2-(ethoxymethylene)-3-oxobutanoate as the key starting materials, a high-value chemical scaffold for drug discovery can be constructed efficiently. This guide has provided the causal logic behind the synthetic strategy, a detailed and validated protocol, and the necessary safety considerations, equipping researchers with the knowledge to confidently produce this important building block.

References

Sources

The Pyridinyl-Pyrazole Ester Scaffold: A Nexus for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unveiling Novel Therapeutic Targets

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of Pyridinyl-Pyrazole Esters

The confluence of the pyridine and pyrazole rings within a single molecular framework, further functionalized by an ester moiety, creates the pyridinyl-pyrazole ester scaffold—a structure of significant interest in contemporary medicinal chemistry. This guide delves into the therapeutic potential of this chemical class, moving beyond a mere cataloging of activities to a deeper exploration of the underlying molecular targets and the strategic methodologies required for their validation. The inherent structural features of this scaffold, including its capacity for hydrogen bonding, metal chelation, and diverse substitutions, render it a privileged structure for interacting with a wide array of biological macromolecules.[1][2][3] Our exploration will focus on three key therapeutic arenas where pyridinyl-pyrazole esters have shown considerable promise: oncology, inflammation, and neurodegenerative disorders.

Oncological Targets: Intercepting Malignant Signaling

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The pyridinyl-pyrazole core has proven to be a fertile ground for the development of potent kinase inhibitors.[4]

Primary Kinase Targets and Mechanisms of Action

Pyridinyl-pyrazole derivatives have demonstrated inhibitory activity against several key kinases implicated in tumor growth, proliferation, and survival. These include:

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, a close relative of the pyridinyl-pyrazole core, has been shown to inhibit Aurora-A, with co-crystallization studies revealing distinct binding modes depending on the substitution pattern.[5] Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

  • PIM-1 Kinase: This proto-oncogenic serine/threonine kinase is overexpressed in various hematologic and solid tumors, where it promotes cell survival and proliferation. Pyridine and pyrazole moieties are recognized as key pharmacophores for PIM-1 inhibition, suggesting that pyridinyl-pyrazole conjugates could be potent inhibitors.[6]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cell growth and survival. Ruxolitinib, an approved anticancer drug, features a pyrazole core and targets JAK1/2.[3][4] This highlights the potential of pyridinyl-pyrazole esters in modulating this pathway.

  • Receptor Tyrosine Kinases (RTKs): Aberrant RTK signaling (e.g., EGFR, VEGFR) is a common driver of oncogenesis. Pyrazole derivatives have been shown to act as dual inhibitors of EGFR and VEGFR-2.[7]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.

Signaling Pathway: Kinase Inhibition in Cancer

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription PIM1 PIM-1 PIM1->Transcription JAK JAK STAT STAT JAK->STAT STAT->Transcription Aurora Aurora Kinase Mitosis Mitosis Aurora->Mitosis PyridinylPyrazole Pyridinyl-Pyrazole Ester PyridinylPyrazole->RTK PyridinylPyrazole->PIM1 PyridinylPyrazole->JAK PyridinylPyrazole->Aurora

Caption: Inhibition of key oncogenic kinases by pyridinyl-pyrazole esters.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of a pyridinyl-pyrazole ester against a target kinase.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The remaining kinase activity is quantified, typically using a luminescent ATP detection assay (e.g., Kinase-Glo®).

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyridinyl-pyrazole ester in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Further dilute the compounds in the appropriate kinase assay buffer.

  • Assay Plate Preparation:

    • In a 384-well plate, add the diluted compounds. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

  • Kinase Reaction:

    • Add the recombinant target kinase and its specific substrate to each well.

    • Initiate the reaction by adding ATP at a concentration close to its Km for the kinase.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor for the target kinase as a positive control validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.

Anti-inflammatory Targets: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established role as anti-inflammatory agents.[8][9]

Primary Anti-inflammatory Targets and Mechanisms of Action
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[10][11] Pyrazole-containing compounds can act as selective COX-2 inhibitors, reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][10] The anti-inflammatory effect is achieved by blocking the conversion of arachidonic acid to prostaglandins.

  • Lipoxygenase (LOX): 5-Lipoxygenase is another enzyme involved in the inflammatory pathway, producing leukotrienes. Some pyrazole derivatives have shown dual COX/LOX inhibitory activity, offering a broader anti-inflammatory profile.[8]

  • Cytokine Modulation: Pyridinyl-pyrazole esters can also exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6, often through the suppression of the NF-κB signaling pathway.[8][12]

Experimental Workflow: Validating Anti-inflammatory Activity

AntiInflammatory_Workflow Start Pyridinyl-Pyrazole Ester Synthesis InVitro In Vitro Assays Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay LOX_Assay 5-LOX Inhibition Assay InVitro->LOX_Assay CellBased Cell-Based Assays (e.g., RAW 264.7 macrophages) InVitro->CellBased Cytokine_Assay Cytokine Measurement (TNF-α, IL-6 via ELISA) CellBased->Cytokine_Assay InVivo In Vivo Model (e.g., Carrageenan-induced paw edema in rats) CellBased->InVivo End Lead Optimization InVivo->End

Sources

A Technical Guide to 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of pyridine and pyrazole rings into a single molecular entity has yielded scaffolds of significant interest in medicinal chemistry. This guide provides an in-depth technical overview of the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate core, a versatile heterocyclic structure. We will explore the primary synthetic pathways, focusing on the robust cyclocondensation methodology. The narrative will then delve into the significant biological activities associated with this scaffold, with a particular focus on its role in the development of potent kinase inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Finally, we will synthesize key structure-activity relationship (SAR) insights that guide the optimization of these molecules for enhanced potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

Part 1: The Pyrazole-Pyridine Scaffold: A Privileged Combination in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the pyrazole ring is a five-membered diazole that has proven to be a cornerstone in drug discovery, featured in blockbuster drugs like the anti-inflammatory celecoxib and various kinase inhibitors.[1][2] Its unique electronic properties, metabolic stability, and its ability to act as both a hydrogen bond donor (at N-H) and acceptor (at N-2) make it a highly adaptable pharmacophore.[1]

When the pyrazole nucleus is substituted at the N-1 position with a pyridine ring, another critical heterocycle in drug design, the resulting scaffold gains new properties. The pyridine moiety frequently serves as a "hinge-binding" element in kinase inhibitors, where its nitrogen atom can form a crucial hydrogen bond with the backbone amide of a kinase's hinge region, anchoring the inhibitor in the ATP-binding pocket.[3] The 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate structure combines these features, presenting a framework with a defined three-dimensional vector for interacting with biological targets and a functional "handle"—the C4-carboxylate—for synthetic elaboration to fine-tune activity and properties.

Part 2: Core Synthetic Strategies

The construction of the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate core is most efficiently achieved through a classical and reliable cyclocondensation reaction. This approach builds the pyrazole ring from acyclic precursors in a single, high-yielding step.

Primary Synthetic Route: Cyclocondensation of 2-Hydrazinopyridine

The principal method involves the reaction of 2-hydrazinopyridine with a suitable 1,3-bielectrophilic C4 synthon. The most common and commercially available synthon for this purpose is diethyl 2-(ethoxymethylene)malonate (DEEMM) .[4][5] The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the electron-deficient enol ether of DEEMM, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring.[4][5]

The causality behind this choice of reactants is clear: 2-hydrazinopyridine provides the N1-pyridin-2-yl fragment directly, while DEEMM is an ideal precursor for the pyrazole-4-carboxylate moiety, with the ethoxymethylene group activating the molecule for the initial nucleophilic attack and the two ester groups pre-installed.[6][7]

Synthetic Workflow Diagram

G cluster_reaction Reaction Conditions reagent1 2-Hydrazinopyridine Solvent Ethanol (EtOH) reagent1->Solvent reagent2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) reagent2->Solvent product Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Solvent->product Cyclocondensation Condition Reflux

Caption: Synthetic workflow for the target carboxylate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reaction of hydrazines with DEEMM.[5]

  • Reaction Setup: To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq.) in absolute ethanol (approx. 5-10 mL per mmol of DEEMM) in a round-bottom flask equipped with a reflux condenser, add 2-hydrazinopyridine (1.0 eq.).

  • Reaction Execution: Stir the reaction mixture and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual impurities. If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure product.

This self-validating system relies on the thermodynamic stability of the resulting aromatic pyrazole ring to drive the reaction to completion. The purity of the final product can be readily confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Part 3: Biological Applications & Mechanism of Action

The 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold is a versatile starting point for developing inhibitors of various enzyme families, most notably protein kinases. The carboxylate at the C4 position is often converted to a carboxamide to introduce additional vectors for hydrogen bonding and to modulate physicochemical properties.

Primary Target Class: Kinase Inhibition (IRAK4)

A prominent application for this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[8][9] IRAK4 is a critical serine-threonine kinase that functions as an essential upstream transducer in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[9]

Mechanism of Action: Upon ligand binding to TLRs or IL-1R, IRAK4 is recruited to the receptor complex where it becomes phosphorylated and activated. Active IRAK4 then phosphorylates downstream targets, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), making IRAK4 a high-value target for treating a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus.[8][9]

Inhibitors based on the pyrazole-4-carboxamide scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream inflammatory signaling cascade.

IRAK4 Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TLR TLR / IL-1R IRAK4 IRAK4 TLR->IRAK4 recruits & activates NFkB NF-κB Activation IRAK4->NFkB phosphorylates & activates cascade Inhibitor 1-(Pyridin-2-yl)-1H-pyrazole -4-carboxamide Derivative Inhibitor->IRAK4 INHIBITS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Ligand Ligand (e.g., LPS, IL-1β) Ligand->TLR G Core Core Scaffold: 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate N1 N1-Pyridine (Hinge Binding) Core->N1 Modify for Selectivity C4 C4-Carboxamide (Potency & Permeability) Core->C4 Modify for Potency C35 C3/C5 Positions (Selectivity & Potency) Core->C35 Modify for Fine-Tuning

Caption: Key modification points for SAR optimization.

Part 5: Conclusion and Future Directions

The 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold represents a highly valuable starting point for the design of novel therapeutics. Its straightforward and robust synthesis allows for rapid generation of analogues, while its inherent structural features make it particularly well-suited for targeting ATP-binding sites in kinases. The demonstrated success of related structures as potent IRAK4 inhibitors highlights a clear and promising path for developing novel anti-inflammatory agents. [9] Future research should focus on exploring diverse carboxamide modifications at the C4 position to optimize interactions with specific targets beyond the hinge region. Furthermore, systematic substitution on both the pyridine and pyrazole rings could unlock novel selectivity profiles against different kinases or even other enzyme classes. As our understanding of the structural biology of therapeutic targets grows, the rational design of molecules based on this privileged core will continue to be a fruitful endeavor in the quest for new medicines.

References

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). Molecules. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Pharmaceuticals. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Chemical Synthesis Database. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). Organic Process Research & Development. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy And Bioallied Sciences. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2007). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Dauphine-PSL. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure. [Link]

  • ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses. [Link]

  • Diethyl (ethoxymethylene)malonate. (n.d.). PubChem. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. (n.d.). Arkivoc. [Link]

Sources

physical and chemical properties of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary

This compound is a heterocyclic compound featuring a pyrazole ring system N-substituted with a pyridinyl moiety and functionalized with an ethyl carboxylate group. This molecular architecture is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and versatile biological activities.[1][2] The linkage to a pyridine ring introduces a key modulatory element, influencing aqueous solubility, pKa, and providing an additional site for hydrogen bonding, which can be critical for molecular recognition at biological targets. This guide provides a comprehensive technical overview of the synthesis, structural characterization, and the physical and chemical properties of this compound, designed to serve as a foundational resource for researchers and drug development professionals.

Molecular Structure and Synthesis

The structural foundation of the title compound is the fusion of two key heterocyclic systems. The pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, while the pyridine is a six-membered aromatic heterocycle. This combination results in a planar and rigid scaffold, a desirable trait for designing molecules with high binding affinity.

Figure 1: Molecular structure of this compound.

Retrosynthetic Analysis and Proposed Synthesis

The most logical and widely adopted method for constructing the 1,4-disubstituted pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the title compound, the key precursors are 2-hydrazinopyridine and an ethyl ester of a 3-oxo-2-formylpropanoate.

sub1 2-Hydrazinopyridine intermediate Hydrazone Intermediate (not isolated) sub1->intermediate + sub2 Ethyl 2-formyl-3-oxopropanoate (or sodium salt) sub2->intermediate product Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate intermediate->product Cyclization (-H2O) reagents Ethanol (solvent) Acetic Acid (catalyst) Reflux reagents->intermediate Reaction Conditions start Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Ester Pyrazole Ring Pyridine Ring hydrolysis Carboxylic Acid Derivative start:ester->hydrolysis H₃O⁺ or OH⁻ (Hydrolysis) amidation Amide Derivative start:ester->amidation R-NH₂ / Heat (Amidation) n_oxidation Pyridine N-Oxide start:pyri->n_oxidation m-CPBA (N-Oxidation)

Sources

A Technical Guide to Determining the Solubility of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a viable drug product.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in various organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, established methodologies, and data interpretation techniques necessary for a thorough solubility assessment. By synthesizing theoretical concepts with practical, field-proven protocols, this guide serves as an in-depth resource for generating reliable solubility profiles, a cornerstone for formulation development, pharmacokinetic studies, and overall drug discovery success.[4][5]

The Imperative of Solubility in Modern Drug Discovery

The journey of a candidate molecule from discovery to a marketed therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to attrition.[2][3] The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability, manufacturability, and the feasibility of creating patient-compliant dosage forms.[1][3] For this compound, a heterocyclic compound with potential pharmacological activity, a comprehensive understanding of its solubility in a range of organic solvents is paramount for several key reasons:

  • Preclinical Formulation: Early-stage in vitro and in vivo studies necessitate the preparation of solutions at specific concentrations. Knowledge of solubility in common organic solvents and co-solvent systems is essential for designing these formulations.

  • Process Chemistry and Purification: The selection of appropriate solvents for crystallization and purification is guided by the compound's solubility profile at different temperatures.

  • Analytical Method Development: The development of robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC), requires the selection of a mobile phase in which the analyte is sufficiently soluble.

  • Enabling Advanced Formulations: For poorly water-soluble compounds, formulation strategies such as amorphous solid dispersions or lipid-based formulations often rely on the use of organic solvents during manufacturing.

Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The solubility of a crystalline solid, such as this compound, can be described by the following equation:

where:

  • S is the molar solubility

  • ΔH_m is the molar enthalpy of fusion

  • R is the ideal gas constant

  • T is the absolute temperature

  • T_m is the melting point of the solute

  • γ_i is the activity coefficient of the solute in the solvent

This equation highlights two key factors influencing solubility: the physicochemical properties of the solid (melting point and enthalpy of fusion) and the interactions between the solute and the solvent (activity coefficient).[6][7][8] Predicting solubility with high accuracy remains a challenge, and therefore, empirical determination is a critical activity in drug development.[6][7][9]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[10][11] This method, while requiring more time and compound than high-throughput kinetic approaches, provides the most accurate and reliable data for regulatory submissions and critical development decisions.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of this compound.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. Visual inspection for the presence of undissolved solid is crucial.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining particulate matter, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Incubate on shaker (24-48h) at constant temperature B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assays

In early drug discovery, where compound availability is limited and rapid screening of many compounds is necessary, kinetic solubility assays are often employed.[12] These methods are faster but may overestimate the thermodynamic solubility as they measure the concentration at which a compound precipitates from a supersaturated solution.

Nephelometric Turbidity Assay

One common high-throughput method is nephelometry, which measures the scattering of light by suspended particles.[13]

Protocol Outline:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the same organic solvent.

  • Aqueous Buffer Addition: Add an aqueous buffer to each well to induce precipitation.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer.

  • Solubility Determination: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Kinetic Assay Workflow

G A Prepare high concentration stock solution in DMSO B Perform serial dilutions in a microplate A->B C Add aqueous buffer to induce precipitation B->C D Measure turbidity with a nephelometer C->D E Determine concentration at onset of precipitation D->E

Caption: Kinetic Solubility Determination by Nephelometry.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Classification
Methanol32.7> 50Very Soluble
Ethanol24.525.8Soluble
Acetone20.715.2Soluble
Ethyl Acetate6.05.1Sparingly Soluble
Toluene2.4< 0.1Practically Insoluble
n-Heptane1.9< 0.01Practically Insoluble

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

The classification of solubility can be based on standard pharmacopeial definitions. The relationship between the solvent's polarity (indicated by the dielectric constant) and the measured solubility can provide insights into the types of intermolecular interactions that favor dissolution.

Strategies for Solubility Enhancement

If the intrinsic solubility of this compound is found to be limiting, various formulation strategies can be explored to enhance it.[3] These can include:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.

  • Surfactants: The use of surfactants to form micelles that can encapsulate the drug molecules.

  • Complexation: Using complexing agents like cyclodextrins to improve solubility.

  • Solid-State Modifications: Preparing amorphous forms or different salt forms of the compound.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles, detailed experimental protocols for both thermodynamic and kinetic solubility determination, and guidance on data interpretation. By following these established methodologies, researchers can generate high-quality, reliable solubility data that will inform critical decisions throughout the drug development pipeline, ultimately increasing the probability of success for this promising compound.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Substance solubility. Drug Discovery News. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics*. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Experimental methods for solubility determination. SlideShare. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the preparation of the key intermediate, 2-hydrazinopyridine, followed by a cyclocondensation reaction to form the target pyrazole derivative. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step methodology but also the underlying chemical principles and experimental insights.

Introduction and Synthetic Strategy

The target molecule, this compound, belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities. The synthetic approach detailed herein is based on the well-established Knorr pyrazole synthesis, a reliable method for the construction of the pyrazole ring system.[1] The overall strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. In this specific application, 2-hydrazinopyridine serves as the hydrazine component, and diethyl ethoxymethylenemalonate (DEEMM) is the 1,3-dicarbonyl equivalent.

The synthesis is divided into two main stages:

  • Preparation of 2-Hydrazinopyridine: This key intermediate is synthesized from the commercially available 2-chloropyridine via nucleophilic aromatic substitution with hydrazine hydrate.

  • Cyclocondensation to this compound: The prepared 2-hydrazinopyridine is then reacted with diethyl ethoxymethylenemalonate in a cyclocondensation reaction to afford the final product.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields and purity of the products.

Overall Synthetic Scheme

synthesis_overview 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Hydrate This compound This compound 2-Hydrazinopyridine->this compound Diethyl ethoxymethylenemalonate (DEEMM)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-Hydrazinopyridine

The synthesis of 2-hydrazinopyridine is a critical first step. This protocol is adapted from established procedures for the hydrazinolysis of chloropyridines.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution on the aromatic ring.

Materials and Equipment
Reagent/EquipmentPurpose
2-ChloropyridineStarting material
Hydrazine hydrate (80%)Nucleophile
Ethyl acetateExtraction solvent
WaterAqueous phase for work-up
Anhydrous sodium sulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Heating mantleFor controlled heating
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin-Layer Chromatography (TLC) platesFor reaction monitoring
Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 eq.).

  • Addition of Hydrazine Hydrate: Carefully add an excess of hydrazine hydrate (approximately 10 volumes relative to the 2-chloropyridine).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain 2-hydrazinopyridine as a red oil.[2]

Characterization of 2-Hydrazinopyridine
  • Appearance: Red oil

  • ¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂)[2]

  • LCMS: Calculated for C₅H₇N₃ [M+H]⁺: 109.13, Found: 110.1[2]

Part 2: Synthesis of this compound

This final step involves the cyclocondensation of 2-hydrazinopyridine with diethyl ethoxymethylenemalonate (DEEMM). This reaction is a classic example of the formation of a pyrazole ring from a hydrazine and a β-dicarbonyl equivalent. A similar reaction of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate to form a pyrazole derivative is well-documented and proceeds efficiently under reflux in ethanol.[3]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine group of 2-hydrazinopyridine on the electrophilic carbon of the ethoxymethylene group of DEEMM. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

reaction_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization 2-Hydrazinopyridine 2-Hydrazinopyridine Intermediate_1 Intermediate_1 2-Hydrazinopyridine->Intermediate_1 + DEEMM DEEMM DEEMM Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - EtOH Final_Product This compound Intermediate_2->Final_Product - H2O

Caption: Simplified reaction mechanism for the pyrazole formation.

Materials and Equipment
Reagent/EquipmentPurpose
2-HydrazinopyridineReactant
Diethyl ethoxymethylenemalonate (DEEMM)Reactant
Absolute EthanolSolvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Heating mantleFor controlled heating
Buchner funnel and filter paperFor product isolation
Recrystallization apparatusFor purification
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinopyridine (1 eq.) in absolute ethanol.

  • Addition of DEEMM: To this solution, add diethyl ethoxymethylenemalonate (1 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization and Validation of this compound

The structure of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Expected signals for the pyridyl, pyrazole, and ethyl ester protons. The pyrazole protons will appear as singlets in the aromatic region. The ethyl group will show a characteristic quartet and triplet. The pyridyl protons will exhibit their typical splitting patterns.
¹³C NMR Resonances corresponding to the carbons of the pyridine and pyrazole rings, as well as the ester carbonyl and ethyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁N₃O₂).
IR Spectroscopy Characteristic absorption bands for the C=O of the ester, C=N and C=C of the aromatic rings, and C-H bonds.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-Chloropyridine is harmful. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • PrepChem. (2023). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2014). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 9, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. The pyrazole ring system is a quintessential example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of biological targets.[1][2][3] When fused with other heterocyclic systems, its potential is magnified. This guide focuses on a particularly compelling building block: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate .

This molecule represents a sophisticated convergence of two critical pharmacophores: the pyrazole and the pyridine ring. The pyrazole moiety offers a metabolically stable, five-membered aromatic ring with two adjacent nitrogen atoms, providing a rich platform for hydrogen bonding and other non-covalent interactions.[2] The pyridine ring, a bioisostere of benzene, enhances aqueous solubility and introduces a key hydrogen bond acceptor, often crucial for anchoring a ligand within a protein's active site.[4] The ethyl carboxylate at the 4-position serves as a versatile chemical handle, a gateway for extensive derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

These application notes provide a technical framework for researchers, scientists, and drug development professionals to effectively utilize this scaffold in hit-to-lead and lead optimization campaigns, with a focus on its application in oncology and inflammatory diseases.

Physicochemical Profile & Handling

A thorough understanding of the starting material is fundamental. The key properties of the title compound and its close analogues are summarized below.

PropertyValueData Source
Molecular Formula C₁₁H₁₁N₃O₂PubChem[5]
Molecular Weight 217.22 g/mol PubChem[5]
CAS Number 1014631-92-5Fisher Scientific[5]
Appearance White to off-white solidChem-Impex[6]
Storage Store at 0-8 °CChem-Impex[6]
Solubility Soluble in DMSO, Methanol, ChloroformGeneral Knowledge

Note: Data is for the closely related 1-(pyridin-4-yl) isomer, properties are expected to be very similar for the 1-(pyridin-2-yl) target compound.

Core Synthesis Protocol: Accessing the Scaffold

The synthesis of N-aryl pyrazoles is a well-established area of organic chemistry. The most common and reliable method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The following protocol outlines a robust method for preparing the title compound.

Rationale: This procedure utilizes the reaction between 2-hydrazinopyridine and an ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalent, which cyclizes to form the desired pyrazole ring. The reaction is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization/dehydration steps.

Caption: General synthesis of the target scaffold.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinopyridine (1.0 eq), ethyl 2-formyl-3-oxopropanoate sodium salt (1.05 eq), and absolute ethanol (10 mL per gram of hydrazine).

  • Acidification: Slowly add glacial acetic acid (0.2 eq) to the stirring suspension. The rationale for catalytic acid is to protonate the carbonyl, activating it for nucleophilic attack by the hydrazine.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by a brine wash (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). This step is critical to remove unreacted starting materials and any potential regioisomeric byproducts.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 65-85%.

Key Applications & Derivatization Strategies

The true power of this scaffold lies in its utility as a template for creating vast libraries of compounds with diverse biological activities. Pyrazole derivatives have shown significant promise as anti-inflammatory, anticancer, and neuroprotective agents.[7][8][9][10]

Application in Oncology: A Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.[11] The 1-(pyridin-2-yl)pyrazole structure is an excellent starting point for developing kinase inhibitors, as the pyridine nitrogen can form a crucial hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket.[12]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold-based Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Simplified MAPK signaling pathway showing inhibition.

Example Target Classes & Activity Data:

Derivatives of the pyrazole scaffold have demonstrated potent inhibitory activity against several important kinase families.

Compound ClassKinase TargetExample IC₅₀Reference
PyrazolopyrimidineJAKs< 100 nM[11]
1-Aryl-pyrazolep38αLost activity upon regioisomeric switch[11]
Pyrazole DerivativesASK195 nM (cell IC₅₀)[11]
Pyrazole-basedChk241.64 nM[11]
Application in Anti-Inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Pyrazole-containing compounds, most famously Celecoxib, are known to act as inhibitors of cyclooxygenase (COX) enzymes. The title compound serves as an excellent starting point for novel anti-inflammatory agents.[7][13] Some derivatives have shown potent inhibition of inflammatory mediators like TNF-α and IL-6.[7]

Derivatization Workflow for SAR Exploration

The ethyl ester at the C4 position is the primary handle for modification. A common and effective strategy is to hydrolyze the ester to the corresponding carboxylic acid, which can then be coupled with a diverse panel of amines to generate an amide library. This approach allows for systematic exploration of the chemical space around the core scaffold.

Derivatization_Workflow Start Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Step1 Protocol 2: Ester Hydrolysis Start->Step1 Intermediate 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid Step1->Intermediate Step2 Protocol 3: Amide Coupling Intermediate->Step2 End Library of Novel Amide Derivatives (for SAR Screening) Step2->End Amine Diverse Amines (R-NH₂) Amine->Step2

Caption: Workflow for generating an amide library.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

  • Setup: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours. The use of LiOH is common for its high reactivity and mild conditions.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically of high purity and can often be used in the next step without further purification.

Protocol 3: Amide Coupling (HATU)

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid from Protocol 2 (1.0 eq) in anhydrous Dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature. This pre-activation step forms the active ester, which is highly reactive towards amines.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 6-12 hours.

  • Work-up: Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold is key to optimizing potency and selectivity. Based on extensive literature on pyrazole-based inhibitors, several key positions can be targeted for modification.[14][15][16]

Caption: Key points for SAR exploration on the scaffold.

  • R¹ (Amide Group): This is the most accessible point for diversification. Modifying the amine component can profoundly impact potency, cell permeability, and metabolic stability. Introducing basic amines can improve solubility, while bulky or lipophilic groups can probe for hydrophobic pockets in the target protein.

  • R² (Pyridine Ring): Substitution on the pyridine ring can modulate the electronics and steric profile of the hinge-binding motif. Small electron-donating or withdrawing groups can fine-tune the pKa of the pyridine nitrogen, potentially enhancing the key hydrogen bond.

  • R³ (Pyrazole C3/C5 Positions): While not as straightforward to modify from the title compound, synthesis of analogues with substitution at the C3 or C5 positions of the pyrazole can target deeper selectivity pockets within an active site, providing a route to improved selectivity over related proteins.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent properties—combining the privileged pyrazole core with a key pyridine hinge-binder and a versatile chemical handle—make it an exceptionally valuable starting point for campaigns targeting kinases and inflammatory pathways. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the potential of this scaffold, enabling the efficient generation of novel, potent, and selective therapeutic candidates. Future work will likely focus on developing more complex, three-dimensional structures derived from this core to tackle challenging targets and overcome mechanisms of drug resistance.

References

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(9), 15636-15649. Available from: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • Hassan, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 839. Available from: [Link]

  • Molbase. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. Retrieved from [Link]

  • MDPI. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), e2200424. Available from: [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • National Center for Biotechnology Information. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[7][14][17]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3142. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Retrieved from [Link]

  • ResearchGate. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. Retrieved from [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2023. Available from: [Link]

  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinyl-Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazole ring is a prominent member of this class, recognized for its synthetic accessibility and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a pyrazole nucleus with a pyridine ring, creating the pyridinyl-pyrazole scaffold, has garnered significant attention in drug discovery. This combination offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, making it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly protein kinases.[1][4][5]

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a key representative of this scaffold. Its structure, featuring a pyridine ring at the N1 position of the pyrazole and an ethyl carboxylate group at the C4 position, provides a versatile platform for chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets. While extensive research has been conducted on the broader class of pyrazole derivatives, this guide will focus on the potential applications and investigational protocols for this compound and its analogs in the context of modern drug discovery.

Hypothesized Biological Targets and Therapeutic Areas

Based on the extensive literature on structurally similar pyridinyl-pyrazole derivatives, we can hypothesize the primary biological targets and, consequently, the most promising therapeutic applications for this compound.

Protein Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of targeted therapy.[1] The pyridinyl-pyrazole scaffold is a core component of numerous kinase inhibitors.[5][6][7] It is plausible that this compound could serve as a foundational molecule for developing inhibitors against various kinase families, including:

  • Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition is a validated anti-cancer strategy.[6][8]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[9][10]

  • Akt (Protein Kinase B): A key node in cell survival and proliferation pathways, Akt is a prime target in oncology.[11]

  • Janus Kinases (JAKs): These are involved in cytokine signaling pathways that can drive cancer cell growth.[1]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Overactivity of EGFR is a known driver in several cancers.[12]

The pyridine moiety can act as a hinge-binding motif, a common interaction mode for kinase inhibitors, while the pyrazole core and its substituents can be modified to achieve selectivity and potency.[5]

Experimental Protocols

The following protocols are designed to be adaptable for the initial screening and characterization of this compound and its derivatives.

Protocol 1: General Synthesis of this compound

This protocol outlines a common synthetic route for N-aryl pyrazoles.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • 2-Hydrazinopyridine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-hydrazinopyridine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of the compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases of interest (e.g., Aurora A, p38α, Akt1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compound at various concentrations. Include wells with DMSO only (negative control) and a positive control inhibitor.

    • Add the specific kinase to each well.

    • Add the corresponding kinase substrate peptide.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent, and a final incubation.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 4 hours.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise manner.

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
This compoundAurora AValueMCF-7Value
p38αValueHCT116Value
Akt1ValueA549Value
Positive Control 1Aurora AValueMCF-7Value
Positive Control 2p38αValueHCT116Value
Positive Control 3Akt1ValueA549Value

Visualizations

Hypothesized Kinase Inhibition Workflow

G cluster_0 Compound Preparation & Screening cluster_1 Cellular Assays cluster_2 Downstream Analysis Compound Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate SerialDilution Serial Dilution Compound->SerialDilution KinasePanel Kinase Panel Screening (e.g., Aurora, p38, Akt) SerialDilution->KinasePanel IC50_Det IC₅₀ Determination KinasePanel->IC50_Det ProlifAssay Proliferation Assay (MTT) IC50_Det->ProlifAssay Lead Compound CellLines Cancer Cell Lines (MCF-7, HCT116, etc.) CellLines->ProlifAssay GI50_Det GI₅₀ Determination ProlifAssay->GI50_Det MoA Mechanism of Action Studies (e.g., Western Blot for p-target) GI50_Det->MoA SAR Structure-Activity Relationship (Analog Synthesis) GI50_Det->SAR

Caption: Workflow for kinase inhibitor screening.

Potential Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Compound Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Compound->IRAK4 Potential Inhibition

Sources

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The fusion of pyrazole and pyridine rings into a single molecular entity creates a privileged scaffold with significant applications in medicinal chemistry and materials science.[1][2][3] Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly valuable building block that combines these two key heterocycles. Its true synthetic power, however, lies in the strategic placement of an ethyl carboxylate group, which serves as a versatile handle for the construction of a diverse array of more complex heterocyclic systems. This guide provides an in-depth exploration of this building block, including its synthesis, core reactivity, and detailed protocols for its transformation into high-value chemical entities such as carbohydrazides, oxadiazoles, and thiadiazoles. The causality behind experimental choices and the relevance of the resulting structures in drug discovery are emphasized throughout.

Physicochemical Properties and Synthesis of the Core Building Block

Before its application, a thorough understanding of the starting material's properties and a reliable synthetic route are paramount.

Compound Data Summary
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Appearance Off-white to yellow solid (predicted)
CAS Number 741717-60-2[4]
Key Reactive Sites Ester carbonyl, Pyrazole N-H (in precursor), Pyridine Nitrogen
Rationale for Synthetic Strategy

The most direct and reliable synthesis of this compound involves a two-step process. First, the core pyrazole ring is formed, followed by a nucleophilic substitution reaction to introduce the pyridin-2-yl group. This approach ensures high regioselectivity and overall yield. The key transformation is the N-arylation of the pyrazole ring with a suitable halopyridine.

Workflow for Synthesis

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Arylation A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1H-pyrazole-4-carboxylate A->C EtOH, 0°C to RT B Hydrazine Hydrate B->C D 2-Bromopyridine E Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate D->E C_ref Ethyl 1H-pyrazole-4-carboxylate C_ref->E K₂CO₃, DMF, 100°C G cluster_products Derived Heterocyclic Systems Start Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Intermediate 1-(Pyridin-2-yl)-1H-pyrazole -4-carbohydrazide Start->Intermediate N₂H₄·H₂O, EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Derivative Intermediate->Oxadiazole 1. CS₂, KOH 2. H₂N-NH₂ Thiadiazole 1,3,4-Thiadiazole Derivative Intermediate->Thiadiazole 1. CS₂, KOH 2. H⁺, Δ Triazole 1,2,4-Triazole Derivative Intermediate->Triazole R-NCS, EtOH

Sources

Choosing Your Synthetic Strategy: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Arylation of Pyrazoles: Protocols, Mechanisms, and Field-Proven Insights

For researchers and professionals in drug development, the synthesis of N-arylpyrazoles is a cornerstone of modern medicinal chemistry. This structural motif is a privileged scaffold, forming the core of numerous blockbuster drugs and biologically active compounds. The strategic formation of the C–N bond between an aromatic system and a pyrazole nitrogen is, therefore, a critical transformation.

This document serves as a detailed guide to the most robust and widely employed experimental procedures for the N-arylation of pyrazoles. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, offering insights to empower researchers to adapt and troubleshoot these powerful reactions. We will explore the three preeminent catalytic systems for this transformation: the classical copper-catalyzed Ullmann Condensation, the versatile Palladium-catalyzed Buchwald-Hartwig Amination, and the mild, operationally simple Chan-Lam Coupling.

The selection of an appropriate N-arylation method is a critical decision dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.[1] Each of the primary methods offers a unique set of advantages and limitations.

FeatureUllmann CondensationBuchwald-Hartwig AminationChan-Lam Coupling
Metal Catalyst Copper (Cu)Palladium (Pd)Copper (Cu)
Arylating Agent Aryl Halides (esp. I, Br)Aryl Halides & TriflatesArylboronic Acids
Key Advantages Cost-effective, powerful for specific substrates.[1]Broad substrate scope, exceptional functional group tolerance, high yields.[2][3]Mild conditions (often room temp, aerobic), tolerates air and moisture.[4][5][6]
Common Ligands Diamines (e.g., TMEDA), Phenanthroline.[7][8]Bulky, electron-rich phosphines (e.g., tBuBrettPhos, BINAP).[2][9][10]Pyridine, N-based ligands.[5] Often ligand-free.[11]
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LHMDS.[12]Often mild bases like pyridine or TEA; can be base-free.[6][11]
Common Solvents High-boiling polar solvents (e.g., DMF, NMP, Dioxane).[8]Toluene, Dioxane, THF.Dichloromethane (DCM), Methanol, Toluene.
Limitations Often requires harsh conditions (high temp), limited functional group tolerance in classical variants.[8]Cost of Palladium and ligands, sensitivity to air and moisture.Can suffer from byproduct formation; substrate-dependent efficacy.[13]

Section 1: The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is the classical copper-promoted method for forming C-N bonds.[8] While traditional protocols were notorious for requiring harsh temperatures and stoichiometric copper, modern advancements using catalytic copper(I) salts and specialized ligands have significantly broadened its applicability under milder conditions.[1][8] It remains a highly cost-effective and powerful tool, particularly for large-scale synthesis.

Causality and Mechanism

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the pyrazole to the Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then forges the desired C-N bond and regenerates the active Cu(I) catalyst.[14][15] The base is crucial for deprotonating the pyrazole, increasing its nucleophilicity and facilitating its entry into the catalytic cycle.

Ullmann_Mechanism CuI_L Cu(I)L Pyrazole_Cu [L-Cu(I)-Pyrazole] CuI_L->Pyrazole_Cu Pyrazole_H Pyrazole-H + Base Pyrazole_H->Pyrazole_Cu - Base-H+ CuIII_Intermediate [Ar-Cu(III)(Pyrazole)-X-L] Pyrazole_Cu->CuIII_Intermediate + Ar-X (Oxidative Addition) ArX Ar-X ArX->CuIII_Intermediate CuIII_Intermediate->CuI_L - Ar-Pyrazole - X- Product N-Arylpyrazole CuIII_Intermediate->Product (Reductive Elimination) CuX_L Cu(I)X-L

Caption: Generalized catalytic cycle for the Ullmann N-arylation of pyrazoles.

Field-Proven Insights & Troubleshooting
  • Ligand Choice: Simple diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline are often effective at stabilizing the copper catalyst and accelerating the reaction, allowing for lower temperatures.[7][8]

  • Copper Source: Copper(I) iodide (CuI) is the most common and reliable precatalyst.[7] In some protocols, copper oxide (CuO or Cu₂O) has also been used effectively.[16][17]

  • Regioselectivity: For unsymmetrical pyrazoles, arylation typically occurs at the less sterically hindered nitrogen atom. This is a critical consideration during substrate design.

  • Inert Atmosphere: While some modern protocols are more robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation of the Cu(I) catalyst, which can lead to diminished yields.

Detailed Experimental Protocol: N-Arylation using CuI/Diamine Catalyst[7][18]

This protocol describes a general procedure for the coupling of a pyrazole with an aryl iodide.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube or a resealable screw-cap vial, add CuI (5-10 mol%), the desired pyrazole (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).

    • Add a magnetic stir bar.

  • Reaction Setup:

    • Seal the vessel with a rubber septum or a PTFE-lined cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of inert gas, add the aryl halide (1.1-1.2 equiv), the diamine ligand (e.g., DMEDA, 10-20 mol%), and the anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.5 M).

  • Reaction Execution:

    • Seal the reaction vessel tightly. Caution: If using a sealed tube, pressure can build up upon heating; always use a blast shield.

    • Immerse the vessel in a preheated oil bath at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® or silica gel to remove the insoluble copper salts and base, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography to afford the pure N-arylpyrazole product.

Section 2: The Buchwald-Hartwig Amination: The Power of Palladium

The Buchwald-Hartwig amination is arguably the most significant and versatile method for C-N bond formation developed in recent decades.[2][3] Its power lies in its remarkable functional group tolerance and broad substrate scope, enabling the coupling of a wide array of pyrazoles with aryl halides and triflates under relatively mild conditions.[1][18]

Causality and Mechanism

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The cycle initiates with the oxidative addition of the aryl halide to the active Pd(0) complex, which is typically stabilized by a bulky, electron-rich phosphine ligand.[12][19] This forms a Pd(II) intermediate. Subsequently, the deprotonated pyrazole displaces the halide on the palladium center. The final, crucial step is reductive elimination, which forms the N-arylpyrazole product and regenerates the Pd(0) catalyst.[2][20]

Buchwald_Hartwig_Mechanism Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd_Complex [L₂Pd(II)(Ar)(X)] Pd0L2->OxAdd_Complex Oxidative Addition ArX Ar-X ArX->OxAdd_Complex Pyrazole_Pd_Complex [L₂Pd(II)(Ar)(Pyrazole)]⁺ OxAdd_Complex->Pyrazole_Pd_Complex + Pyrazole⁻ - X⁻ Pyrazole_H Pyrazole-H + Base Pyrazole_H->Pyrazole_Pd_Complex Pyrazole_Pd_Complex->Pd0L2 Regenerates Catalyst Product N-Arylpyrazole Pyrazole_Pd_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation of pyrazoles.

Field-Proven Insights & Troubleshooting
  • The Ligand is Key: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like tBuBrettPhos, Xantphos, or BINAP are essential.[10][20] They promote the reductive elimination step and stabilize the Pd(0) state. For challenging couplings, specialized "buchwald ligands" are often required.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, milder bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) can be effective, though they may require longer reaction times or higher temperatures.[12]

  • Arylating Agent Reactivity: The reactivity order for the aryl electrophile is generally Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[12] Coupling of aryl chlorides is more challenging and typically requires more specialized and electron-rich ligands.[21]

  • Catalyst Precursors: While one can generate the Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using pre-formed Pd(0) precatalysts (e.g., BrettPhos Pd G4) can lead to more reproducible results and shorter reaction times.[20]

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation[9][10]

This protocol outlines a general procedure for the coupling of a pyrazole with an aryl triflate or bromide.

  • Reagent Preparation (Glovebox Recommended):

    • Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%) and the phosphine ligand (1-2 mol%, if not using a precatalyst) to a dry reaction vial.

    • Add the pyrazole (1.2 equiv), the aryl halide/triflate (1.0 equiv), and the base (e.g., K₃PO₄, 1.5 equiv).

    • Add a magnetic stir bar.

  • Reaction Setup:

    • Add anhydrous, degassed solvent (e.g., toluene or t-BuOH, to achieve ~0.2 M concentration).

    • Seal the vial with a PTFE-lined cap and secure it with electrical tape.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the mixture for the required duration (4-24 hours), monitoring by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Partition the mixture between water and an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Section 3: The Chan-Lam Coupling: The Mild and Green Alternative

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed reaction that pairs N-H containing compounds with arylboronic acids.[5] Its main appeal lies in its exceptionally mild conditions; reactions are often run at room temperature and are open to the air, making it an operationally simple and attractive method for library synthesis.[4][6][22]

Causality and Mechanism

The mechanism of the Chan-Lam coupling is complex and still a subject of study, but a widely accepted pathway involves a Cu(II)/Cu(III) cycle. The reaction begins with transmetalation of the aryl group from the boronic acid to the Cu(II) center. The pyrazole then coordinates to this copper-aryl species. An oxidative process, often involving atmospheric oxygen, is thought to generate a key Cu(III) intermediate.[13][23] From this high-valent state, reductive elimination occurs to form the C-N bond and a Cu(I) species, which is then re-oxidized to Cu(II) by air to complete the catalytic cycle.[4][13]

Chan_Lam_Mechanism CuII Cu(II) CuII_Ar [Ar-Cu(II)] CuII->CuII_Ar Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->CuII_Ar CuIII_Intermediate [Ar-Cu(III)-Pyrazole] CuII_Ar->CuIII_Intermediate + Pyrazole + Oxidant Pyrazole_H Pyrazole-H Pyrazole_H->CuIII_Intermediate Product N-Arylpyrazole CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII Oxidation O2 O₂ (Air) O2->CuI

Sources

Application Note & Protocol: High-Purity Isolation of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in pharmaceutical and materials science research. The presence of both a basic pyridine moiety and a moderately polar pyrazole-ester system presents unique challenges, including potential for interaction with acidic media and chromatographic supports. We present two primary, validated protocols—recrystallization and flash column chromatography—with detailed step-by-step instructions. The rationale behind procedural choices is explained to empower researchers to adapt these methods to their specific crude sample purity and scale. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain this compound with high purity, essential for reliable downstream applications.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a pyridine ring, which imparts basicity, and a pyrazole ethyl ester group. The purity of such building blocks is paramount, as trace impurities can lead to side reactions, lower yields in subsequent steps, and introduce difficult-to-remove by-products in final active pharmaceutical ingredients (APIs).

The purification strategy is dictated by the compound's physical properties and the likely impurities from its synthesis. A common synthetic route involves the condensation of a hydrazine derivative with a β-ketoester equivalent[1][2]. This can lead to impurities such as unreacted starting materials, regioisomers, and hydrolysis products.

Table 1: Estimated Physicochemical Properties

Property Estimated Value / Observation Rationale & Purification Implication
Molecular Formula C₁₁H₁₁N₃O₂ ---
Molecular Weight 217.23 g/mol ---
Physical State Likely a white to off-white solid at RT. Enables purification by recrystallization. Based on analogs like ethyl 1H-pyrazole-4-carboxylate (m.p. 78-80 °C)[3][4].
Polarity Moderately Polar Soluble in moderately polar organic solvents (EtOAc, DCM, Acetone). Insoluble in non-polar solvents (Hexane) and sparingly soluble in water. Dictates choice of solvents for chromatography and recrystallization.

| Basicity (pKa) | ~5-6 (estimated for pyridine moiety)[5] | The pyridine nitrogen is basic and can be protonated. This property can be exploited for purification via acid-base extraction but also causes strong interaction with acidic silica gel, leading to peak tailing during chromatography[5]. |

Potential Synthetic Impurities

Understanding the potential impurities is critical for selecting the appropriate purification method.

  • Unreacted Starting Materials: e.g., 2-hydrazinopyridine and an ethyl 2-formyl-3-oxopropanoate equivalent.

  • Regioisomers: Depending on the synthons used, isomers such as ethyl 1-(pyridin-2-yl)-1H-pyrazole-3 -carboxylate or -5 -carboxylate could form.

  • Hydrolysis Products: The ester can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic workup conditions.

  • Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, ethanol).

Purification Methodologies

The choice between recrystallization and chromatography depends on the impurity profile and the required scale. For material that is already >90% pure, recrystallization is often more efficient. For complex mixtures or when isomers are present, chromatography is superior.

Method A: Recrystallization for High-Purity Polishing

Recrystallization is a robust technique for purifying solid compounds by leveraging differences in solubility at varying temperatures[6][7]. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-zero temperatures.

  • Place ~20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until a slurry is formed.

  • If the compound dissolves at room temperature, the solvent is unsuitable.

  • Heat the tubes that did not dissolve the compound in a water bath until the solid fully dissolves. Add a minimal amount of additional hot solvent if necessary.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observe for crystal formation. The best solvent yields a high recovery of crystalline solid from a solution that remains clear of "oiled out" product. A mixed solvent system (e.g., Ethyl Acetate/Hexane) can also be tested by dissolving the compound in a minimum of the good solvent (EtOAc) and adding the anti-solvent (Hexane) dropwise until turbidity persists, then heating to clarify[8].

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Optional, for insolubles) dissolve->hot_filter cool Slow Cooling (Crystal Formation) hot_filter->cool ice_bath Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization process.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add the chosen solvent (from Protocol 1) in portions while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves.

  • Expert Insight: If the solution is colored and the pure compound is known to be white, add a small amount (1-2% w/w) of activated decolorizing carbon and heat for another 5-10 minutes[6].

  • If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Avoid disturbing the flask to promote the growth of larger crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

Method B: Flash Column Chromatography

Flash chromatography is the method of choice for purifying complex mixtures or removing closely related impurities. The key challenge for this molecule is mitigating the interaction between its basic pyridine nitrogen and the acidic silanol groups of a standard silica gel stationary phase, which causes severe peak tailing[5].

  • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the solution onto at least two TLC plates.

  • Develop the plates in different solvent systems. Start with a moderately polar system like 30% Ethyl Acetate in Hexane and adjust polarity as needed.

  • Crucial Step: Prepare a second set of eluents containing a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) .

  • Compare the chromatograms. The ideal mobile phase gives the target compound an Rf value of 0.25-0.35 and shows good separation from impurities. The addition of TEA should result in a more symmetrical spot shape with less streaking[5].

G cluster_prep Preparation cluster_run Execution & Analysis cluster_iso Isolation tlc TLC Analysis to Find Optimal Eluent prep_col Prepare Column (Slurry Pack with Eluent) tlc->prep_col load Load Sample (Concentrated on Silica) prep_col->load elute Elute with Mobile Phase (+ 0.5% TEA) load->elute collect Collect Fractions elute->collect tlc_frac TLC Analysis of Fractions collect->tlc_frac combine Combine Pure Fractions tlc_frac->combine evap Evaporate Solvent (Rotary Evaporator) combine->evap pure Pure Product evap->pure

Caption: Workflow for purification by flash chromatography.

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the chosen mobile phase (including TEA). Pour the slurry into the column and use gentle pressure to pack a stable bed.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM), add silica gel (2-3x the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply pressure (air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the column's output by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should confirm the structure and show the absence of signals corresponding to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative purity data (e.g., >99% by peak area) and confirms the molecular weight.

Summary and Recommendations

Table 2: Comparison of Purification Techniques

Parameter Recrystallization Flash Column Chromatography
Typical Input Purity >90% Any
Throughput/Scale High; easily scalable Lower; can be laborious for large scale
Impurity Removal Excellent for removing dissimilar impurities Excellent for removing closely related isomers and by-products
Solvent Consumption Moderate High
Time Investment Low to Moderate High

| Primary Challenge | Finding a suitable single or mixed solvent system. | Preventing peak tailing due to the basic pyridine moiety. |

G start Crude Product check_purity Assess Crude Purity (e.g., by ¹H NMR or TLC) start->check_purity is_high_purity >90% Pure & Crystalline? check_purity->is_high_purity is_complex Complex Mixture or Isomers Present? is_high_purity->is_complex No recrystallize Perform Recrystallization (Method A) is_high_purity->recrystallize Yes is_complex->recrystallize No chromatography Perform Flash Chromatography (Method B) is_complex->chromatography Yes end_node Purity Assessment (TLC, NMR, MP, LC-MS) recrystallize->end_node chromatography->end_node

Caption: Decision tree for selecting the optimal purification method.

References

  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

Application Note & Protocol: Recrystallization of Ethyl Pyrazole Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the principles and protocols for the successful recrystallization of ethyl pyrazole carboxylate compounds. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their effective purification is paramount for obtaining reliable biological and physical data. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the purification process. It offers a robust framework for solvent selection, a detailed step-by-step protocol, and an extensive troubleshooting guide to address common challenges. Visual workflows are included to aid in decision-making and process optimization.

Introduction: The Significance of Purity for Ethyl Pyrazole Carboxylates

Ethyl pyrazole carboxylates are a class of heterocyclic compounds of significant interest in drug discovery and development, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties[1]. The purity of these compounds is not merely a matter of academic rigor; it is a critical determinant of downstream experimental success and reproducibility. Impurities, even in trace amounts, can lead to erroneous structure-activity relationship (SAR) data, interfere with biological assays, and compromise the integrity of clinical candidates.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. It is based on the principle of differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can yield highly pure crystalline material from a crude reaction mixture, making it an indispensable skill for any chemist working with these valuable scaffolds.

The Science of Solvent Selection: A Foundational Pillar of Recrystallization

The choice of solvent is the most critical variable in the recrystallization process. An ideal solvent will exhibit the following characteristics:

  • High solubility of the ethyl pyrazole carboxylate at elevated temperatures.

  • Low solubility of the ethyl pyrazole carboxylate at low temperatures.

  • High or low solubility of impurities at all temperatures.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

A useful rule of thumb is that "like dissolves like." Solvents with functional groups similar to the compound of interest are often good starting points. For ethyl pyrazole carboxylates, which contain an ester and a pyrazole ring, solvents like ethanol, ethyl acetate, and acetone are often effective[2][3].

Systematic Approach to Solvent Selection

A systematic approach to solvent selection is more efficient than random screening. The following workflow can guide the researcher to an optimal solvent or solvent system.

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Common Solvents for Ethyl Pyrazole Carboxylates

The following table summarizes commonly used solvents for the recrystallization of pyrazole derivatives, which can be extrapolated to ethyl pyrazole carboxylates.

Solvent SystemComments
Ethanol A versatile and commonly used solvent for pyrazole derivatives due to its polarity and ability to form hydrogen bonds. Often provides good solubility at reflux and poor solubility at room temperature or below[4][5].
Ethanol/Water A mixed solvent system that can be fine-tuned for optimal results. Water acts as an anti-solvent.
Acetone A good solvent for many organic compounds, including some pyrazoles. Its volatility makes it easy to remove[6][7].
Ethyl Acetate/Hexane A common mixed solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. Allows for precise control over solubility.
Chloroform Has been used for recrystallizing certain pyrazole derivatives[1]. Use with caution due to its toxicity.
DMF/Water or DMF/Methanol For less soluble compounds, Dimethylformamide (DMF) can be used as the initial solvent, followed by the addition of an anti-solvent like water or methanol to induce crystallization[8][9].

Detailed Protocol for Recrystallization

This protocol provides a step-by-step guide for the recrystallization of ethyl pyrazole carboxylate compounds.

Materials and Equipment
  • Crude ethyl pyrazole carboxylate

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Step-by-Step Methodology

Caption: Step-by-step workflow for the recrystallization of ethyl pyrazole carboxylates.

  • Dissolution: Place the crude ethyl pyrazole carboxylate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid has just dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield[10].

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration should be performed. This involves filtering the hot solution through a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice[11]. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystalline product[10].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a drying oven (ensure the temperature is below the compound's melting point) or in a vacuum desiccator to remove any remaining solvent.

Troubleshooting Common Recrystallization Challenges

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems encountered during the recrystallization of heterocyclic compounds[10][12][13].

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Reduce the solvent volume by boiling some of it off and allow it to cool again[11][12].- Scratch the inside of the flask with a glass rod to create nucleation sites[10].- Add a seed crystal of the pure compound[10].
Oiling out - The solution is supersaturated.- The compound is significantly impure.- The solution was cooled too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly[10][12].- Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel[10].
Low recovery of product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution[10].- Cool the solution in an ice bath or even a freezer to minimize solubility.- Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures[10].
Crystals are colored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- A second recrystallization may be necessary.

Conclusion

The recrystallization of ethyl pyrazole carboxylate compounds is a powerful technique that, when executed with a clear understanding of the underlying principles, can yield highly pure materials. By systematically selecting a solvent system, following a detailed protocol, and being prepared to troubleshoot common issues, researchers can ensure the quality and reliability of their compounds for downstream applications in drug discovery and materials science.

References

  • Process for the purification of pyrazoles.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano
  • Method for purifying pyrazoles.
  • Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. SGT Life Sciences.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.

Sources

Application Notes and Protocols for the Chromatographic Purification of Pyridinyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Purification in Pyridinyl-Pyrazole Drug Discovery

Pyridinyl-pyrazole scaffolds are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous targeted therapies, including kinase inhibitors and other signaling pathway modulators. The precise arrangement of substituents on these bicyclic heterocyclic systems dictates their pharmacological activity, selectivity, and metabolic stability. Consequently, the unambiguous synthesis and isolation of the target molecule, free from starting materials, isomers, and byproducts, is not merely a procedural step but a prerequisite for generating reliable biological data and advancing a drug candidate.

Column chromatography is the definitive technique for achieving the requisite purity (>98%) for these compounds. However, the inherent chemical nature of pyridinyl-pyrazoles—possessing a basic pyridine nitrogen and a potentially acidic pyrazole N-H group—presents unique challenges, such as peak tailing and unpredictable retention behavior. This guide provides a detailed framework and actionable protocols for developing robust and efficient column chromatography methods tailored to this important class of molecules.

Foundational Principles: A Chemist's Guide to Method Development

The success of any chromatographic separation is rooted in the physicochemical properties of the analyte and its differential interactions with the stationary and mobile phases.

The Analyte: Understanding Pyridinyl-Pyrazole Behavior

Pyridinyl-pyrazoles are polar, heterocyclic compounds. Key characteristics influencing their purification include:

  • Basicity: The pyridine nitrogen (pKa ≈ 5-6) is basic and readily protonated. This basicity is a primary cause of peak tailing on standard silica gel, as the lone pair of electrons interacts strongly with acidic silanol groups (Si-OH) on the silica surface.

  • Acidity: The pyrazole N-H proton can be acidic, particularly when adjacent to electron-withdrawing groups. This allows for potential interactions with basic sites on the stationary phase or modification by basic additives in the mobile phase.

  • Polarity: The overall polarity is dictated by the substituents. This polarity determines the choice between normal-phase and reversed-phase chromatography.

  • Solubility: Pyridinyl-pyrazoles often exhibit good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), but solubility can be challenging in nonpolar solvents like hexanes.

Stationary Phase Selection: The Purification Workhorse

The choice of stationary phase is the first major decision in method development.

  • Normal-Phase Chromatography (NPC): Unmodified silica gel is the most common choice for routine purification of synthetic intermediates. Its polar surface retains polar compounds. For pyridinyl-pyrazoles, the acidic nature of silica can be problematic, but this can be managed with mobile phase modifiers.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RPC is ideal for purifying highly polar pyridinyl-pyrazoles or final compounds that require high purity.

  • Chiral Stationary Phases (CSPs): For separating enantiomers of chiral pyridinyl-pyrazoles, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. These separations are typically performed using normal-phase or polar organic elution modes.

Mobile Phase Optimization: The Key to Selectivity and Efficiency

The mobile phase composition is the most flexible parameter for optimizing a separation.

  • For Normal-Phase (Silica Gel):

    • Solvent Systems: Common binary systems include hexanes/ethyl acetate and dichloromethane/methanol. The ratio is adjusted to achieve a target Retention Factor (Rf) of ~0.3 on a Thin-Layer Chromatography (TLC) plate for the desired compound.

    • Tailing Inhibition: To mitigate peak tailing caused by the basic pyridine nitrogen, a small amount of a basic modifier is often added. Triethylamine (TEA) at 0.1-1% (v/v) is the standard choice. TEA competes with the analyte for interaction with acidic silanol sites, leading to more symmetrical peaks.

  • For Reversed-Phase (C18):

    • Solvent Systems: Gradients of water and an organic solvent (acetonitrile or methanol) are typically used.

    • pH Control and Peak Shape: Adding an acid to the mobile phase is crucial. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) serves two purposes: it protonates residual silanol groups on the silica backbone, preventing them from interacting with the protonated pyridine ring, and it ensures the analyte carries a consistent positive charge, leading to sharper peaks. Formic acid is generally preferred for mass spectrometry (MS) compatibility as it is less prone to causing ion suppression.

Detailed Protocols and Methodologies

The following protocols provide step-by-step guidance for the two most common purification scenarios in a drug discovery workflow.

Protocol 1: Rapid Purification of a Crude Reaction Mixture via Flash Column Chromatography (Normal-Phase)

Objective: To isolate a pyridinyl-pyrazole intermediate from a crude synthetic reaction mixture with moderate purity (e.g., >95%).

Core Principle: This method prioritizes speed and throughput, using air pressure to accelerate solvent flow through a glass column packed with silica gel. The method is developed based on prior TLC analysis.

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis Select Solvent System (Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry in Non-polar Solvent TLC->Slurry Pack 3. Pack Column (Slurry Method) Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate method_selection start Start: Crude Pyridinyl-Pyrazole check_polarity Is the compound very polar? start->check_polarity check_purity Is high purity (>98%) required? check_polarity->check_purity No rpc Reversed-Phase (Preparative HPLC) check_polarity->rpc Yes npc Normal-Phase (Flash Chromatography) check_purity->npc No check_purity->rpc Yes end_npc Purified Intermediate npc->end_npc end_rpc High-Purity Final Compound rpc->end_rpc

Application Notes and Protocols for In Vitro Assays Using Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Emerging Potential of Pyrazole-Based Heterocycles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, from oncology to anti-inflammatory and antibacterial agents.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] The compound of interest, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, belongs to this promising class of molecules. While specific biological data for this exact molecule is emerging, its structural similarity to other pyrazole-containing compounds, particularly those with a pyridine substituent, suggests a strong potential for activity in key signaling pathways. For instance, related pyrazolo[3,4-b]pyridine motifs have been identified as potent bromodomain (BRD9) binders with antiproliferative effects in cancer cell lines.[4]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We present a logical, tiered approach to assay selection, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more targeted mechanistic assays such as kinase inhibition and receptor binding assays. These protocols are designed to be robust and self-validating, providing researchers with a solid foundation for their drug discovery efforts.

Part 1: Initial Cytotoxicity Profiling - The MTT Assay

Rationale: Before investigating specific molecular targets, it is crucial to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This assay will establish the concentration range at which this compound exhibits cytotoxic effects, informing the dose selection for subsequent mechanistic studies. The principle of the MTT assay lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Mechanistic Assays - Probing Kinase Inhibition

Rationale: A significant number of pyrazole-containing drugs on the market are kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. An in vitro kinase assay can determine if this compound directly inhibits the activity of a specific kinase. This protocol describes a generic, adaptable method for an in vitro kinase assay.[9][10]

Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • This compound

  • Recombinant kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer at 2x the final desired concentration.

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of the assay plate.

    • Add 10 µL of the 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of 2x ATP solution.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced, which is indicative of kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Part 3: Exploring G-Protein Coupled Receptor (GPCR) Interactions

Rationale: GPCRs are a large family of transmembrane receptors that are major drug targets.[11] Given the diverse biological activities of pyrazole derivatives, it is plausible that this compound could interact with a GPCR. A radioligand binding assay is a sensitive method to determine if the compound binds to a specific GPCR.[12] This protocol outlines a competitive binding assay to assess the compound's ability to displace a known radiolabeled ligand from its receptor.

Protocol: GPCR Competitive Binding Assay

Materials:

  • This compound

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in the binding buffer.

  • Controls:

    • Total binding: Cell membranes and radiolabeled ligand only.

    • Non-specific binding: Cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the compound concentration to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
A54915.2
MCF-722.8
HeLa18.5

Table 2: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC₅₀ (µM)
Kinase A2.5
Kinase B> 50
Kinase C8.1

Visualization of Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Assays cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Dose-Response) cell_seeding->compound_treatment incubation_48h Incubation (48-72h) compound_treatment->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay readout_ic50 IC50 Determination mtt_assay->readout_ic50 kinase_assay Kinase Inhibition Assay readout_ic50->kinase_assay Inform Dose Selection gpcr_binding GPCR Binding Assay readout_ic50->gpcr_binding Inform Dose Selection

Caption: General workflow for the in vitro characterization of a novel compound.

Trustworthiness and Self-Validation

The protocols described herein are designed with inherent self-validation. For the MTT assay, the inclusion of untreated and vehicle controls ensures that the observed cytotoxicity is due to the compound and not the solvent. In the kinase and GPCR binding assays, positive and negative controls are essential for validating the assay's performance and ensuring that the results are meaningful. Furthermore, the determination of IC₅₀ values from dose-response curves provides a quantitative measure of the compound's potency, which should be reproducible across multiple experiments. For regulatory purposes, full assay validation according to FDA or ICH guidelines would be required, encompassing parameters such as accuracy, precision, specificity, and robustness.[13][14][15]

References

  • In vitro kinase assay. (2023-09-23). protocols.io. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Future Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022-09-21). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022-08-01). Signal Transduction and Targeted Therapy. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • In vitro NLK Kinase Assay. (2017-09-20). Bio-protocol. [Link]

  • Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021-01-01). Methods in Enzymology. [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • In vitro kinase assay. (2022-09-01). Bio-protocol. [Link]

  • Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. (2009-12-04). Federal Register. [Link]

  • How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. (2021-06-02). Paperless Lab Academy. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022-10-14). STAR Protocols. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018-05-24). FDA. [Link]

  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]

  • Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA. (2001-08-01). Alternatives to Laboratory Animals. [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017-10-04). YouTube. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024-03-01). FDA. [Link]

  • In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. (2024-02-01). ChemPlusChem. [Link]

Sources

Application Notes and Protocols for the Analysis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development due to the prevalence of the pyrazole scaffold in numerous bioactive molecules. The precise and accurate analytical characterization of this compound is paramount for ensuring quality control, guiding process development, and supporting regulatory filings. These application notes provide a comprehensive guide to the essential analytical methodologies for the qualitative and quantitative assessment of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂PubChem[1]
Molecular Weight217.23 g/mol PubChem[1]
XLogP3-AA (logP)1.6PubChem[1]
Hydrogen Bond Donors0PubChem[1]
Hydrogen Bond Acceptors4PubChem[1]

The moderate lipophilicity (logP of 1.6) and presence of hydrogen bond acceptors suggest good solubility in a range of organic solvents and amenability to reversed-phase chromatography.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) with UV detection is the cornerstone for assessing the purity and for the quantification of this compound. The polarity of the molecule allows for excellent retention and separation on C18 stationary phases.

Scientific Rationale for Method Design

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a combination of acetonitrile and water, is chosen for its miscibility and UV transparency. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is critical for several reasons: it protonates residual silanols on the silica-based stationary phase, minimizing peak tailing, and it controls the ionization state of the analyte, ensuring consistent retention and sharp peak shapes. A gradient elution is often preferred over isocratic elution to ensure the efficient elution of both the main analyte and any potential impurities with a wider range of polarities, all within a reasonable run time.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh standard/sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B E Equilibrate C18 Column B->E C Prepare Mobile Phases A & B D Filter and Degas Mobile Phases C->D D->E F Inject Sample E->F G Gradient Elution F->G H UV/PDA Detection G->H I Integrate Peaks H->I J Calculate Purity (% Area) I->J K Quantify against Standard Curve I->K

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (MS-grade if applicable)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for pyrazole derivatives.[2]
Mobile Phase A 0.1% TFA in WaterAcid modifier for sharp peaks and consistent retention.[2]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA allows for peak purity assessment.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the same diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms.

  • Data Processing: Integrate the peaks in the chromatogram. For purity analysis, calculate the area percentage of the main peak. For quantification, create a calibration curve using a series of standards of known concentrations.

Method Validation Parameters (as per ICH Q2(R1) Guidelines)

A validated HPLC method is crucial for reliable results.[2]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis process. It also serves as an excellent confirmatory technique for the structure of the main compound.

Scientific Rationale for Method Design

The compound's ester functionality and heterocyclic nature make it sufficiently volatile and thermally stable for GC analysis. A non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane) is typically used to separate compounds based on their boiling points and interactions with the stationary phase. Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to library spectra for identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) B Inject into GC Inlet A->B C Temperature Programmed Separation in Capillary Column B->C D Transfer to MS C->D E Electron Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum of Each Peak G->H I Compare with Spectral Libraries (e.g., NIST) H->I

Caption: GC-MS analysis workflow for impurity profiling and structural confirmation.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

Materials:

  • This compound

  • Ethyl acetate or Dichloromethane (high purity)

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of potential impurities.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns.
Mass Range m/z 40 - 450Covers the molecular ion and expected fragments.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like ethyl acetate.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for all separated components.

    • Obtain the mass spectrum for each peak.

    • The mass spectrum of the main peak should show the molecular ion (M⁺) at m/z 217 and a characteristic fragmentation pattern.

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (qNMR)

NMR is the most powerful technique for unambiguous structural confirmation. Furthermore, quantitative NMR (qNMR) can be employed as a primary analytical method for determining the purity of the compound without the need for a specific reference standard of the same compound.[3]

Scientific Rationale

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's structure. 2D NMR techniques like COSY and HSQC can be used to confirm connectivities. For qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[4] By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Detailed NMR Protocols

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • For qNMR: A certified internal standard (e.g., maleic acid, dimethyl sulfone)

¹H and ¹³C NMR for Structural Confirmation:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation:

    • ¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), and distinct signals for the protons on the pyrazole and pyridine rings.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the ethyl group carbons, and the aromatic carbons of the two rings.

Quantitative ¹H NMR (qNMR) Protocol:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the analyte.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification. This includes ensuring a long relaxation delay (D1, typically 5 times the longest T1) to allow for full relaxation of all protons.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity = Purity of the standard

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized batch.

Protocol

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Accurately weigh a small amount of the dry, pure sample (1-3 mg) into a tin capsule.

  • The sample is combusted at high temperature in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The instrument's software calculates the percentage of each element.

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₁H₁₁N₃O₂).

Theoretical Values:

  • Carbon (C): 60.82%

  • Hydrogen (H): 5.10%

  • Nitrogen (N): 19.34%

References

  • MDPI. (n.d.). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Retrieved January 9, 2026, from [Link]

  • Ramadan, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved January 9, 2026, from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved January 9, 2026, from [Link]

  • Wiley Online Library. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... Biomedical Chromatography. [Link]

  • PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. Retrieved January 9, 2026, from [Link]

  • University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 9, 2026, from [Link]

  • SlideShare. (2016). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. Retrieved January 9, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 9, 2026, from [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved January 9, 2026, from [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 9, 2026, from [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved January 9, 2026, from [Link]

  • The Journal of Organic Chemistry. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Quantitation of Ten Flavor Compounds in Unburned Tobacco Products. Analytical Methods. Retrieved January 9, 2026, from [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Retrieved January 9, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceutical Packaging Materials by Headspace-GCMS. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Retrieved January 9, 2026, from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described method is designed for accuracy, precision, and specificity, enabling the separation of the main compound from potential impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development rationale, a step-by-step analytical protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine and a pyrazole moiety. These structural motifs are prevalent in many active pharmaceutical ingredients (APIs), making this compound a critical building block in drug discovery and development. Ensuring the purity and stability of such intermediates is paramount for the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[1]

The development of a stability-indicating analytical method (SIAM) is mandated by regulatory bodies to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradation products that may form under various stress conditions.[2] This application note details a systematic approach to developing and validating an HPLC method that is fit for purpose, covering assay and impurity profiling throughout the lifecycle of the compound.

Analyte Properties
  • Chemical Structure: this compound

  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.22 g/mol

  • Chemical Nature: The molecule possesses both a basic pyridine ring (pKa ~5.2) and a pyrazole ring system, making it moderately polar.[3] The conjugated system of aromatic rings suggests strong UV absorbance.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven ability to separate aromatic compounds.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (≥98%)

    • This compound reference standard

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The following conditions were optimized to achieve a balance between resolution, peak shape, and analysis time. The use of a gradient elution is necessary to ensure the elution of both the main analyte and any potential, more or less polar, degradation products.[4]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Pyridine exhibits a strong absorbance maximum around 254 nm).[5]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Choices:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape by protonating free silanols on the stationary phase and ensuring consistent ionization of the basic pyridine nitrogen, thereby reducing peak tailing.

  • Acetonitrile: Chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: Ensures adequate separation of early-eluting polar impurities and later-eluting non-polar degradation products within a reasonable timeframe.[4]

  • Detection at 254 nm: This wavelength provides a good response for the pyridine chromophore and is a common setting for aromatic compounds, offering high sensitivity.[5][6]

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is typically suitable for assay and linearity studies.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection if particulate matter is present.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[7][8]

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at a sufficient level for detection and separation.[10]

Protocol: Prepare a solution of the analyte at ~1000 µg/mL. Subject this solution to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 N HCl at 60 °C24 hours
Base Hydrolysis 0.1 N NaOH at 60 °C24 hours
Oxidative 3% H₂O₂ at room temperature24 hours
Thermal Solid sample at 105 °C48 hours
Photolytic Solid sample exposed to UV/Vis light (ICH Q1B option 1: >1.2 million lux hours, >200 watt hours/m²)Until exposure met

After exposure, neutralize the acidic and basic samples, then dilute all samples to a final concentration of 100 µg/mL with the diluent and analyze. The chromatograms should be evaluated for peak purity of the parent analyte and for the resolution between the parent peak and any degradation product peaks.

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

Accuracy is determined by recovery studies.

  • Prepare samples by spiking a placebo (if applicable) or a known low-concentration sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate.

  • Calculate the percentage recovery for each sample.

  • Acceptance criteria are typically between 98.0% and 102.0% recovery, with a relative standard deviation (RSD) of ≤ 2.0%.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • The acceptance criterion for both is an RSD of ≤ 2.0%.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Evaluate the method's reliability by making small, deliberate variations in the method parameters.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Mobile Phase Composition: Vary the organic component by ±2% absolute. The system suitability parameters should remain within acceptable limits for all variations.

Data Presentation and System Suitability

System Suitability

Before each analytical run, perform a system suitability test by injecting the working standard solution five times. The results must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
Validation Summary

The results of the validation studies should be compiled into a summary table.

Validation ParameterResultAcceptance Criteria
Specificity No interference foundPeak purity > 99.5%
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.1%≤ 2.0%
LOQ (µg/mL) 0.5 µg/mL (example)To be determined
Robustness PassedSST criteria met

Troubleshooting

Troubleshooting Problem Problem Observation Cause Potential Cause Solution PeakTailing PeakTailing CauseTailing Secondary silanol interactions Ensure mobile phase pH is low (e.g., 0.1% Formic Acid) PeakTailing:p->CauseTailing:c Check PoorResolution Poor Resolution Peaks are not baseline separated CauseResolution Gradient too steep Decrease gradient slope (increase run time) PoorResolution:p->CauseResolution:c Check NoisyBaseline Noisy Baseline High signal-to-noise ratio CauseNoise Detector lamp failing / Air bubble Purge pump / Replace lamp NoisyBaseline:p->CauseNoise:c Check

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative analysis of this compound. The method has been demonstrated to be stability-indicating through comprehensive forced degradation studies. Adherence to the outlined protocols will ensure reliable data for quality control, stability testing, and regulatory submissions in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.

  • UV-Vis Spectrum of Pyridine - SIELC Technologies.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.

  • Gradient HPLC for Reversed-Phase Separations | LCGC International.

  • A practical guide to forced degradation and stability studies for drug substances.

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem.

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.

  • Stability-Indicating HPLC Method Development - vscht.cz.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

  • Stability Indicating HPLC Method Development and Validation - SciSpace.

  • ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate - PubChem.

  • HPLC Method Development and Validation for Pharmaceutical Analysis.

  • UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate.

  • ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate - PubChem.

  • ethyl 1H-pyrazole-4-carboxylate - PubChem.

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review - RJPN.

  • ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, 95% Purity, C11H11N3O2, 1 gram.

  • Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives - Benchchem.

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd.

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.

  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate.

Sources

Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating specific substrates, represent one of the most significant and widely pursued target classes in modern drug discovery.[1] Their dysregulation is a known driver of numerous pathologies, particularly cancer, making them prime targets for therapeutic intervention.[2][3][4] Within the medicinal chemist's toolkit, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also uniquely suited for interacting with the ATP-binding site of kinases.[5][6][7]

The five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a geometrically constrained and electronically versatile core.[8] One nitrogen atom can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, allowing for critical "hinge-binding" interactions that anchor the inhibitor within the kinase's active site.[8] This inherent versatility has led to the successful development of numerous U.S. FDA-approved drugs. As of recent analyses, at least eight small molecule kinase inhibitors approved by the FDA incorporate a pyrazole ring, targeting a range of kinases including JAK, B-raf, and c-Met.[5][6]

This guide provides an in-depth overview and a set of actionable protocols for the design, synthesis, and evaluation of novel kinase inhibitors based on the pyrazole scaffold. It is structured to follow the logical progression of a drug discovery campaign, from initial design considerations through to essential biological characterization.

The Pyrazole Scaffold: Rationale for a Privileged Structure

The utility of the pyrazole core in kinase inhibitor design is rooted in its fundamental physicochemical properties.[9] Its aromatic nature contributes to metabolic stability, a desirable trait for any drug candidate.[10] Furthermore, the pyrazole ring can serve as a bioisosteric replacement for other aromatic systems, often improving properties like solubility and lipophilicity while maintaining or enhancing binding affinity.[7][8] The ability to readily functionalize multiple positions on the pyrazole ring allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9][11]

The following table summarizes several FDA-approved kinase inhibitors that validate the power of the pyrazole scaffold.

Drug NamePrimary Target Kinase(s)Approved Indication (Example)
Ruxolitinib JAK1, JAK2Myelofibrosis[5][12]
Crizotinib ALK, ROS1, c-MetNon-Small Cell Lung Cancer (NSCLC)[5][10]
Encorafenib BRAF V600EMelanoma[5][10]
Erdafitinib FGFRUrothelial Carcinoma[5]
Avapritinib PDGFR, KITGastrointestinal Stromal Tumor (GIST)[5]
Pralsetinib RETNSCLC, Thyroid Cancer[5]
Asciminib BCR-ABL1 (Allosteric)Chronic Myeloid Leukemia (CML)[5][10]
Pirtobrutinib BTKMantle Cell Lymphoma[5]

Design and Synthesis Workflow

The development of a pyrazole-based kinase inhibitor follows a structured, iterative process. The journey from concept to candidate involves chemical synthesis guided by biological feedback.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Cycle Target Target Selection (e.g., BRAF V600E) Design Scaffold Hopping or Structure-Based Design Target->Design Identify key interactions Synthesis Chemical Synthesis of Pyrazole Analogs Design->Synthesis Plan synthetic route Biochem In Vitro Kinase Assay (Potency - IC50) Synthesis->Biochem Cellular Cell-Based Assay (Efficacy & Target Engagement) Biochem->Cellular Confirm cellular activity ADME Early ADME/Tox (Solubility, Stability) Cellular->ADME Assess drug-like properties SAR SAR Analysis ADME->SAR Redesign Iterative Redesign & Synthesis SAR->Redesign Informed by data Redesign->Synthesis Synthesize next generation compounds G cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole-Based BRAF Inhibitor (e.g., Encorafenib) Inhibitor->BRAF Inhibits kinase activity

Sources

Application Note: Synthesis of Pyrazolo[3,4-b]pyridines from Pyrazole Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting activities such as kinase inhibition and anti-tumor properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable core structure, with a specific focus on strategic pathways originating from versatile and readily accessible pyrazole carboxylate building blocks. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven laboratory protocols, and offer expert insights into optimizing these reactions. The primary strategies discussed involve the annulation of a pyridine ring onto a pre-formed pyrazole core, a robust and highly adaptable approach for generating molecular diversity.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[3][4] Their structural rigidity and ability to present substituents in a well-defined three-dimensional space make them ideal scaffolds for interacting with biological targets. The 1H-tautomer is generally the more stable and commonly synthesized form.[3][5]

The synthesis of these compounds can be broadly categorized into two retrosynthetic approaches: the formation of a pyridine ring onto an existing pyrazole, or the construction of a pyrazole ring from a functionalized pyridine.[5][6] This guide focuses on the former strategy, which leverages the chemical versatility of pyrazole carboxylates as foundational starting materials. These precursors offer multiple handles for functionalization, allowing for the strategic installation of key groups necessary for the subsequent pyridine ring closure.

Strategic Overview: From Pyrazole Carboxylates to Fused Pyridines

The transformation of a pyrazole carboxylate into a pyrazolo[3,4-b]pyridine is not a single reaction but a multi-step strategic process. The carboxylate group itself is typically not directly involved in the cyclization but serves as a synthetic anchor or a precursor to a more reactive functional group, most commonly an amine. The general workflow involves converting the pyrazole carboxylate into a key intermediate—an aminopyrazole—which then undergoes a cyclocondensation reaction with a suitable 1,3-dielectrophilic partner to form the desired pyridine ring.

G start Pyrazole Carboxylate Derivative intermediate Key Intermediate (e.g., 3- or 5-Aminopyrazole) start->intermediate Functional Group Interconversion product Pyrazolo[3,4-b]pyridine intermediate->product Pyridine Ring Annulation (Cyclocondensation) reagents 1,3-Dielectrophile Partner (e.g., Malonate derivative, α,β-unsaturated ketone) reagents->product

Figure 1: General synthetic workflow from pyrazole carboxylates.

Key Synthetic Methodologies and Mechanistic Insights

Two powerful and widely adopted named reactions form the cornerstone of this synthetic strategy: the Gould-Jacobs reaction and the Friedländer Annulation.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxypyrazolo[3,4-b]pyridines

The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinoline derivatives, which can be adapted for pyrazolo[3,4-b]pyridines by substituting aniline with an aminopyrazole.[3][7] This approach typically utilizes a 3-aminopyrazole, which can be synthesized from a corresponding pyrazole-3-carboxylate via a Curtius rearrangement or by reduction of a 3-nitropyrazole derivative.

Causality and Mechanism: The reaction proceeds through three key stages:

  • Condensation: The nucleophilic aminopyrazole attacks the electrophilic carbon of an alkoxy methylenemalonate ester (e.g., diethyl 2-(ethoxymethylene)malonate), displacing an alcohol molecule.

  • Thermal Cyclization: The resulting intermediate undergoes an intramolecular 6-electron cyclization upon heating, where the pyrazole ring nitrogen attacks one of the ester carbonyls. This is a crucial ring-closing step that forms the pyridine moiety.

  • Tautomerization/Aromatization: The initial cyclized product exists predominantly in its more stable 4-oxo (or 4-hydroxy) tautomeric form. Subsequent treatment with POCl₃ can convert this to the 4-chloro derivative, a versatile handle for further functionalization.[3]

G cluster_mech Gould-Jacobs Reaction Mechanism A 3-Aminopyrazole + Diethyl Ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Condensation (-EtOH) C Cyclized Intermediate B->C Thermal 6π Cyclization D 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine -3-carboxylate C->D Elimination (-EtOH) & Tautomerization

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.

Friedländer-Type Annulation: Versatility through 1,3-Dielectrophiles

The Friedländer synthesis and related reactions provide a highly modular route to pyrazolo[3,4-b]pyridines. This strategy relies on the condensation of a 5-aminopyrazole with a compound containing a 1,3-dicarbonyl moiety or a functional equivalent, such as an α,β-unsaturated ketone or aldehyde.[1][6] The substituents on the final pyridine ring are directly determined by the choice of the 1,3-dielectrophile, allowing for extensive diversification.

Causality and Mechanism: The reaction is typically acid- or base-catalyzed.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a Schiff base or enamine intermediate.

  • Intramolecular Cyclization: The C4 position of the pyrazole ring, activated by the adjacent amino group, then acts as a nucleophile, attacking the second carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic pyrazolo[3,4-b]pyridine product.

A significant consideration in this reaction is regioselectivity. If an unsymmetrical 1,3-dicarbonyl compound is used, two different product regioisomers can be formed, depending on which carbonyl group undergoes the initial attack.[3]

Detailed Application Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from a commercially available 3-aminopyrazole-4-carboxylate.

Materials and Reagents

ReagentCAS NumberSupplierNotes
Ethyl 3-amino-1H-pyrazole-4-carboxylate6994-25-8Sigma-AldrichStarting Material
Diethyl 2-(ethoxymethylene)malonate (DEEMM)87-13-8Sigma-Aldrich1,3-Dielectrophile
Diphenyl ether101-84-8Acros OrganicsHigh-boiling solvent
POCl₃ (Phosphorus oxychloride)10025-87-3Sigma-AldrichFor optional chlorination step
Ethanol (EtOH)64-17-5Fisher ChemicalRecrystallization solvent
Diethyl ether60-29-7Fisher ChemicalFor washing precipitate

Equipment

  • Three-neck round-bottom flask with reflux condenser and thermometer

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure

  • Condensation Step:

    • To a 100 mL round-bottom flask, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.55 g, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol).

    • Heat the mixture with stirring at 120-130 °C for 2 hours. Ethanol is evolved during this period. The mixture will become a thick syrup.

    • Allow the reaction mixture to cool to room temperature. The intermediate product often solidifies upon cooling and can be used directly in the next step.

  • Cyclization Step:

    • To the flask containing the intermediate, add 20 mL of diphenyl ether.

    • Fit the flask with a reflux condenser and heat the mixture to 240-250 °C using a heating mantle. Maintain this temperature for 30 minutes.

    • Expert Insight: The high temperature is crucial for the thermal cyclization. Ensure the temperature is monitored closely. The reaction progress can be monitored by TLC.

    • Allow the reaction mixture to cool to below 100 °C, then slowly add 50 mL of petroleum ether or hexane while stirring to precipitate the product.

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with diethyl ether (3 x 20 mL) to remove residual diphenyl ether.

    • Recrystallize the crude product from hot ethanol or DMF/water to yield pure ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a solid.

Protocol 2: One-Pot, Three-Component Synthesis of Ethyl 6-Aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

This protocol exemplifies a multicomponent approach, a variation of the Friedländer synthesis, to rapidly build complexity.[8][9]

Materials and Reagents

ReagentCAS NumberSupplierNotes
5-Amino-3-methyl-1-phenyl-1H-pyrazole1019-18-3Combi-BlocksPyrazole component
Benzaldehyde (or substituted aryl aldehyde)100-52-7Sigma-AldrichAldehyde component
Ethyl pyruvate617-35-6Sigma-Aldrich1,3-Dicarbonyl equivalent
Ethanol (EtOH)64-17-5Fisher ChemicalSolvent
Piperidine110-89-4Acros OrganicsBasic catalyst

Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stir plate and stir bar

  • Crystallization dish

Step-by-Step Procedure

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.73 g, 10 mmol) in 20 mL of absolute ethanol.

    • Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and ethyl pyruvate (1.16 g, 10 mmol) to the solution.

    • Add 3-4 drops of piperidine as a catalyst.

    • Causality Note: Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel-type condensation between the aldehyde and ethyl pyruvate, forming the in situ 1,3-dielectrophile which then reacts with the aminopyrazole.

  • Reaction and Workup:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • After completion, cool the reaction mixture to room temperature.

    • The product will often crystallize directly from the solution upon cooling. If not, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution in an ice bath.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • The product is often of high purity, but can be further recrystallized from ethanol if necessary to yield the desired ethyl 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Data Summary and Comparison

FeatureGould-Jacobs ReactionFriedländer-Type Annulation
Key Pyrazole Precursor 3-Aminopyrazole5-Aminopyrazole
Co-Reactant(s) Alkoxy methylenemalonate esters1,3-Dicarbonyls, α,β-unsaturated carbonyls, etc.
Typical Conditions High temperature (120-250 °C), often neat or in high-boiling solventMild to moderate (reflux in EtOH), acid or base catalyzed
Product Core 4-Hydroxy-pyrazolo[3,4-b]pyridineHighly substituted pyrazolo[3,4-b]pyridines
Advantages Reliable, well-established, good for 4-hydroxy derivativesHighly versatile, modular, wide substrate scope, milder conditions
Limitations Harsh conditions, limited substituent diversity on pyridine ringPotential for regioisomer formation with unsymmetrical ketones

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines from pyrazole carboxylate precursors is a robust and flexible strategy for accessing this medicinally important scaffold. By leveraging the aminopyrazole intermediate, classical reactions like the Gould-Jacobs and Friedländer annulations provide reliable and versatile pathways. The choice of method depends on the desired substitution pattern on the final pyridine ring. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to successfully synthesize and diversify this valuable class of compounds.

References

  • Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. (n.d.). ResearchGate. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.). ResearchGate. [Link]

  • Al-Taisan, K., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1873-1882. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. ResearchGate. [Link]

  • Wang, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6431. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]

  • Supporting Information for "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles". (n.d.). The Royal Society of Chemistry. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a. (n.d.). ResearchGate. [Link]

  • Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. (2022). -ORCA. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central. [Link]

  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25, 7715-7718. [Link]

  • Chen, Y.-J., et al. (2016). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 21(11), 1563. [Link]

  • Tabatchouk, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2025). ResearchGate. [Link]

  • Stawik, O., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3121. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and purity. We will delve into the underlying chemical principles to provide not just protocols, but a foundational understanding for rational optimization.

Reaction Overview: The Cyclocondensation Pathway

The most prevalent and efficient method for synthesizing the target compound is the cyclocondensation reaction between 2-hydrazinopyridine and a suitable 1,3-dielectrophile, typically diethyl 2-(ethoxymethylene)malonate (DEEMM) or a related derivative. This reaction is a cornerstone of pyrazole synthesis, valued for its reliability and atom economy.[1][2]

The reaction proceeds via an initial nucleophilic attack by the more nucleophilic primary amine of the hydrazine onto the electrophilic carbon of the enol ether, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.

Reaction_Mechanism Reactant1 2-Hydrazinopyridine Intermediate1 Vinylogous Substitution Intermediate Reactant1->Intermediate1 Reactant2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) Reactant2->Intermediate1 + Intermediate2 Cyclized Intermediate (Pyrazolidine) Intermediate1->Intermediate2 Intramolecular Cyclization Biproduct1 - EtOH Intermediate1->Biproduct1 Product Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Intermediate2->Product Dehydration Biproduct2 - H₂O Intermediate2->Biproduct2

Caption: General mechanism for pyrazole synthesis via cyclocondensation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My final yield is consistently low (< 40%). What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

Answer: Based on our experience, low yields in this synthesis can typically be traced back to one of three areas: (1) the quality of the 2-hydrazinopyridine starting material, (2) suboptimal reaction conditions, or (3) inefficient product isolation.

1. Starting Material Integrity:

  • 2-Hydrazinopyridine Quality: This reactant is notoriously prone to oxidation, appearing as a red or dark oil upon degradation instead of a pale yellow solid or oil.[3] Using discolored or old 2-hydrazinopyridine is a primary cause of low yields and complex impurity profiles.

    • Corrective Action: If you suspect degradation, purify the 2-hydrazinopyridine by vacuum distillation or prepare it fresh from 2-chloropyridine and hydrazine hydrate.[3][4] Always store it under an inert atmosphere (Nitrogen or Argon) and in a freezer.

2. Reaction Condition Optimization:

  • Solvent Choice: While ethanol is commonly used, its protic nature can sometimes hinder the reaction. Aprotic polar solvents have been shown to improve yields in similar cyclocondensation reactions by better solvating intermediates without interfering with the nucleophilic attacks.[1]

  • Temperature and Reaction Time: Incomplete conversion is common if the reaction is not heated sufficiently or for an adequate duration. The reaction typically requires reflux to drive the dehydration step to completion.

  • Catalysis: While the reaction can proceed without a catalyst, a catalytic amount of acid (e.g., glacial acetic acid) can accelerate the formation of the initial hydrazone intermediate, leading to faster overall reaction times.

3. Product Isolation:

  • The final product has moderate polarity. During aqueous workup, ensure the pH is adjusted to be slightly basic (pH ~8-9) before extraction to ensure the product is in its neutral form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.

Troubleshooting_Workflow Start Low Yield Reported CheckSM 1. Assess Starting Materials Start->CheckSM SM_Purity Is 2-Hydrazinopyridine pure and colorless? CheckSM->SM_Purity CheckCond 2. Review Reaction Conditions Cond_Solvent Was an optimal solvent used (e.g., EtOH, DMF)? CheckCond->Cond_Solvent CheckWorkup 3. Analyze Workup & Purification Workup_pH Was pH adjusted during extraction? CheckWorkup->Workup_pH SM_Purity->CheckCond Yes SM_Action Purify or resynthesize 2-hydrazinopyridine. Store under N₂. SM_Purity->SM_Action No SM_Action->CheckSM Cond_Solvent_Action Test alternative solvents. Consider aprotic polar solvents. Cond_Solvent->Cond_Solvent_Action No Cond_Temp Was the reaction run at reflux to completion? Cond_Solvent->Cond_Temp Yes Cond_Solvent_Action->Cond_Temp Cond_Temp->CheckWorkup Yes Cond_Temp_Action Increase temperature and/or reaction time. Monitor by TLC. Cond_Temp->Cond_Temp_Action No Cond_Temp_Action->CheckWorkup Workup_Action Adjust aqueous layer to pH 8-9 before extraction. Workup_pH->Workup_Action No End Yield Improved Workup_pH->End Yes Workup_Action->End

Caption: A systematic workflow for troubleshooting low product yield.

Q2: My TLC shows multiple spots, and purification by column chromatography is difficult. What are the likely side products?

Answer: The formation of multiple byproducts is a classic sign of either starting material degradation or competing reaction pathways.

  • Primary Side Product - Hydrazone Intermediate: The most common "impurity" is often the uncyclized hydrazone intermediate. If the final dehydration step is incomplete, this intermediate will persist. It is typically more polar than the final product.

    • Solution: Ensure the reaction is run at a sufficiently high temperature (reflux) and for an adequate time to drive the dehydration. Adding a catalytic amount of acid can also facilitate this final step.

  • Degradation Products: If you used impure 2-hydrazinopyridine, you are likely co-eluting various colored impurities from its oxidation.

    • Solution: This reinforces the need to use high-purity starting materials.

  • Purification Strategy: Pyrazole compounds can sometimes chelate with the silica gel, leading to streaking and poor separation on a column.

    • Alternative 1: Recrystallization: The product is often a solid. Try recrystallizing from a solvent system like ethanol/water or ethyl acetate/hexanes.[5] Dissolve the crude product in the minimum amount of hot ethyl acetate and slowly add hexanes until turbidity appears, then allow it to cool slowly.

    • Alternative 2: Deactivated Silica: If column chromatography is necessary, consider deactivating the silica gel. This can be done by preparing the column slurry with a solvent mixture containing 1% triethylamine (Et₃N).[5] This basic additive will cap the acidic silanol groups on the silica surface, preventing your nitrogen-containing product from sticking.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this reaction?

A: While many procedures cite refluxing ethanol, a systematic optimization study can yield significant improvements.[6][7] We recommend starting with ethanol at reflux as a baseline. If yields are unsatisfactory, switching to a higher-boiling aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 100-120 °C can be beneficial, though this may complicate solvent removal later.[1]

Q: Is a catalyst required for this synthesis?

A: The reaction often proceeds without a catalyst, but it can be slow. The addition of a catalytic amount of a weak acid, such as glacial acetic acid (typically 5-10 mol%), is recommended. The acid catalyzes the initial condensation and the final dehydration step, often reducing reaction times and improving conversion.[8]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting materials will have their own Rf values. You will see a new, more polar spot appear for the intermediate hydrazone, which will then gradually be replaced by the final, slightly less polar product spot as the reaction completes. The reaction is considered complete when the 2-hydrazinopyridine spot has been fully consumed.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents:

  • 2-Hydrazinopyridine (freshly prepared or purified), 1.0 eq.

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM), 1.05 eq.

  • Absolute Ethanol (or DMF)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-hydrazinopyridine (1.0 eq).

  • Dissolve the hydrazine in absolute ethanol (approx. 5-10 mL per gram of hydrazine).

  • Add diethyl 2-(ethoxymethylene)malonate (1.05 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).

  • Heat the reaction mixture to reflux (for ethanol, ~78 °C) and stir vigorously.

  • Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil/solid in ethyl acetate (20 mL). Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by a brine wash (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Primary Method (Recrystallization): Attempt recrystallization from an ethyl acetate/hexanes solvent system.

    • Secondary Method (Column Chromatography): If recrystallization fails, purify using flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. If product streaking occurs, use silica pre-treated with 1% triethylamine in the eluent.

Data Summary: Impact of Conditions on Yield

The following table summarizes expected yield outcomes based on common optimization parameters. These are representative values to guide experimental design.

Solvent Catalyst (Acetic Acid) Temperature Typical Yield Range Notes
EthanolNoneReflux (~78°C)45-60%Baseline condition; reaction can be slow.
Ethanol10 mol%Reflux (~78°C)65-80%Acid catalysis significantly improves rate and conversion.[8]
DMF10 mol%100°C75-90%Higher yields often observed, but solvent removal is more difficult.[1]
Toluene10 mol%Reflux (~110°C)60-75%Good for azeotropic removal of water to drive the reaction, but may have lower reactant solubility.
References
  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1598-1613. [Link]

  • da Silva, G. V. J., et al. (2017). Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. ResearchGate. [Link]

  • Bagley, M. C., et al. (2015). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Synlett, 26(11), 1533-1538. [Link]

  • Correa, A., et al. (2016). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. Organic & Biomolecular Chemistry, 14(2), 569-576. [Link]

  • BASF SE. (2006). Process for the preparation of pyrazole and its derivatives.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Neochoritis, C. G., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-216. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

  • CN106588758B. (2019). Synthesis process of 2-hydrazinopyridine derivative.
  • J&K Scientific LLC. (2024). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Beltran, F. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

Sources

Technical Support Center: Pyridinyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinyl-Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth technical guidance in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyridinyl-pyrazole synthesis, providing quick and actionable solutions.

Q1: I am getting a mixture of regioisomers in my Knorr synthesis of a pyridinyl-pyrazole. What is causing this and how can I control it?

A1: The formation of regioisomers is a frequent challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a pyridinylhydrazine.[1][2] The two nitrogen atoms of the hydrazine can attack either of the two carbonyl groups of the dicarbonyl compound, leading to two different product isomers. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[3]

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the pyridinylhydrazine will favor the nucleophilic attack at the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial attack by the hydrazine.[4] The position of the nitrogen atom in the pyridine ring (2, 3, or 4-pyridinylhydrazine) also influences the nucleophilicity of the hydrazine nitrogens.

  • Reaction pH: The acidity of the reaction medium can significantly influence regioselectivity. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its nitrogen atoms and thus the initial point of attack.

To control regioselectivity, consider optimizing the solvent, temperature, and pH. For instance, in some cases, using a specific solvent system can dramatically shift the isomeric ratio.

Q2: My pyridinyl-pyrazole synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

A2: Low yields in pyridinyl-pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[3]

  • Purity of Starting Materials: Impurities in your pyridinylhydrazine or 1,3-dicarbonyl compound can interfere with the reaction. Ensure your starting materials are of high purity, and if necessary, purify them before use.[3]

  • Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. Conversely, prolonged heating at high temperatures can lead to degradation of the starting materials or the desired product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

  • Order of Addition of Reagents: The sequence in which you add your reagents can be critical. For instance, in some multi-component reactions, the pre-formation of an intermediate is necessary for a successful outcome.

Q3: I am observing an unexpected N-alkylated or N-arylated byproduct on the pyrazole ring. How can I prevent this?

A3: Unwanted N-alkylation or N-arylation on the pyrazole ring is a common side reaction, particularly if your reaction conditions involve alkylating or arylating agents, or if subsequent functionalization steps are performed.[5][6][7] The two nitrogen atoms of the pyrazole ring have different nucleophilicities, and alkylation can occur at either position, leading to a mixture of isomers.

  • Protecting Groups: To prevent unwanted reactions at the pyrazole nitrogen, consider using a protecting group. The choice of protecting group will depend on the stability of your molecule and the conditions of subsequent reaction steps.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of N-alkylation.[8] For instance, in some cases, kinetic control (lower temperature, specific base) can favor one isomer over the other (thermodynamic product).

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of specific byproducts and experimental challenges, complete with mechanistic explanations and step-by-step protocols.

Issue 1: Formation of Regioisomers in Knorr Pyridinyl-Pyrazole Synthesis

The formation of regioisomers is arguably the most common byproduct issue in the synthesis of unsymmetrically substituted pyrazoles.

Causality:

In the Knorr synthesis, the reaction of a pyridinylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can proceed via two competing pathways, as illustrated below. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms can occur at either carbonyl carbon (C1 or C3) of the dicarbonyl compound. This initial choice dictates the final substitution pattern on the pyrazole ring.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Pyridinylhydrazine Pyridinylhydrazine Attack_at_C1 Attack at C1 Pyridinylhydrazine->Attack_at_C1 Pathway A Attack_at_C3 Attack at C3 Pyridinylhydrazine->Attack_at_C3 Pathway B Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1_3_Dicarbonyl->Attack_at_C1 Unsymmetrical_1_3_Dicarbonyl->Attack_at_C3 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_at_C3->Regioisomer_B G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature & Time check_purity->optimize_temp Purity OK purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found check_atmosphere Consider Inert Atmosphere optimize_temp->check_atmosphere Optimized run_temp_screen Run Temperature Screen optimize_temp->run_temp_screen Suboptimal run_inert Run Reaction Under N2 or Ar check_atmosphere->run_inert Air/Moisture Sensitive? analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_atmosphere->analyze_byproducts Optimized purify_sm->optimize_temp run_temp_screen->check_atmosphere run_inert->analyze_byproducts end Improved Yield analyze_byproducts->end

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I understand that while pyrazole cyclization is a cornerstone of heterocyclic chemistry, achieving high yields can often be a challenge. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face during pyrazole synthesis.

Issue 1: Low or No Product Yield in Knorr-Type Syntheses

Question: I am performing a classic Knorr synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, but I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this fundamental reaction are a frequent problem and can typically be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or inherent substrate limitations.

  • Purity of Starting Materials : This is the most common culprit.

    • Hydrazine Reactivity : Hydrazine and its derivatives are highly reactive and susceptible to oxidation.[1] Impurities can significantly hinder the reaction. Phenylhydrazine, for instance, can degrade and form colored impurities that interfere with the synthesis.[2] Ensure your hydrazine is from a reliable source and, if necessary, purify it before use (see Protocol 1).

    • 1,3-Dicarbonyl Stability : The 1,3-dicarbonyl starting material may not be stable under all conditions.[2] Some dicarbonyls can undergo self-condensation or decomposition. It's crucial to ensure its purity, recrystallizing or purifying it if there's any doubt.[3] In some cases, generating the 1,3-diketone in situ from a ketone and an acid chloride immediately before adding the hydrazine can lead to excellent yields.[4][5]

  • Suboptimal Reaction Conditions : The classic Knorr synthesis is robust, but sensitive to several parameters.[6][7]

    • Catalyst : The reaction is typically acid-catalyzed.[6] A few drops of glacial acetic acid are often sufficient.[1] However, the optimal pH can be crucial, with a range of 6 to 9 being preferable in some cases.[8] If you are using a hydrazine salt (e.g., phenylhydrazine HCl), a base like KOAc may be needed to free the hydrazine for the reaction.

    • Temperature : While many syntheses proceed at room temperature, others require heating to overcome the activation energy for cyclization and dehydration.[3][9] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and time, preventing product degradation from excessive heat.

    • Solvent : The choice of solvent is critical for reactant solubility and reaction kinetics.[3] Ethanol is a common choice.[10][11] However, for certain substrates, aprotic dipolar solvents may give better results.[12] In recent years, solvent-free conditions have also been shown to be effective, often leading to faster reactions and higher yields.[13][14]

  • Stoichiometry : Using a slight excess of the hydrazine derivative (e.g., 1.1 to 2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl compound is the more valuable reagent.[1][15]

Below is a logical workflow to diagnose these issues.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok TLC/NMR clean? purify Purify Starting Materials (See Protocol 1 & 2) reagents_ok->purify No check_conditions 2. Assess Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents conditions_ok Conditions Optimized check_conditions->conditions_ok Literature precedent followed? optimize Optimize Conditions: - Solvent - Temperature - Catalyst - Time conditions_ok->optimize No check_workup 3. Evaluate Work-up & Purification conditions_ok->check_workup Yes optimize->check_conditions product_lost Is product water-soluble or lost during purification? check_workup->product_lost adjust_workup Adjust Extraction pH or Purification Method product_lost->adjust_workup Yes final_product Improved Yield product_lost->final_product No adjust_workup->check_workup

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[7][10] The outcome is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first. Several factors influence this selectivity:

  • Electronic Effects : The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked preferentially by the more nucleophilic nitrogen atom of the hydrazine.[16]

  • Steric Hindrance : A sterically bulky substituent near one carbonyl group can hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl.[16]

  • Reaction Conditions :

    • Solvent Choice : This can have a profound impact. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol has been shown to dramatically improve regioselectivity in certain cases.[11]

    • Catalyst/pH : The nature of the acid or base catalyst can influence which intermediate is favored. While typically acid-catalyzed, some studies have found that basic conditions can be optimal for accessing a specific isomer.[17]

The table below summarizes how different factors can be adjusted to control regioselectivity.

ParameterCondition A (Favors Isomer 1)Condition B (Favors Isomer 2)Rationale & Comments
Solvent Standard (e.g., Ethanol, Acetic Acid)Fluorinated Alcohols (e.g., TFE, HFIP)Fluorinated alcohols can alter the reactivity of the carbonyls and hydrazine through hydrogen bonding, improving selectivity.[11]
Catalysis Acid-catalyzed (e.g., AcOH)Base-mediated (e.g., Pyrrolidine, Et3N)A change from acidic to basic conditions can completely alter the reaction pathway and the stability of key intermediates, favoring a different isomer.[17]
Temperature Lower Temperature (e.g., 0 °C to RT)Higher Temperature (e.g., Reflux)Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
Starting Material R1 = Electron-withdrawing, R3 = Electron-donatingR1 = Bulky group, R3 = Small groupThe initial nucleophilic attack is directed by a combination of electronic and steric factors on the dicarbonyl substrate.[16]

If optimization fails to provide a single isomer, careful purification by flash column chromatography is the most common method for separation.[3]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Controlling Factors cluster_3 Products Hydrazine R-NH-NH2 Isomer1 Regioisomer 1 Hydrazine->Isomer1 Isomer2 Regioisomer 2 Hydrazine->Isomer2 Dicarbonyl R1-CO-CH2-CO-R3 Dicarbonyl->Isomer1 Dicarbonyl->Isomer2 Solvent Solvent (e.g., EtOH, TFE) Solvent->Isomer1 Solvent->Isomer2 Catalyst Catalyst (Acid vs. Base) Catalyst->Isomer1 Catalyst->Isomer2 Temp Temperature Temp->Isomer1 Temp->Isomer2 Electronics Electronic Effects (R1, R3) Electronics->Isomer1 Electronics->Isomer2 Sterics Steric Hindrance (R1, R3) Sterics->Isomer1 Sterics->Isomer2

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Issue 3: Side Reactions and Impurity Formation

Question: My reaction mixture turns dark yellow/red, and after work-up, I have multiple spots on my TLC plate. What are the likely side reactions?

Answer: The formation of colored impurities is a common observation, often stemming from the decomposition of the hydrazine starting material.[2] However, several other side reactions can occur:

  • Michael Addition : If your substrate is an α,β-unsaturated ketone (a common precursor for pyrazolines), the hydrazine can undergo a Michael addition, which may compete with the desired cyclization.[4]

  • Formation of Hydrazones : The initial condensation product is a hydrazone or enamine intermediate.[7] If the subsequent cyclization step is slow or fails, this intermediate may persist or undergo other reactions.

  • Double Condensation : If you are using unsubstituted hydrazine (NH2NH2) with excess 1,3-dicarbonyl, it's possible for both nitrogen atoms to react with separate dicarbonyl molecules, leading to undesired dimers.

  • Incomplete Dehydration : The final step of the Knorr synthesis is the elimination of water to form the aromatic pyrazole ring.[1] If this step is incomplete, you may isolate a pyrazolone or a non-aromatic pyrazoline intermediate.

Troubleshooting Side Reactions:

  • Inert Atmosphere : Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative decomposition of the hydrazine.[2]

  • Monitor with TLC : Use TLC to track the consumption of starting materials and the appearance of the product versus impurities. This helps in identifying the optimal reaction time to minimize side product formation.[3][15]

  • Purification Strategy : If side products are unavoidable, a robust purification strategy is needed. While recrystallization can work for some products, flash column chromatography is generally more effective for separating closely related impurities.[2][18] Deactivating the silica gel with triethylamine may be necessary if your pyrazole product is basic and adheres to the column.[18]

Key Experimental Protocols

Protocol 1: General Procedure for a Trial Knorr Pyrazole Synthesis

This protocol details a small-scale synthesis of a pyrazolone from a β-ketoester, which is a common variation of the Knorr reaction.[1][7]

Safety Precaution : Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][15]

Materials:

  • β-Ketoester (e.g., ethyl benzoylacetate): 3 mmol, 1.0 equiv.

  • Hydrazine Hydrate: 6 mmol, 2.0 equiv.

  • Solvent (e.g., 1-Propanol): 3 mL

  • Catalyst (e.g., Glacial Acetic Acid): 3 drops

Procedure:

  • Reaction Setup : In a 20-mL scintillation vial equipped with a magnetic stir bar, combine the ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition : Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heating and Monitoring : Heat the reaction on a hot plate with stirring at approximately 100°C. After 1 hour, take a small aliquot for TLC analysis to check for the consumption of the starting ketoester.[1][15]

  • Work-up : Once the TLC indicates the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring. The product should begin to precipitate.[15]

  • Crystallization : Turn off the heat and allow the mixture to cool to room temperature slowly, continuing to stir for 30 minutes to maximize precipitation.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any water-soluble impurities like excess hydrazine or acetic acid.[15]

  • Drying : Allow the product to air-dry completely on the filter paper before determining the mass and calculating the percent yield.

Protocol 2: Purification of Crude Pyrazole by Recrystallization

This is a general protocol for purifying a solid pyrazole product. The choice of solvent is critical and may require screening.

Materials:

  • Crude pyrazole product

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, ethyl acetate, hexanes)[2][18]

Procedure:

  • Solvent Selection : Choose a solvent in which your pyrazole product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is a common starting point.[18]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals thoroughly, either by air-drying or in a vacuum oven, before characterization (e.g., melting point, NMR).

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC - PubMed Central. [Link]

  • Synthesis of pyrazole under solvent free condition. - ResearchGate. [Link]

  • Process for the purification of pyrazoles - Google P
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]

  • Sonocatalysis - Wikipedia. [Link]

  • A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. [Link]

  • Influence of catalyst proportion on the synthesis of pyranopyrazole - ResearchGate. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Method for purifying pyrazoles - Google P
  • Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. [Link]

  • Optimization for the cyclization step | Download Scientific Diagram - ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often fraught with challenges ranging from low yields to poor regioselectivity and difficult purifications.[1][2][3]

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before starting your synthesis.

Q1: What are the primary synthetic routes for pyrazoles, and how do I choose the best one?

The two most prevalent methods for pyrazole synthesis are the condensation of a 1,3-dicarbonyl compound with a hydrazine and the [3+2] cycloaddition of a dipolarophile with a diazo compound.[4][5]

  • Knorr Pyrazole Synthesis (1,3-Dicarbonyl + Hydrazine): This is the most common and versatile method.[6][7] It involves the reaction of a β-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a hydrazine derivative, typically under acidic catalysis.[6] The choice of this route is ideal when the 1,3-dicarbonyl precursor is readily available. However, a key challenge with unsymmetrical dicarbonyls is the potential formation of regioisomers.[3]

  • [3+2] Cycloaddition Reactions: These methods offer an alternative route, often with excellent control over regioselectivity.[5] A common example is the reaction of an alkyne with a diazo compound.[8] This route is advantageous when the required 1,3-dicarbonyl is unstable or difficult to access.

The optimal choice depends on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the required level of regiochemical purity.

Q2: How critical is the choice of catalyst, and what are my options?

Catalyst selection is paramount as it directly influences reaction rate, yield, and in some cases, regioselectivity. The choice ranges from simple acids to sophisticated metal complexes.

  • Acid Catalysts: For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often sufficient to facilitate the condensation and subsequent cyclization/dehydration steps.[6][9]

  • Lewis Acid Catalysts: Lewis acids like lithium perchlorate (LiClO₄) have been used to promote pyrazole synthesis under eco-friendly conditions.[2]

  • Transition-Metal Catalysts: Various transition metals, including silver (Ag), copper (Cu), and ruthenium (Ru), have been employed to catalyze specific types of pyrazole syntheses.[2][3][5] For instance, silver triflate (AgOTf) has shown high efficacy in the rapid synthesis of 3-CF₃-pyrazoles at room temperature.[2]

  • "Green" and Heterogeneous Catalysts: To improve the environmental footprint and simplify purification, heterogeneous catalysts like Amberlyst-70 or biocatalysts such as guar gum are gaining traction.[2][10] These catalysts can often be recovered and reused.

Table 1: Comparison of Selected Catalytic Systems for Pyrazole Synthesis

Catalyst TypeExample CatalystTypical SubstratesKey AdvantagesConsiderationsReference
Homogeneous Acid Acetic Acid1,3-Dicarbonyl, HydrazineInexpensive, readily availableModerate yields, potential for side reactions[11]
Homogeneous Metal Silver Triflate (AgOTf)Trifluoromethylated Ynones, HydrazinesHigh yields (up to 99%), mild conditions (RT)Cost of metal catalyst[2][11]
Heterogeneous Acid Amberlyst-701,3-Diketones, HydrazinesReusable, non-toxic, simple workupMay require longer reaction times[2]
Metal-Oxo Cluster NaCoMoSulfonyl Hydrazides, 1,3-DiketonesExcellent yields (up to 99%), high activityCatalyst synthesis can be complex[2]
Q3: How does my choice of solvent impact the reaction outcome?

Solvent choice can dramatically affect reaction rates and even determine which product is formed.

  • Protic vs. Aprotic Solvents: Traditional syntheses often use protic solvents like ethanol, which can participate in hydrogen bonding and facilitate proton transfer steps.[9] However, aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to accelerate dehydration steps and improve yields, especially for the synthesis of 1-arylpyrazoles.[9]

  • Ionic Liquids (ILs): ILs are considered "green" solvents due to their high stability and recyclability. They have been successfully used to achieve higher yields in pyrazole synthesis compared to conventional organic solvents like ethanol.[12]

  • Solvent-Free Conditions: Eliminating the solvent entirely is an increasingly popular green chemistry approach.[13] Reactions can be run neat or with a solid-phase catalyst, often leading to faster reaction rates and simplified purification.[10][13] Microwave-assisted synthesis under solvent-free conditions has proven particularly effective, offering better yields and shorter reaction times.[14]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or my final yield is disappointingly low. What steps should I take to diagnose the problem?

A low yield is a common issue stemming from several potential causes. A systematic approach is the best way to identify and solve the problem.

Probable Causes & Solutions:

  • Reagent Quality: Hydrazine and its derivatives can degrade upon storage. Use freshly opened or purified hydrazine for best results. The stability of some 1,3-dicarbonyl compounds can also be a limiting factor.[3][15]

  • Incorrect Temperature: Temperature control is crucial. Some reactions require reflux to proceed to completion, while others may yield divergent products at different temperatures.[12][16] For example, one study found that simply tuning the reaction temperature allowed for the selective synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials.[12][16]

  • Ineffective Catalyst: The chosen catalyst may be inappropriate for your specific substrates or may have deactivated. If using an acid catalyst, ensure it is not neutralized by basic impurities. For heterogeneous catalysts, ensure proper activation and loading.

  • Suboptimal Solvent: As discussed in the FAQ, the solvent plays a major role. If a reaction is sluggish in a protic solvent like ethanol, switching to an aprotic polar solvent like DMF or even an ionic liquid could significantly improve the yield.[9][12]

  • Atmospheric Conditions: Some reaction intermediates may be sensitive to air or moisture.[15] If you suspect degradation, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Workflow: Diagnosing Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity (Hydrazine, Dicarbonyl) start->check_reagents check_temp Optimize Temperature (Increase/Decrease) check_reagents->check_temp Reagents OK end Yield Improved check_reagents->end Impurity Found & Replaced check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_temp->check_catalyst No Improvement check_temp->end Yield Improves check_solvent Change Solvent (e.g., EtOH -> DMF) check_catalyst->check_solvent No Improvement check_catalyst->end Yield Improves check_atmosphere Run Under Inert Gas (N2 or Ar) check_solvent->check_atmosphere No Improvement check_solvent->end Yield Improves check_atmosphere->end Yield Improves

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity

Q: My synthesis with an unsymmetrical 1,3-dicarbonyl is producing an inseparable mixture of regioisomers. How can I favor the formation of one isomer?

This is a classic challenge in pyrazole synthesis. The hydrazine can attack either carbonyl group, leading to two different products.

Probable Causes & Solutions:

  • Steric and Electronic Effects: The inherent steric and electronic properties of your dicarbonyl substrate dictate the initial site of nucleophilic attack. A less sterically hindered or more electrophilic carbonyl will typically react first.

  • Hydrazine Substituent: Using a substituted hydrazine (e.g., phenylhydrazine) instead of hydrazine hydrate can significantly enhance regioselectivity. The bulkier substituent can direct the initial condensation to the less hindered carbonyl group.[9]

  • Reaction Conditions:

    • Solvent: Changing the solvent can alter the transition state energies for the two competing pathways. Aprotic dipolar solvents have been reported to give better results than polar protic solvents in some cases.[9]

    • pH Control: Carefully controlling the pH with an acidic catalyst can influence which carbonyl is more readily protonated and activated for attack.

Diagram: Influences on Regioselectivity in Knorr Synthesis

Regioselectivity sub Unsymmetrical 1,3-Dicarbonyl Carbonyl A (e.g., less hindered) Carbonyl B (e.g., more hindered) prod_A Regioisomer A sub:f1->prod_A prod_B Regioisomer B sub:f2->prod_B hydrazine R-NH-NH2 hydrazine->sub:f1 Attack at A hydrazine->sub:f2 Attack at B factors Controlling Factors | Steric Hindrance | Electronic Effects | Solvent Choice | pH / Catalyst factors->hydrazine

Caption: Factors controlling the regiochemical outcome of the Knorr synthesis.

Issue 3: Product Purification Difficulties

Q: My crude product is a persistent oil, or I'm struggling to remove impurities by column chromatography. What purification strategies can I use?

Purification is often the most challenging step. Pyrazoles can be basic and may interact strongly with silica gel, while residual solvents or impurities can prevent crystallization.

Troubleshooting Purification Challenges:

ProblemRecommended Solution(s)Rationale & Key InsightsReference
Product is an Oil / Won't Solidify 1. High-Vacuum Evaporation: Thoroughly remove all residual solvent. 2. Trituration: Add a non-polar solvent (e.g., hexanes) and stir/sonicate to induce crystallization. 3. Salt Formation: Treat the basic pyrazole with an acid (e.g., HCl) to form a crystalline salt, which can be purified by recrystallization and then neutralized.Impurities or residual solvent can act as a eutectic, lowering the melting point and preventing solidification. Trituration helps wash away these impurities. Salt formation is an excellent method for purifying basic compounds.[15][17]
Poor Separation on Silica Gel Column 1. Optimize Eluent: Systematically screen solvent systems (e.g., ethyl acetate/hexanes) by TLC to find the optimal polarity for separation. 2. Deactivate Silica: Add ~0.5-1% triethylamine (Et₃N) to your eluent to neutralize the acidic silanol groups on the silica surface. 3. Use Alumina: Switch to a neutral alumina stationary phase.Pyrazoles are basic and can streak or bind irreversibly to acidic silica gel. Deactivating the silica with a base "caps" the acidic sites, allowing for much cleaner elution. Alumina is a less acidic alternative.[17][18][19]
Presence of Colored Impurities 1. Charcoal Treatment: Dissolve the crude product, add a small amount of activated charcoal, stir, and filter through celite. 2. Silica Plug: Dissolve the product in a minimal amount of a non-polar solvent and quickly pass it through a short pad of silica gel.Activated charcoal has a high surface area that effectively adsorbs colored, often polymeric, impurities. A silica plug can retain highly polar colored impurities while allowing your less polar product to pass through quickly.[17]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a 1,3,5-substituted pyrazole.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent & Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl). Add the hydrazine derivative (1.0-1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to remove the acid catalyst, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as described in the troubleshooting guide.[6][9][17]

Protocol 2: Purification of a Basic Pyrazole via Column Chromatography with Deactivated Silica
  • Prepare Deactivated Eluent: Prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexanes). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume.

  • Pack the Column: Prepare a slurry of silica gel in the deactivated eluent and pack your chromatography column as usual.

  • Sample Loading: Dissolve your crude pyrazole in a minimal amount of dichloromethane or the deactivated eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the deactivated eluent, collecting fractions. Monitor the fractions by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure to obtain the purified pyrazole.[18][19]

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024).
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Technical Support Center: Purification of Trifluoromethyl
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Optimization of reaction conditions. (n.d.).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Unit 4 Pyrazole. (n.d.). Slideshare.
  • Preventing degradation of pyrazole compounds during synthesis. (2025). Benchchem.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). J. Braz. Chem. Soc..
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner.

Sources

Technical Support Center: Purification of Ethyl Pyrazole Carboxylate Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl pyrazole carboxylate products. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the purification of these valuable heterocyclic compounds, providing not just protocols, but the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide: Common Purification Issues

This section is formatted as a direct question-and-answer guide to tackle specific issues you may encounter in the lab.

Question 1: My final ethyl pyrazole carboxylate product is an oil and will not solidify. How can I purify it?

Answer:

The oily nature of your product likely indicates the presence of residual solvents or impurities that are depressing its melting point. Here are several strategies to address this:

  • High-Vacuum Evaporation: The first step is to ensure all volatile solvents are rigorously removed. Use a rotary evaporator initially, followed by a high-vacuum pump. Gentle heating can be applied if your compound is known to be thermally stable.[1]

  • Distillation: For liquid pyrazoles, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.[1][2]

  • Salt Formation and Crystallization: Pyrazoles are basic and can be protonated with an acid (e.g., HCl, H₂SO₄, or even organic acids like oxalic acid) to form crystalline salts.[1][3] These salts often have much higher melting points and can be purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the pure pyrazole.[1][3][4]

  • Column Chromatography: This is a universally effective method for purifying oils. A carefully chosen solvent system can separate your desired product from both more and less polar impurities.[1][5][6][7][8][9]

Question 2: I see multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities, which could be unreacted starting materials, byproducts, or regioisomers.[1]

Identification:

  • Co-spotting: Run a TLC plate spotting your reaction mixture, your starting materials, and a co-spot (mixture of reaction mix and starting material) in separate lanes. This will quickly reveal if you have unreacted starting materials.[1]

  • Spectroscopic Analysis: If possible, a small-scale purification via preparative TLC or a quick column can isolate the main impurity for analysis by ¹H NMR or LC-MS, which can help in its structural identification.[1]

Removal Strategies:

Impurity TypeRecommended Purification MethodCausality and Key Considerations
Unreacted Starting Materials Acid-Base Extraction: If starting materials have different acidic/basic properties than the product (e.g., a carboxylic acid starting material), an acid-base wash can selectively remove them.[4][10][11]This leverages the differential solubility of the neutral compound versus its salt form in aqueous and organic layers.[11]
Column Chromatography: Effective for separating compounds with different polarities.[1][5][6][7][8][9]The choice of eluent is critical for achieving good separation.[6]
Regioisomers Column Chromatography: This is often the most effective method for separating isomers with subtle polarity differences.[1][12]A shallow solvent gradient or isocratic elution with an optimized solvent system may be necessary.[6]
Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be employed.This method relies on the principle that the less soluble compound will crystallize out first from a saturated solution.
Colored Impurities Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can adsorb colored impurities.[6]The charcoal is then removed by filtration through celite. Be aware that this may slightly reduce your yield.[6]
Silica Gel Plug: Dissolving the product in a minimally polar solvent and passing it through a short column ("plug") of silica gel can retain highly polar colored impurities.[1]This is a quick and effective method for removing baseline impurities.
Question 3: My pyrazole derivative seems to be degrading on the silica gel column. What can I do?

Answer:

Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[6]

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[6][10][13] This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase like neutral alumina or reversed-phase C-18 silica, which may be more compatible with your compound.[10][13]

Frequently Asked Questions (FAQs)

What are the most common methods for purifying ethyl pyrazole carboxylates?

The most widely used and effective methods are:

  • Column Chromatography: Highly versatile for separating a wide range of impurities.[1][5][6][7][8][9]

  • Recrystallization: An excellent method for obtaining highly pure crystalline solids, provided a suitable solvent is found.[1][10][12][14]

  • Acid-Base Extraction: A powerful technique to remove acidic or basic impurities.[4][10][11]

  • Distillation: Primarily used for liquid or low-melting solid pyrazoles.[1][2]

How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your ethyl pyrazole carboxylate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[1][10][15]

What are some typical solvent systems for column chromatography of pyrazole derivatives?

A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is very common.[5][8][9] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate. For more polar pyrazoles, dichloromethane/methanol systems can be used.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying an ethyl pyrazole carboxylate derivative.

Objective: To separate the target compound from impurities based on polarity.

Materials:

  • Crude ethyl pyrazole carboxylate product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)[5][8][9]

  • Chromatography column, sand, and collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the least polar eluent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it carefully onto the top of the silica gel bed.[6]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If a gradient is needed, gradually increase the eluent's polarity.[6]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove an acidic impurity (e.g., a carboxylic acid) from your neutral ethyl pyrazole carboxylate product.

Objective: To separate compounds based on their acidic/basic properties.

Materials:

  • Crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)[16]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)[16]

  • Separatory funnel

Procedure:

  • Initial Wash: Place the organic solution of your crude product into a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas produced.

  • Layer Separation: Allow the layers to separate. The deprotonated acidic impurity will move into the aqueous (bottom) layer.[4][11] Drain the aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate.

  • Brine Wash: Wash the organic layer with brine to begin the drying process.[4][16]

  • Drying: Drain the organic layer into a flask and add anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes.[16]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified neutral product.[16]

G Start Crude Product in Organic Solvent AddBase Add Saturated NaHCO3(aq) Shake & Vent Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Product) Separate1->OrganicLayer Contains Product AqueousLayer Aqueous Layer (Impurity Salt) Separate1->AqueousLayer Discard WashWater Wash with Water OrganicLayer->WashWater WashBrine Wash with Brine WashWater->WashBrine Dry Dry over Na2SO4 WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Technical Support Center: Synthesis of Pyridinyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinyl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently encountered challenges in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven solutions.

Introduction: The Challenge of Pyridinyl-Pyrazoles

The fusion of pyridine and pyrazole rings creates a privileged scaffold in modern drug discovery, appearing in numerous kinase inhibitors, CNS-active agents, and agrochemicals. However, their synthesis is often plagued by challenges related to regioselectivity, cross-coupling inefficiencies, and purification difficulties. This guide provides troubleshooting strategies to overcome these common hurdles.

FAQ 1: Regioselectivity Control in Pyrazole Ring Formation

Question: I am synthesizing a 1,3,5-substituted pyrazole by condensing an unsymmetrical 1,3-diketone with phenylhydrazine, but I'm getting a nearly 1:1 mixture of regioisomers. How can I control the reaction to favor a single isomer?

Answer: This is one of the most common side reactions in pyrazole synthesis. The formation of regioisomers arises from the two non-equivalent electrophilic carbonyl carbons of the diketone and the two different nucleophilic nitrogens of the substituted hydrazine.[1][2] Control over regioselectivity is achieved by exploiting the subtle electronic and steric differences between these reactive centers.

The Underlying Mechanism

The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon, followed by cyclization and dehydration. The initial point of attack determines the final regiochemistry. For an arylhydrazine, the unsubstituted terminal nitrogen (-NH2) is generally more nucleophilic than the substituted nitrogen (-NHAr) and will preferentially attack the more electrophilic (less sterically hindered or electronically withdrawn) carbonyl group.[2]

Troubleshooting Strategies
  • Solvent Modification: Standard solvents like ethanol can participate in the reaction, leading to competitive equilibria and poor selectivity.[3] Switching to non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity. These solvents stabilize the transition state leading to the desired isomer without competing as nucleophiles.[3]

  • pH Control: The reaction is often acid-catalyzed. Fine-tuning the pH can modulate the reactivity of the nucleophile and electrophile. A slightly acidic medium can activate the carbonyl group towards attack. Start with a catalytic amount of acetic acid and monitor the reaction.

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the more electronically favored, less sterically hindered pathway.

Data Summary: Solvent Effects on Regioselectivity
SolventTypical Regioisomeric Ratio (Desired:Undesired)Rationale
Ethanol1:1 to 3:1Nucleophilic solvent, competes with hydrazine, leading to poor selectivity.[3]
Toluene2:1 to 5:1Non-participating solvent, better than alcohols but offers minimal stabilization.
N,N-Dimethylacetamide (DMA)>10:1Can promote highly regioselective reactions at room temperature.[2][4]
HFIP>20:1 to 99:1 Strong hydrogen-bond donor, non-nucleophilic, selectively stabilizes the key transition state.[3]
Workflow for Optimizing Regioselectivity

Below is a decision-making workflow to systematically address regioselectivity issues.

G start Poor Regioselectivity Observed solvent Switch Solvent System (e.g., EtOH -> HFIP or DMA) start->solvent check1 Regioselectivity Improved? solvent->check1 temp Lower Reaction Temperature (e.g., RT -> 0°C) check2 Regioselectivity Improved? temp->check2 acid Optimize Acid Catalyst (e.g., catalytic Acetic Acid) check3 Regioselectivity Improved? acid->check3 check1->temp No success Proceed with Optimized Protocol check1->success Yes check2->acid No check2->success Yes check3->success Yes fail Consider Alternative Strategy (e.g., different precursors) check3->fail No

Caption: Workflow for optimizing pyrazole regioselectivity.

FAQ 2: Byproducts in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)

Question: I am trying to couple my NH-pyrazole with 2-bromopyridine using a Buchwald-Hartwig reaction. My yield is low, and I'm observing significant amounts of dehalogenated starting material (pyridine) and dark, insoluble material. What is causing this?

Answer: Low yields and byproduct formation in Buchwald-Hartwig aminations of electron-deficient heteroaryl halides like 2-bromopyridine are common. The primary side reactions are typically hydrodehalogenation of the aryl halide and catalyst decomposition.[5] Amines with multiple reactive sites, like some pyrazoles, can also lead to challenges.[6]

The Catalytic Cycle and Potential Pitfalls

The Buchwald-Hartwig cycle involves:

  • Oxidative addition of the Pd(0) catalyst to the aryl halide.

  • Coordination of the amine.

  • Deprotonation by a base to form a palladium-amido complex.

  • Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Side Reactions:

  • Hydrodehalogenation: This occurs when the oxidative addition complex is intercepted by a hydrogen source before the amine can couple, or via β-hydride elimination from the palladium-amido complex if the amine has β-hydrogens.[5][7]

  • Catalyst Decomposition: The electron-deficient nature of the pyridyl ring can make the intermediates unstable, leading to the formation of inactive palladium black.

  • Competitive Coordination: The product, a pyridinyl-pyrazole, contains multiple nitrogen atoms that can coordinate to the palladium center, acting as a catalyst poison and slowing the reaction.

Troubleshooting Strategies
  • Ligand Choice is Critical: Standard phosphine ligands may not be sufficient. Sterically hindered, electron-rich biaryl phosphine ligands are essential. For challenging couplings, consider ligands like tBuDavePhos or newly developed, specialized ligands that promote fast reductive elimination.[8]

  • Base Selection: The choice of base is crucial. A base that is too strong or too weak can be detrimental. While NaOtBu is common, consider milder bases like K₃PO₄ or Cs₂CO₃, especially if your substrate is base-sensitive.

  • Temperature and Reaction Time: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. Monitor the reaction by LC-MS to avoid prolonged heating after the reaction has stalled.

  • Protecting Groups: If your pyrazole has other reactive groups (like a free -NH2), protection may be necessary to prevent it from acting as a competing nucleophile.[6]

Troubleshooting Flowchart: Buchwald-Hartwig Amination

G start Low Yield / Byproducts in Buchwald-Hartwig Coupling main_issue Identify Main Byproduct start->main_issue dehalo Hydrodehalogenation (e.g., Pyridine from Bromo-Pyridine) main_issue->dehalo Dehalogenated SM decomp Catalyst Decomposition (Black Precipitate) main_issue->decomp Decomposition no_reaction No Reaction / Stalled main_issue->no_reaction Stalled Reaction sol_dehalo Solution: 1. Use a bulkier ligand (e.g., tBuDavePhos). 2. Use a weaker, non-nucleophilic base (K3PO4). 3. Ensure rigorously anhydrous conditions. dehalo->sol_dehalo sol_decomp Solution: 1. Lower reaction temperature (80-100°C). 2. Use a more robust pre-catalyst. 3. Screen different solvents (e.g., Toluene vs Dioxane). decomp->sol_decomp sol_no_reaction Solution: 1. Screen alternative ligands. 2. Increase catalyst loading slightly. 3. Check activity of base and reagents. no_reaction->sol_no_reaction

Caption: Decision tree for troubleshooting Buchwald-Hartwig reactions.

FAQ 3: Preventing Protodeboronation in Suzuki Couplings

Question: I am performing a Suzuki coupling between a 4-bromo-pyrazole and 3-pyridylboronic acid. My main byproduct is pyridine, resulting from protodeboronation of the boronic acid. How can I suppress this side reaction?

Answer: Protodeboronation is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl boronic acids like pyridine derivatives.[9] It is the cleavage of the C-B bond by a proton source, converting the boronic acid back to its parent heterocycle.

Mechanism of Protodeboronation

This side reaction is often base-catalyzed and proceeds more rapidly at higher temperatures. Water in the reaction mixture can serve as the proton source. The instability of the heteroaryl boronic acid makes it susceptible to this pathway, which competes directly with the desired transmetalation step in the Suzuki catalytic cycle.

Troubleshooting Strategies
  • Choice of Base: This is the most critical factor. Strong aqueous bases can accelerate protodeboronation. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but is less aggressive than hydroxides or alkoxides.[9]

  • Solvent System: While some water is necessary to dissolve the base and facilitate the reaction, excess water can promote protodeboronation. A mixture of an organic solvent with minimal water is ideal (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

  • Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.3-1.5 equivalents) can help drive the reaction to completion, even if a small amount is consumed by protodeboronation.

  • Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids. If possible, use the pyridylboronic acid pinacol ester.

Protocol: Optimized Suzuki Coupling to Minimize Protodeboronation

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 mmol)

  • 3-Pyridylboronic acid (1.3 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more modern pre-catalyst

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add the bromo-pyrazole, pyridylboronic acid, palladium catalyst, and K₃PO₄.

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes. This is important to prevent catalyst oxidation.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Scientist's Note: Avoid temperatures above 100°C if possible to minimize protodeboronation.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 4: Purification of Basic Pyridinyl-Pyrazoles

Question: My pyridinyl-pyrazole product streaks badly on silica gel, making column chromatography very difficult. Are there better ways to purify it?

Answer: The basic nitrogen atoms in both the pyridine and pyrazole rings can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing and poor separation. This is a classic problem for nitrogen-containing heterocycles.

Troubleshooting Strategies
  • Modified Chromatography:

    • Amine Additive: Add a small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-1% of a 7N solution in methanol) to your eluent system. This competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.

    • Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel. Alternatively, reversed-phase chromatography (C18) is often very effective for these compounds.

  • Acid-Base Extraction: Leverage the basicity of your compound for a non-chromatographic purification.

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is >9.

    • Extract your now-neutral product back into an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate to yield the purified product.

  • Crystallization via Salt Formation: If your product is a solid, crystallization can be a highly effective purification method. Often, converting the product to a salt (e.g., hydrochloride or oxalate salt) improves its crystallinity.[10][11]

Purification Workflow

G start Crude Pyridinyl-Pyrazole is_solid Is the product a solid? start->is_solid try_cryst Attempt Direct Crystallization is_solid->try_cryst Yes is_oil Product is an Oil or Crystallization Fails is_solid->is_oil No cryst_ok Purity Acceptable? try_cryst->cryst_ok salt_cryst Attempt Salt Formation & Crystallization (e.g., HCl, Oxalic Acid) cryst_ok->salt_cryst No success Pure Product cryst_ok->success Yes purity_check Purity Acceptable? salt_cryst->purity_check acid_base Perform Acid-Base Extraction is_oil->acid_base acid_base->purity_check chrom Column Chromatography purity_check->chrom No purity_check->success Yes add_amine Add Et3N or NH3 to Eluent chrom->add_amine add_amine->success

Caption: Decision workflow for purifying basic pyridinyl-pyrazoles.

References
  • Bishop, B. C., et al. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synthesis. Available at: [Link]

  • Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Cruces, J., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Nishihara, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • Grubert, L., et al. (2009). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).
  • Nishihara, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • Grubert, L., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • de Medeiros, M. D. G., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Molecules. Available at: [Link]

Sources

Pyrazole Synthesis Technical Support Center: A Guide to Controlling Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of pyrazoles, a cornerstone of medicinal and agricultural chemistry, frequently relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] While elegant, this approach—often called the Knorr pyrazole synthesis—presents a significant challenge when both precursors are unsymmetrical: the formation of regioisomeric mixtures.[1][4] These mixtures can be difficult to separate and lead to lower yields of the desired product, complicating drug development and manufacturing processes.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing regioisomer formation. We will move beyond simple protocols to explain the underlying mechanistic principles, offering field-proven insights to achieve high regioselectivity in your pyrazole syntheses.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in pyrazole synthesis?

A: When an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) reacts with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two different carbonyl carbons.[5] This leads to two possible cyclization pathways, resulting in two distinct pyrazole products. These products have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring. They are known as regioisomers.

Q2: Why is controlling regioselectivity so important?

A: In fields like drug development, the specific arrangement of atoms in a molecule is critical to its biological activity.[1] One regioisomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, producing a single, desired regioisomer is essential for:

  • Biological Efficacy: Ensuring the final compound has the correct structure to interact with its biological target.

  • Safety and Purity: Avoiding contamination with potentially harmful isomers.

  • Process Efficiency: Maximizing the yield of the target molecule and simplifying downstream purification, which saves time and resources.

Q3: What are the primary factors that influence which regioisomer is formed?

A: Regioselectivity is not random; it is governed by a combination of electronic and steric factors related to the reactants, as well as the reaction conditions. The key levers you can pull in the lab include:

  • Substituent Effects: The nature of the R¹, R³, and R⁴ groups (electron-withdrawing vs. electron-donating, bulky vs. small).

  • Reaction pH (Catalysis): Whether the reaction is run under acidic, basic, or neutral conditions can dramatically alter the reaction pathway.[4]

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reactivity of the carbonyl groups.[6]

  • Temperature: Temperature can determine whether the reaction is under kinetic or thermodynamic control.[7][8]

Section 2: Mechanistic Deep Dive: The Root of Regioselectivity

The classic Knorr synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The regiochemical outcome is determined at the very first step: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The relative reactivity of the two carbonyls and the two nitrogens dictates the major product.

  • Carbonyl Reactivity: A carbonyl carbon attached to an electron-withdrawing group (e.g., -CF₃) is more electrophilic and thus more susceptible to nucleophilic attack than one attached to an electron-donating group (e.g., -CH₃).

  • Hydrazine Nucleophilicity: In a substituted hydrazine like phenylhydrazine, the terminal -NH₂ group is generally considered more nucleophilic than the substituted -NHPh group.[6]

The interplay between these factors determines the initial condensation product, which then undergoes cyclization and dehydration to form the final pyrazole.

G cluster_start Starting Materials Start1 Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) A1 Attack at C1 (more reactive carbonyl) by terminal NH2 Start1->A1 More electrophilic carbonyl (e.g., R1=CF3) B1 Attack at C3 (less reactive carbonyl) by terminal NH2 Start1->B1 Less electrophilic carbonyl (e.g., R3=CH3) Start2 Substituted Hydrazine (R4-NH-NH2) Start2->A1 Start2->B1 A2 Intermediate A A1->A2 Cyclization & Dehydration ProdA Regioisomer 1 A2->ProdA B2 Intermediate B B1->B2 Cyclization & Dehydration ProdB Regioisomer 2 B2->ProdB

Caption: Competing pathways in pyrazole synthesis.

Section 3: Troubleshooting Lab Bench: Protocols for Regiocontrol

This section addresses common problems encountered in the lab and provides validated, step-by-step protocols to resolve them.

Scenario 1: "My reaction of an unsymmetrical diketone with phenylhydrazine gives a nearly 1:1 mixture of regioisomers. How can I favor one product?"

This is a classic problem often caused by similar reactivity of the two carbonyl groups under neutral conditions. The solution lies in altering the reaction conditions to exploit subtle differences in the mechanism, specifically by controlling the pH.

Solution A: pH Control - Acidic Conditions

Acid catalysis protonates a carbonyl oxygen, making the corresponding carbon significantly more electrophilic. This enhances the inherent electronic differences between the two carbonyls. The more electron-deficient carbonyl will be protonated more readily, directing the nucleophilic attack of the hydrazine.

Troubleshooting Protocol: Acid-Catalyzed Regioselective Synthesis

  • Dissolution: In a round-bottom flask, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1-2 drops).

  • Hydrazine Addition: While stirring, add the substituted hydrazine (1.0-1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid carefully with a base like sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting product mixture by column chromatography to isolate the major regioisomer.

Causality: Under acidic conditions, the reaction favors the pathway where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (protonated) carbonyl carbon. This is often the kinetically favored pathway.[7][8]

Solution B: Solvent Effects

Recent studies have shown that highly polar, hydrogen-bond-donating solvents can dramatically improve regioselectivity, even without strong acid catalysis.[6] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are particularly effective.[6]

Troubleshooting Protocol: Fluorinated Alcohol as Solvent

  • Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in TFE or HFIP at room temperature.

  • Hydrazine Addition: Add the substituted hydrazine (1.0 eq) to the solution.

  • Reaction: Stir the reaction at room temperature. These reactions are often very fast, sometimes completing in under an hour.[6] Monitor by TLC.

  • Workup: Once the starting material is consumed, remove the fluorinated solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography. In many cases, the regioselectivity is so high (>95:5) that purification is significantly simplified.[6]

Causality: Fluorinated alcohols are strong hydrogen-bond donors. They are believed to activate the more electron-deficient carbonyl group by forming a strong hydrogen bond, enhancing its electrophilicity and directing the hydrazine attack, leading to exceptional regioselectivity.[6]

Section 4: Predictive Synthesis: Substituent Effects

The electronic nature of the substituents on the 1,3-dicarbonyl is the most powerful predictor of regioselectivity. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.

Substituent (R¹) on DicarbonylSubstituent (R³) on DicarbonylDirecting EffectExpected Major Regioisomer
CF₃ (Strong EWG)CH₃ (EDG)The carbonyl adjacent to CF₃ is highly activated. Attack by the terminal -NH₂ of the hydrazine is strongly favored here.Pyrazole with the R⁴ group adjacent to the CH₃-substituted carbon.
CO₂Et (EWG)Ph (Aryl)The ester carbonyl is more electrophilic than the ketone carbonyl.Pyrazole with the R⁴ group adjacent to the Phenyl-substituted carbon.
Ph (Aryl)CH₃ (EDG)The phenyl-ketone is slightly more electrophilic than the methyl-ketone.Modest selectivity, favoring the pyrazole with the R⁴ group adjacent to the CH₃ carbon.
t-Bu (Bulky Alkyl)CH₃ (Alkyl)Steric hindrance from the t-Bu group can disfavor attack at the adjacent carbonyl.Attack is favored at the less sterically hindered methyl-ketone.[3]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Section 5: Strategic Workflow for Regiocontrol

When faced with a new synthesis, this decision tree can guide your experimental design to maximize the chances of obtaining a single regioisomer.

Caption: Decision workflow for regioselective pyrazole synthesis.

Section 6: References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Nikpassand, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028-1088. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Gomha, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6268. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(21), 6171–6174. [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • Kachkovskyi, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. [Link]

  • Wang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Schrecker, L., et al. (2023). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(10), 4094–4102. [Link]

  • Kachkovskyi, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Kachkovskyi, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Kandasamy, M., et al. (2019). Fast and Efficient Continuous Flow Method for the Synthesis of Ynones and Pyrazoles. European Journal of Organic Chemistry, 2019(19), 3183-3189. [Link]

  • Pinto, A., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 82(9), 4549–4558. [Link]

  • Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(17), 5393. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Wang, D., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(16), 4226–4229. [Link]

  • The scope of directing groups. (n.d.). ResearchGate. [Link]

  • Gryko, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9548–9561. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]

  • Gryko, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9548-9561. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. As Senior Application Scientists, our goal is to explain not just the "how" but the "why" behind each step, ensuring your success in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer: Low or non-existent yield is a common frustration, often pointing to issues with starting materials or reaction conditions. Let's break down the possibilities:

  • Purity and Stability of Reactants:

    • 2-Hydrazinopyridine: This reactant can degrade upon storage, especially if exposed to air and light. It is advisable to use freshly prepared or purified 2-hydrazinopyridine. Its synthesis from 2-chloropyridine and hydrazine hydrate is a standard procedure but requires careful purification to remove excess hydrazine.[1][2]

    • Diethyl 2-(ethoxymethylene)-3-oxosuccinate (or equivalent): The 1,3-dicarbonyl component is highly reactive and prone to decomposition or polymerization. It is often generated in situ or used immediately after preparation. Ensure its purity by NMR before starting the reaction.

  • Reaction Conditions:

    • Solvent Choice: Ethanol is the most common solvent for this type of condensation, as it effectively dissolves the reactants and facilitates the reaction. Using an inappropriate solvent can hinder the reaction rate.

    • Temperature: While many Knorr-type pyrazole syntheses proceed at room temperature or with gentle heating (reflux), the optimal temperature can vary.[3] If room temperature yields are low, consider gently heating the reaction to 50-60°C. Monitor by Thin Layer Chromatography (TLC) to avoid decomposition.

    • pH Control: The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the crucial dehydration step in the cyclization process.[4][5] The absence of an acid catalyst can stall the reaction. Conversely, a strong acid can lead to unwanted side reactions.

Question 2: I've isolated a product, but my NMR spectrum is complex, suggesting a mixture of isomers. What happened?

Answer: The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[6][7]

  • Causality: 2-Hydrazinopyridine has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur from either the exocyclic (-NH2) or the endocyclic (pyridine ring) nitrogen, leading to different intermediates. Furthermore, the 1,3-dicarbonyl reactant has two distinct electrophilic carbonyl centers. The combination of these factors can lead to the formation of the desired 1-(pyridin-2-yl) isomer as well as the undesired 1-(pyridin-2-yl)-1H-pyrazole-5-carboxylate isomer.

  • Mitigation and Analysis:

    • Reaction Control: The regioselectivity is often influenced by the reaction's pH. An acidic medium generally favors the reaction pathway that leads to the thermodynamically more stable product. Experimenting with the amount of acetic acid catalyst may help improve the isomeric ratio.

    • Purification: Careful column chromatography on silica gel is essential for separating these isomers.[3] A shallow gradient of ethyl acetate in hexanes or dichloromethane is often effective. Monitor fractions closely by TLC.

    • Characterization: 1H and 13C NMR, along with 2D NMR techniques like HMBC and NOESY, can be used to definitively assign the structure of the major and minor isomers.

Question 3: The workup procedure is messy, and I'm struggling with product isolation. How can I improve this?

Answer: A challenging workup often results in significant product loss. A systematic approach can streamline the process.

  • Solvent Removal: After the reaction is complete (as determined by TLC), the first step is to remove the bulk solvent (e.g., ethanol) under reduced pressure.[3]

  • Aqueous Workup:

    • Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst (acetic acid).

    • Wash with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in separating the organic and aqueous layers.[3]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Troubleshooting Emulsions: If an emulsion forms during the aqueous wash, adding more brine and allowing the mixture to stand can help break it. Alternatively, filtering the emulsified layer through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: This reaction is a classic example of the Knorr pyrazole synthesis.[4][6] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The key steps are:

  • Imine/Enamine Formation: The more nucleophilic nitrogen of 2-hydrazinopyridine attacks one of the carbonyl groups of the dicarbonyl compound.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic pyrazole ring.[8]

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting materials and the product. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The reaction is complete when the spot corresponding to the limiting reactant has disappeared and a new, more nonpolar spot for the product is prominent. Visualize the spots under a UV lamp (254 nm).

Q3: What are the key characterization signals I should look for to confirm the product?

A3: The structure of this compound can be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the pyridine ring protons, and the ethyl ester group (a quartet and a triplet). The pyrazole C-H protons will appear as singlets in the aromatic region.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, as well as the aromatic carbons of the pyrazole and pyridine rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁N₃O₂) should be observed. For a similar compound, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, the molecular formula is C11H12N4O2.[9]

  • FTIR: Look for the characteristic C=O stretch of the ester group (around 1700-1720 cm⁻¹) and C=N/C=C stretches in the 1500-1600 cm⁻¹ region.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Reactants & Reagents:

ReagentMol. Wt.Moles (mmol)Amount
2-Hydrazinopyridine109.1310.01.09 g
Diethyl 2-(ethoxymethylene)-3-oxosuccinate216.2110.02.16 g
Ethanol (Absolute)--50 mL
Glacial Acetic Acid60.05~1.00.06 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-(ethoxymethylene)-3-oxosuccinate (2.16 g, 10.0 mmol) and absolute ethanol (25 mL).

  • Reactant Addition: In a separate beaker, dissolve 2-hydrazinopyridine (1.09 g, 10.0 mmol) in absolute ethanol (25 mL). Add this solution to the flask containing the dicarbonyl compound.

  • Catalyst Addition: Add glacial acetic acid (0.06 mL, ~1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30-60 minutes using TLC (Mobile phase: 40% Ethyl Acetate / 60% Hexanes). If the reaction is slow, gently heat the mixture to reflux for 2-4 hours, or until TLC indicates the consumption of the starting materials.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M sodium bicarbonate solution (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as an oil or a semi-solid.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure this compound.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize by NMR, MS, and FTIR to confirm its identity and purity. The expected yield is typically in the range of 60-80%.

Visualized Workflows and Mechanisms

Experimental Workflow

G reagents 1. Reagent Preparation (Dissolve reactants in Ethanol) reaction 2. Reaction Setup (Combine reactants, add catalyst) reagents->reaction Combine in flask monitor 3. Reaction & Monitoring (Stir at RT or Reflux, monitor by TLC) reaction->monitor Initiate stirring/heating workup 4. Workup (Solvent removal, Extraction, Washes) monitor->workup Upon completion purify 5. Purification (Silica Gel Chromatography) workup->purify Crude product analyze 6. Analysis (NMR, MS, FTIR) purify->analyze Pure fractions G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Reactants 2-Hydrazinopyridine + 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone/ Enamine Tautomers Reactants->Hydrazone Intermediate Nucleophilic Attack Cyclic Intermediate Non-aromatic cyclic hemiaminal Hydrazone Intermediate->Cyclic Intermediate Intramolecular Attack Product Ethyl 1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate Cyclic Intermediate->Product Dehydration (-H2O)

Caption: The mechanism of the Knorr pyrazole synthesis.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Organic & Biomolecular Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing; 2024.
  • Unknown Source. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023.
  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
  • Unknown Source. Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Google Patents. Process for the preparation of pyrazole and its derivatives.
  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • Unknown Source. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Google Patents. Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. 2018.
  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
  • Google Patents. Preparation methods for important intermediates of anthranilic diamide compound.
  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. 2001.
  • ResearchGate. Diethyl 2-Cyano-3-oxosuccinate.

Sources

Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Support-Center-for-Catalyst-Selection-in-Pyrazole-Synthesis

Welcome to the Technical Support Center for Catalyst Selection in Pyrazole Synthesis Optimization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of pyrazole synthesis. As Senior Application Scientists, we understand that catalyst selection is a critical decision influencing yield, regioselectivity, reaction time, and overall process efficiency. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.

Section 1: Foundational Knowledge - Catalyst Selection & Reaction Mechanisms

This section addresses fundamental questions regarding catalyst choice for the most common pyrazole synthesis routes and the underlying mechanistic principles.

Q1: What are the primary considerations when selecting a catalyst for a Knorr-type pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines?

The Knorr pyrazole synthesis, a classic and widely utilized method, typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While the reaction can sometimes proceed without a catalyst, the addition of one is often necessary to achieve reasonable reaction rates and yields.[3] The primary choice of catalyst is a catalytic acid.[4]

Mechanism Insight: The catalytic acid plays a crucial role in activating the carbonyl groups of the 1,3-dicarbonyl compound. The reaction proceeds through the following key steps:

  • Protonation of a carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by one of the nitrogen atoms of the hydrazine on the activated carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration to form an imine (hydrazone).

  • Intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the remaining carbonyl group.

  • A final dehydration step, regenerating the acid catalyst, leads to the formation of the aromatic pyrazole ring.[4][5]

Catalyst Options & Rationale:

  • Homogeneous Acid Catalysts: Acetic acid is a classic and effective catalyst for the Knorr synthesis.[1] Other mineral acids can also be used, but care must be taken to avoid unwanted side reactions. The primary advantage of homogeneous catalysts is their high activity and ability to create a uniform reaction environment.

  • Heterogeneous Solid Acid Catalysts: For improved sustainability and ease of workup, heterogeneous catalysts are an excellent alternative.[3] Amberlyst-70, a polystyrene sulfonic acid resin, has been shown to be a highly active, non-toxic, thermally stable, and recyclable catalyst for the aqueous synthesis of pyrazoles at room temperature.[3][6] Other options include zeolites, clays, and sulfated zirconia.[6] The key benefit of heterogeneous catalysts is the simplified product isolation and the potential for catalyst reuse, which aligns with green chemistry principles.[6][7]

Experimental Protocol: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis [1]

  • Dissolve the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate or a substituted hydrazine (1 mmol) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Q2: How can I control regioselectivity in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds?

A significant challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers.[2][3] Controlling which nitrogen atom of the hydrazine attacks which carbonyl group is key to achieving a single, desired product.

Controlling Factors & Causality:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase the electrophilicity, making that carbonyl more susceptible to nucleophilic attack.

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in the formation of certain pyrazoles.[8] This is attributed to the ability of these solvents to form hemiketals preferentially with one of the carbonyl groups, thus directing the hydrazine attack to the other.[8]

  • Catalyst Selection: Certain Lewis acid catalysts have been shown to influence regioselectivity. For example, in specific syntheses, Cu(OTf)2 has demonstrated different outcomes compared to Fe(OTf)3.[3]

Workflow for Optimizing Regioselectivity:

G cluster_conditions Reaction Condition Optimization start Start: Regioisomeric Mixture Observed sterics Analyze Steric Hindrance start->sterics Step 1 electronics Evaluate Electronic Effects sterics->electronics Step 2 solvent Screen Solvents (e.g., EtOH, TFE, HFIP) electronics->solvent Step 3 catalyst Test Different Catalysts (Lewis & Brønsted Acids) solvent->catalyst Step 4 temp Optimize Reaction Temperature catalyst->temp Step 5 product Desired Regioisomer temp->product Success

Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.

Q3: What are the advantages of using multicomponent reactions (MCRs) for pyrazole synthesis, and what catalytic systems are typically employed?

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.[9][10] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.[11]

Key Advantages of MCRs:

  • Operational Simplicity: MCRs are often one-pot procedures, simplifying experimental setup and workup.[10]

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[11]

  • Molecular Diversity: MCRs allow for the rapid synthesis of a library of compounds by varying the starting materials.[9]

Common Catalytic Systems for MCRs in Pyrazole Synthesis:

Catalyst TypeExample(s)Rationale & Application
Heterogeneous Catalysts Nickel-based catalysts[10], Nano-ZnO[2][3], SnO–CeO2 nanocomposite[12], CuFe2O4[13]These are often preferred for their ease of separation, reusability, and environmental friendliness. They are effective in one-pot syntheses of various pyrazole derivatives.
Lewis Acids Lithium perchlorate[3], Yb(PFO)3[14]These can activate carbonyl compounds and other electrophiles, facilitating the key bond-forming steps in the MCR.
Organocatalysts L-tyrosine[15], Taurine[9]These are metal-free, often environmentally benign catalysts that can promote specific transformations within the MCR cascade.
Microwave-Assisted Synthesis Graphene oxide[11]Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating.[15][16]

Section 2: Troubleshooting Common Issues in Pyrazole Synthesis

This section provides a practical, question-and-answer guide to troubleshooting common problems encountered during pyrazole synthesis experiments.

Q4: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Low yields are a common frustration in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting StepRationale & Explanation
Inefficient Catalyst Screen alternative catalysts (e.g., switch from a homogeneous to a more active heterogeneous catalyst).The chosen catalyst may not be optimal for the specific substrates or reaction conditions. For example, some reactions that do not proceed without a catalyst can be effectively promoted by a Lewis acid like lithium perchlorate.[3]
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, THF, dioxane).The solvent can significantly impact reactant solubility and catalyst activity. Protic polar solvents like ethanol are often favorable.[17] In some cases, solvent-free conditions or aqueous media can be highly effective.[3][6]
Suboptimal Temperature Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 60°C, reflux).Reaction kinetics are temperature-dependent. For instance, a silver-catalyzed synthesis of trifluoromethylated pyrazoles showed improved yield at 60°C, but higher temperatures were detrimental.[3][17]
Incorrect Stoichiometry Vary the molar ratios of the reactants.The stoichiometry of the reactants can significantly affect the reaction equilibrium and final product yield.[17]
Poor Reactant Quality Ensure the purity of starting materials, especially the hydrazine, which can degrade over time.Impurities in the reactants can lead to side reactions and lower yields.
Q5: The reaction time for my pyrazole synthesis is excessively long. How can I accelerate the reaction?

Long reaction times can be a significant bottleneck. Here are some strategies to speed up your pyrazole synthesis:

  • Switch to a More Active Catalyst: If you are using a mild catalyst, consider a more active one. For instance, certain nano-catalysts like nano-ZnO have been shown to provide excellent yields in short reaction times.[2][3]

  • Increase the Reaction Temperature: Generally, increasing the temperature will increase the reaction rate. However, this should be done cautiously while monitoring for the formation of side products.

  • Employ Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for dramatically reducing reaction times compared to conventional heating.[15][16] This method has been successfully used with various catalysts, including L-Tyrosine and graphene oxide.[11][15]

  • Ensure Efficient Mixing: In heterogeneous catalysis, vigorous stirring is crucial to ensure good contact between the reactants and the catalyst surface.[17]

Q6: I am having difficulty separating my catalyst from the reaction mixture for reuse. What are my options?

The inability to easily separate and reuse a catalyst undermines the cost-effectiveness and sustainability of a synthetic process.

Solutions for Catalyst Separation and Reuse:

  • Switch to a Heterogeneous Catalyst: If you are using a homogeneous catalyst, the most straightforward solution is to switch to a heterogeneous one. Solid catalysts like Amberlyst-70, nano-catalysts, or catalysts supported on a solid matrix can be easily separated by simple filtration.[3][6]

  • Use a Magnetically Separable Catalyst: An increasingly popular approach is the use of magnetic nano-catalysts, such as Fe3O4@SiO2-NH2@TCT-Guanidine.[18] These catalysts can be easily recovered from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity.[18]

Decision Tree for Catalyst Separation Issues:

G start Difficulty in Catalyst Separation is_homogeneous Is the catalyst homogeneous? start->is_homogeneous switch_hetero Switch to a heterogeneous catalyst (e.g., solid acid, nano-catalyst) is_homogeneous->switch_hetero Yes is_filterable Is the heterogeneous catalyst easily filterable? is_homogeneous->is_filterable No success Easy Separation & Reuse switch_hetero->success optimize_filtration Optimize filtration technique (e.g., filter aid) is_filterable->optimize_filtration No is_filterable->success Yes use_magnetic Consider a magnetically separable nano-catalyst use_magnetic->success optimize_filtration->use_magnetic Still problematic

Caption: Decision tree for troubleshooting catalyst separation.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.).
  • Recent developments in reactions and catalysis of protic pyrazole complexes. (n.d.). PMC.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (n.d.). PMC - PubMed Central.
  • Technical Support Center: Efficient Synthesis of Pyrazole Derivatives. (n.d.). BenchChem.
  • Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. (n.d.). springerprofessional.de.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate.
  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (n.d.). Taylor & Francis Online.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.).
  • A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. (2023). Journal of Synthetic Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

Sources

Technical Support Center: Solvent Effects in Pyridinyl-Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting and optimizing the synthesis of pyridinyl-pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming these valuable heterocyclic scaffolds. The following content, presented in a practical question-and-answer format, provides in-depth technical guidance, drawing from established literature and field-proven insights to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of a solvent in pyridinyl-pyrazole synthesis?

A1: The solvent in a chemical reaction is not merely an inert medium but an active participant that can profoundly influence the reaction's outcome. In the context of pyridinyl-pyrazole synthesis, the solvent's roles include:

  • Solubilizing Reactants and Reagents: Ensuring that all components are in the same phase is critical for the reaction to proceed efficiently.

  • Stabilizing Intermediates and Transition States: The polarity and proticity of the solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate. For instance, polar solvents are often preferred in reactions involving polar intermediates.

  • Influencing Reaction Mechanism and Regioselectivity: The choice of solvent can dictate the reaction pathway. For example, in the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines, the solvent can influence which carbonyl group is preferentially attacked, leading to different regioisomers.[1][2]

  • Mediating Heat Transfer: Solvents provide a medium for uniform heating, which is crucial for reactions requiring elevated temperatures.

Q2: How does solvent polarity affect the yield of my pyridinyl-pyrazole product?

A2: Solvent polarity is a critical parameter. For reactions involving polar or ionic intermediates, such as in many condensation and cross-coupling reactions, a polar solvent can significantly enhance the reaction rate and yield. For example, in the synthesis of pyrazoles from 1,3-diketones and hydrazines, polar aprotic solvents like DMF, NMP, or DMAc have been shown to give better results than polar protic solvents like ethanol, especially when dealing with aryl hydrochloride hydrazine.[1] The addition of an acid to these amide solvents can further accelerate the dehydration steps, leading to higher yields at ambient temperatures.[1] In palladium-catalyzed cross-coupling reactions, polar solvents can also influence the oxidative addition step, particularly with substrates like (hetero)aryl triflates, leading to faster reactions.

Q3: Can I run my pyridinyl-pyrazole synthesis under solvent-free conditions?

A3: Yes, solvent-free, or "neat," conditions are increasingly popular as part of green chemistry initiatives.[3] These reactions, often facilitated by microwave irradiation or solid-supported catalysts, can offer several advantages, including shorter reaction times, higher yields, and easier purification.[4][5][6] For example, the synthesis of pyrazolo[3,4-b]pyridines has been successfully carried out at 100°C under solvent-free conditions, yielding excellent results.[7] However, the feasibility of a solvent-free approach is highly dependent on the physical properties of the reactants (e.g., melting points) and the reaction mechanism.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of pyridinyl-pyrazole compounds, providing systematic approaches to problem-solving.

Issue 1: Low or No Product Yield in Condensation Reactions

Symptoms: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows unreacted starting materials or a complex mixture of unidentified products.

Potential Causes and Solutions:

  • Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the reactants or stabilizing the reaction intermediates.

    • Troubleshooting Steps:

      • Assess Solvent Polarity: If your reaction involves polar starting materials or intermediates, consider switching to a more polar solvent. For the synthesis of pyrazoles from 1,3-diketones, polar aprotic solvents like DMF or NMP are often superior to alcohols.[1]

      • Consider Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can hydrogen bond and may solvate nucleophiles, potentially reducing their reactivity. In such cases, an aprotic solvent might be a better choice.

      • Explore Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility and reactivity. For instance, an ethanol/DMF mixture has been used in the synthesis of pyrazolo[3,4-b]pyridines.[7]

  • Inadequate Reaction Temperature or Time: The reaction may require more energy to overcome the activation barrier, or it may not have been allowed to proceed to completion.

    • Troubleshooting Steps:

      • Optimize Temperature: Systematically increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC. Be mindful that excessively high temperatures can lead to degradation.

      • Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the yield. Monitor the reaction at regular intervals to determine the point of maximum conversion.

  • Catalyst Inefficiency: For catalyzed reactions, the choice of catalyst and its loading are crucial.

    • Troubleshooting Steps:

      • Screen Different Catalysts: If using an acid or base catalyst, consider screening others with different pKa values. For example, p-toluenesulfonic acid (p-TSA) has been shown to be an effective catalyst in some Hantzsch pyridine syntheses.[4]

      • Optimize Catalyst Loading: The amount of catalyst can significantly affect the reaction rate and yield. Perform a series of experiments with varying catalyst concentrations to find the optimal loading.[7][8]

Issue 2: Poor Yield and/or Side Product Formation in Cross-Coupling Reactions

Symptoms: The desired pyridinyl-pyrazole product is formed in low yield, accompanied by significant amounts of homocoupled products or dehalogenated starting materials. This is a common challenge, especially with 2-substituted pyridines, often referred to as the "2-pyridyl problem".[9]

Potential Causes and Solutions:

  • Catalyst Deactivation or Inappropriate Ligand Choice: The palladium catalyst may be deactivating, or the ligand may not be suitable for the specific substrates.

    • Troubleshooting Steps:

      • Switch to Electron-Rich, Bulky Ligands: For challenging couplings involving heteroaromatics, ligands like those developed by Buchwald (e.g., XPhos, SPhos) are often more effective than standard phosphine ligands.[10]

      • Use a Pre-catalyst: Palladium pre-catalysts can be more stable and provide more consistent results.

      • Ensure an Inert Atmosphere: Rigorously degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[11]

  • Incorrect Base or Solvent System: The base and solvent play a cooperative role in the catalytic cycle, particularly in the transmetalation step.

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or Cs₂CO₃ are commonly used.[10][12] The strength of the base should be matched to the specific reaction.

      • Solvent Choice: Aprotic solvents such as dioxane, toluene, or DMF are typically used. The choice can influence the solubility of the base and the stability of the catalytic species.[12] For Suzuki reactions with (hetero)aryl triflates, polar solvents can accelerate the reaction.

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture, and the desired pyridinyl-pyrazole is difficult to isolate by standard column chromatography, or it co-elutes with impurities.

Potential Causes and Solutions:

  • High Polarity of the Product: Pyridinyl-pyrazole compounds are often polar due to the presence of multiple nitrogen atoms, which can lead to tailing on silica gel columns.

    • Troubleshooting Steps:

      • Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine or ammonia in methanol can help to reduce tailing and improve separation.[13]

      • Use an Alternative Stationary Phase: If silica gel is not effective, consider using neutral alumina.

  • Formation of Hard-to-Separate Byproducts: The reaction may be producing isomers or other byproducts with similar polarity to the desired product.

    • Troubleshooting Steps:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be a highly effective purification method.[14]

      • Acid-Base Extraction: The basic nitrogen atoms in the pyridine and pyrazole rings can be protonated with an acid to form a water-soluble salt. This allows for the separation of non-basic impurities by liquid-liquid extraction. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[14][15][16]

Data Presentation

Table 1: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis [7]

SolventTemperature (°C)Time (h)Yield (%)
EthanolRoom Temperature0.5 - 0.7580
Solvent-free1000.2595
EtOH/DMF (1:1)951613-28

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines under Solvent-Free Conditions [7]

  • In a reaction vial, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).

  • Stir the mixture at 100°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Troubleshooting Workflow for Low Yield in Pyridinyl-Pyrazole Synthesis

troubleshooting_workflow start Low or No Product Yield check_reaction_type Identify Reaction Type start->check_reaction_type condensation Condensation Reaction check_reaction_type->condensation Condensation cross_coupling Cross-Coupling Reaction check_reaction_type->cross_coupling Cross-Coupling check_solvent Re-evaluate Solvent System (Polarity, Protic/Aprotic) condensation->check_solvent optimize_temp_time Optimize Temperature & Time check_solvent->optimize_temp_time optimize_catalyst Screen Catalysts & Optimize Loading optimize_temp_time->optimize_catalyst end Improved Yield optimize_catalyst->end check_catalyst_ligand Optimize Catalyst & Ligand (e.g., Buchwald Ligands) cross_coupling->check_catalyst_ligand check_base_solvent Optimize Base & Solvent System (e.g., NaOtBu in Dioxane) check_catalyst_ligand->check_base_solvent ensure_inert Ensure Rigorous Inert Atmosphere check_base_solvent->ensure_inert ensure_inert->end

Caption: Troubleshooting decision tree for addressing low yield in pyridinyl-pyrazole synthesis.

General Mechanism for Pyrazole Formation from 1,3-Diketones

pyrazole_formation cluster_reactants Reactants cluster_intermediates Intermediates diketone 1,3-Diketone hydrazone Hydrazone Formation diketone->hydrazone hydrazine Hydrazine hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization Solvent can influence regioselectivity dehydration Dehydration cyclization->dehydration Acid/Base catalysis & solvent polarity are key product Pyrazole dehydration->product

Caption: Simplified mechanism for pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine.

References

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Boussonniere, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Mertins, K., et al. (2011). Process for the purification of pyrazoles.
  • Shorey, S., et al. (2012). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry. [Link]

  • Smith, A. D. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Ostrovskyi, D., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2025). Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2010). Green one pot solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Silva, V. L. M., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. [Link]

  • Mosslemin, M. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. [Link]

  • Various Authors. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Cheng, S.-J., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate. [Link]

  • Mertins, K., et al. (2011). Method for purifying pyrazoles.
  • Various Authors. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Bagley, M. C., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Quiroga, J., et al. (2015). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Al-dujaili, A. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • Various Authors. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. ResearchGate. [Link]

  • Smith, A. D. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Potáček, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. [Link]

  • El-Gazzar, A. B. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry. [Link]

  • Various Authors. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Al-Azmi, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-735-TS Rev. 2.1

Introduction

The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical development, often involves highly exothermic reactions, particularly during the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[1][2][3][4][5] Uncontrolled heat release can lead to thermal runaway, a dangerous situation characterized by a rapid increase in temperature and pressure, potentially causing reactor failure, solvent boiling, and the release of hazardous materials.[6][7] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely manage these energetic reactions. Our focus is on proactive control and reactive mitigation strategies grounded in a thorough understanding of the underlying chemical and physical processes.

Core Principles of Exotherm Management

Effective management of exothermic pyrazole syntheses hinges on controlling the rate of heat generation relative to the rate of heat removal. A thermal runaway event occurs when the heat generated by the reaction exceeds the system's capacity to dissipate it, leading to an accelerating cycle of temperature increase.[7][8] Key factors influencing this balance include reagent addition rates, reaction concentration, solvent choice, reactor cooling capacity, and agitation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Spike During Hydrazine Addition

Question: I am performing a Knorr pyrazole synthesis by adding hydrazine hydrate to a solution of a 1,3-dicarbonyl compound. Shortly after starting the addition, the reactor temperature increased dramatically, exceeding my set point by over 30°C. What happened, and how can I prevent this?

Answer:

This scenario describes a classic loss of thermal control, likely due to the highly exothermic nature of the initial condensation and cyclization steps.[6][9][10] The reaction of hydrazine with a carbonyl compound to form a hydrazone, followed by intramolecular cyclization, releases a significant amount of heat.

Causality Explained:

  • Reaction Energetics: The formation of the pyrazole ring is thermodynamically favorable and often kinetically rapid, especially with reactive substrates. The heat of reaction, if not adequately dissipated, will rapidly increase the internal temperature.[11]

  • Accumulation of Reactants: If the hydrazine is added faster than it can react under controlled conditions, it can accumulate in the reactor. A slight increase in temperature can then trigger a very rapid reaction of all the accumulated material, leading to a dangerous temperature and pressure spike.

  • Insufficient Cooling: The cooling system (e.g., ice bath, cryostat) may be inadequate for the scale of the reaction or the rate of heat generation.[6][12] Poor heat transfer, often due to inadequate mixing or reactor fouling, can also be a contributing factor.

Troubleshooting & Prevention Protocol:
  • Reduce Addition Rate: This is the most critical control parameter. A slow, controlled, dropwise addition of the hydrazine hydrate is essential to ensure the heat generated can be continuously removed by the cooling system.[6]

  • Ensure Adequate Cooling:

    • Verify that your cooling bath or circulator is at the target temperature and has sufficient thermal mass or power for the reaction scale.

    • Ensure the reactor is immersed sufficiently in the cooling bath to maximize the heat transfer surface area.

  • Optimize Agitation: Vigorous stirring is crucial for uniform temperature distribution and efficient heat transfer from the reaction mixture to the reactor walls and into the cooling medium. Dead spots in the reactor can lead to localized "hot spots" that can initiate a runaway.

  • Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass to absorb the heat of reaction.[6] However, this may also slow the reaction rate and impact downstream processing.

  • Initial Temperature: Start the reaction at a lower initial temperature (e.g., 0 °C or below) to provide a larger safety margin before the temperature approaches the solvent's boiling point or a hazardous decomposition temperature.[13]

Exotherm_Control_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_response Response Protocol Prep Reaction Setup | {Cooling Bath Ready | Stirrer On | Temp Probe Calibrated} Start Begin Slow, Dropwise Hydrazine Addition Prep->Start Monitor Monitor Internal Temp (Ti) Start->Monitor Check Is Ti > Set Point + 5°C? Monitor->Check Action Action Required Check->Action Yes Continue Continue Addition (Maintain Rate) Check->Continue No Stop Stop Addition Immediately Action->Stop Cool Enhance Cooling (e.g., add dry ice) Stop->Cool Quench Prepare Quench (if necessary) Cool->Quench Continue->Monitor Complete Reaction Complete Continue->Complete Addition Finished

Issue 2: Pressure Buildup in a Sealed Reactor

Question: We are running a pyrazole synthesis at an elevated temperature (80 °C) in a sealed pressure vessel. The pressure is rising much faster than predicted by vapor pressure calculations alone. Should we be concerned?

Answer:

Yes, you should be extremely concerned. A pressure rise exceeding the solvent's vapor pressure at the reaction temperature is a strong indicator of gas generation. This could be from the desired reaction or, more alarmingly, from a decomposition side reaction.

Causality Explained:

  • Decomposition of Hydrazine: Hydrazine is a high-energy compound that can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metal catalysts.[6] This decomposition can produce nitrogen (N₂) and hydrogen (H₂) gas, leading to a rapid and dangerous pressure increase.

  • Solvent Decomposition: If the temperature runs away, it could exceed the decomposition temperature of the solvent or other reagents, also leading to gas evolution.

  • Secondary Reactions: Uncontrolled exotherms can trigger secondary decomposition reactions that are often more energetic and produce more gas than the primary reaction.[7]

Troubleshooting & Mitigation Protocol:
  • Immediate Cooling: Immediately execute an emergency cooling procedure. This could involve flooding the reactor jacket with a high-flow of cooling fluid or using an emergency cooling coil.

  • Stop Heating: Discontinue all external heating immediately.

  • Do Not Vent Manually (Unless Trained): Venting a system undergoing a potential runaway decomposition can be extremely hazardous. The vented gases may be flammable and could ignite. Only trained personnel following established emergency procedures should attempt to vent the reactor via an emergency relief system.

  • Post-Incident Analysis:

    • Reaction Hazard Assessment: Before scaling up or running reactions at elevated temperatures, a thorough reaction hazard assessment, including techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC), is essential to determine the onset temperature of decomposition reactions.

    • Engineering Controls: Ensure the reactor is equipped with appropriate, correctly sized pressure relief devices like rupture discs or safety relief valves.[12] These are critical safety features designed to prevent catastrophic vessel failure.[14]

    • Material Compatibility: Ensure all wetted parts of the reactor are compatible with the reagents. Certain metals can catalyze the decomposition of hydrazine.[6]

ParameterRecommended ActionRationale
Reaction Temperature Keep below the determined onset of decomposition.To prevent triggering secondary, more energetic decomposition reactions.[7]
Reagent Purity Use high-purity reagents.Impurities can sometimes catalyze side reactions or decompositions.
Headspace Operate with an inert atmosphere (e.g., N₂ or Ar).Prevents potential oxidation reactions and reduces flammability risk.[13]
Pressure Monitoring Use continuous pressure monitoring with alarms.Provides an early warning of gas evolution beyond simple vapor pressure.[12]
Issue 3: Poor Regioselectivity and By-product Formation

Question: My pyrazole synthesis is yielding a mixture of regioisomers and other impurities. I suspect this is due to poor temperature control. How does temperature affect selectivity?

Answer:

Temperature is a critical parameter for controlling the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[15] Poor temperature control can lead to a loss of selectivity and the formation of unwanted by-products.

Causality Explained:

  • Kinetic vs. Thermodynamic Control: Many chemical reactions can proceed through different pathways to yield different products (isomers). Often, one pathway has a lower activation energy (kinetic product) and is favored at lower temperatures, while another leads to a more stable product (thermodynamic product) and is favored at higher temperatures. By allowing the temperature to spike, you may be shifting the reaction from a desired kinetically controlled pathway to a thermodynamically controlled one, resulting in a different regioisomer.

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for various side reactions, such as self-condensation of the dicarbonyl starting material, decomposition, or further reactions of the desired product.

Selectivity_Pathway Reactants Hydrazine + Unsymmetrical 1,3-Diketone TS1 Transition State 1 (Lower Ea) Reactants->TS1 Low Temp (e.g., 0°C) Favored Path TS2 Transition State 2 (Higher Ea) Reactants->TS2 High Temp (e.g., >50°C) Competing Path Product1 Desired Regioisomer (Kinetic Product) TS1->Product1 Product2 Undesired Regioisomer (Thermodynamic Product) TS2->Product2

Optimization & Control Protocol:
  • Strict Temperature Control: Maintain a consistent and low reaction temperature. Use a reliable circulator or a well-maintained ice bath. For larger scales, a jacketed reactor with automated temperature control is recommended.[13]

  • Screening Solvents and Catalysts: The choice of solvent and catalyst (if any) can significantly influence regioselectivity.[6] Sometimes a change in solvent can alter the transition state energies, favoring one pathway over another.

  • Order of Addition: In some cases, the order of reagent addition can influence the outcome. For example, adding the diketone to the hydrazine solution (inverse addition) might provide a different selectivity profile compared to the standard procedure.

  • pH Control: The pH of the reaction medium can be critical. For Knorr-type syntheses, an acidic catalyst is often used.[1][2] Ensuring consistent pH can lead to more reproducible outcomes.

By implementing these control strategies, researchers can mitigate the risks associated with exothermic pyrazole syntheses, ensuring safer laboratory operations and more reliable, high-quality results.

References

  • Preprints.org. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. Retrieved from [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Jensen Hughes. (2020). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Preprints.org. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Reaction / Product testing. Retrieved from [Link]

  • XO Sights. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates in Aqueous Media: Syntheses of Pyrazole, Pyrazolidine and Phthalazine Derivatives. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Self-heating and spontaneous ignition in the oxidation of gaseous hydrazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Preventing thermal runaway propagation in Li-ion batteries. Retrieved from [Link]

Sources

avoiding decomposition of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound. Drawing from established principles in heterocyclic chemistry and chromatography, this document provides in-depth troubleshooting advice and robust protocols to help you achieve high purity while minimizing the risk of decomposition.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying chemical principles and offering step-by-step solutions.

Question 1: I'm observing significant peak tailing and poor separation during silica gel chromatography of my compound. What's causing this and how can I fix it?

Answer:

Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles like your pyridinyl-pyrazole derivative on standard silica gel.[1] The root cause lies in the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to non-ideal chromatographic behavior.

Causality Explained:

  • Acid-Base Interactions: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups on the silica surface. This causes a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" effect on the elution peak.

  • Multiple Retention Mechanisms: The compound doesn't just move through the column based on polarity; it also participates in this acid-base interaction, leading to a mixed-mode retention that broadens peaks and reduces resolution.

Experimental Protocol: Mitigating Peak Tailing on Silica Gel

Method A: Mobile Phase Modification with a Basic Additive

This is often the simplest and most effective first approach.

  • Step 1: Initial Solvent System Selection: Based on TLC analysis (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol), determine a solvent system that provides a reasonable Rf value (typically 0.2-0.4).

  • Step 2: Add a Competing Base: To your chosen eluent, add a small amount of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol.[2] A typical starting concentration is 0.1-1% v/v of TEA.

  • Step 3: Equilibration is Key: Before loading your sample, ensure the column is thoroughly equilibrated with the modified mobile phase. This allows the basic additive to saturate the acidic sites on the silica gel.

  • Step 4: Column Chromatography: Proceed with your standard flash chromatography protocol. You should observe a significant improvement in peak shape.

Method B: Switching to an Alternative Stationary Phase

If mobile phase modification is insufficient, or if you suspect on-column degradation, changing the stationary phase is the next logical step.

  • Step 1: Select an Appropriate Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds as it lacks the strong acidic sites of silica.[2] Neutral alumina is generally a safe starting point.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation is based on hydrophobicity. Your compound, being moderately polar, will elute with a mixture of water and an organic solvent (e.g., acetonitrile or methanol). This avoids the issues with acidic silanol groups.

  • Step 2: Develop a Suitable Mobile Phase: You will need to develop a new solvent system based on TLC with the chosen stationary phase.

  • Step 3: Perform the Chromatography: Pack and run the column using the new stationary phase and mobile phase.

Visualization: Interaction of Pyridine with Silica Gel

G cluster_0 Silica Gel Surface cluster_1 Analyte Si-OH Si-O-H Pyridine Pyridine-N: Pyridine->Si-OH Strong Interaction (Peak Tailing)

Caption: Strong interaction between basic pyridine and acidic silanol groups.

Question 2: My yield is low after purification, and I see new, more polar spots on my TLC plate that weren't in the crude mixture. Is my compound decomposing on the column?

Answer:

It is highly probable that your compound is undergoing decomposition on the silica gel column. The two most likely degradation pathways are hydrolysis of the ethyl ester and potentially other acid-catalyzed rearrangements.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of the ethyl ester moiety in the presence of trace water in the solvents, forming the corresponding carboxylic acid.[3] This carboxylic acid is much more polar and will either streak on the column or appear as a new spot at a lower Rf.

  • General Instability of Heterocycles on Acidic Media: Some complex heterocyclic systems can be sensitive to acidic conditions, leading to potential rearrangements or oligomerization.[4]

Troubleshooting & Optimization: Preventing On-Column Decomposition

Step 1: Pre-Column Stability Test (2D TLC)

Before committing your entire batch to a column, assess its stability on silica gel.

  • Spot your crude material on a silica TLC plate.

  • Let the plate sit on the benchtop for 30-60 minutes.

  • Develop the TLC plate as you normally would.

  • Analysis: If you observe new, more polar spots or significant streaking from the baseline that was not present in an immediately-developed TLC, your compound is likely unstable on silica.

Step 2: Neutralize the Silica Gel

If you must use silica gel, deactivating the acidic sites is crucial.

  • Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add 1-2% triethylamine (relative to the volume of the solvent) to the slurry and stir for 15-20 minutes.

  • Pack the column with this neutralized silica slurry.

  • Run the column with a mobile phase also containing 0.5-1% triethylamine.

Step 3: Consider Non-Chromatographic Purification Methods

If your compound is particularly sensitive, avoiding chromatography altogether may be the best option.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. Experiment with various solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

  • Acid-Base Extraction:

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

    • Extract your now neutral compound back into an organic solvent.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Visualization: Hydrolysis Decomposition Pathway

G Compound This compound (Target Compound) Acid Carboxylic Acid Derivative (Polar Impurity) Compound->Acid Ester Hydrolysis Silica Silica Gel (Acidic Surface) + Trace H2O Silica->Acid Catalyzes

Caption: Acid-catalyzed hydrolysis of the ester on silica gel.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: Store the compound in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration is recommended. Given its potential for hydrolysis, ensuring a dry atmosphere (e.g., storing over a desiccant) is beneficial.

  • Q2: Can I use acidic conditions for the work-up of my reaction?

    • A2: While a dilute acid wash can be used to remove basic impurities during an extraction, prolonged exposure to strong acids should be avoided due to the risk of ester hydrolysis.[5] If an acidic wash is necessary, it should be done quickly and at a low temperature, followed by neutralization.

  • Q3: I'm trying to recrystallize my compound, but it keeps "oiling out." What should I do?

    • A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solution being too concentrated or cooling too quickly.[2] Try adding a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can also help induce crystallization. If this fails, consider a different solvent system.

  • Q4: Are there any alternative chromatographic techniques I can use?

    • A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that are too polar for reversed-phase and show poor peak shape on normal-phase silica.[1] In HILIC, you use a polar stationary phase with a mobile phase of high organic content and a small amount of aqueous solvent.

Summary of Recommended Purification Parameters

ParameterRecommendation for Silica Gel ChromatographyAlternative ApproachesJustification
Stationary Phase Deactivated Silica (pre-treated with TEA)Neutral/Basic Alumina, C18 Reversed-PhaseTo minimize acid-base interactions and prevent decomposition.[2]
Mobile Phase Hexane/EtOAc or DCM/MeOH + 0.5-1% TEA For C18: Acetonitrile/Water or Methanol/WaterThe basic additive passivates acidic silanol sites.[2]
Purification Temp. Room TemperatureRoom Temperature (for chromatography)Elevated temperatures can accelerate decomposition.
Alternative Methods -Recrystallization, Acid-Base ExtractionTo avoid interaction with stationary phases altogether.

References

  • Chromatography Forum. (2004). Pyridine substitute. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Detecting Pyridine. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]

  • Molecules. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Reddit. (2024). Trouble purifying my boronate ester compound. [Link]

  • Molecules. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. [Link]

  • PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. [Link]

  • ChemSynthesis. (2025). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. [Link]

  • Molbank. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

  • CP Lab Safety. (n.d.). Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, min 97%, 50 mg. [Link]

  • ResearchGate. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Molecules. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to Validating the Biological Activity of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Oncology and the Quest for Novelty

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, with a significant focus on anticancer applications where they often function as potent enzyme inhibitors.[3][4][5][6] Compounds incorporating the pyrazole moiety have been successfully developed as inhibitors of crucial oncogenic targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][7]

This guide addresses a critical phase in drug discovery: the initial biological validation of a novel synthetic compound. We focus on Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate , a molecule possessing the characteristic pyrazole core. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, stepwise framework for systematically evaluating its potential anticancer activity. We will move from broad phenotypic screening to specific mechanistic assays, comparing its performance against established anticancer agents to contextualize its potential and guide future development. Every protocol herein is designed as a self-validating system, explaining the causality behind experimental choices to ensure robust and interpretable data.

Phase 1: Foundational Screening for Antiproliferative Activity

The logical first step in validating a novel compound is to ascertain if it has a general cytotoxic or cytostatic effect on cancer cells. Cell viability assays provide a quantitative measure of this, forming the basis for all subsequent mechanistic studies.

Rationale for Experimental Design

We employ colorimetric assays based on the metabolic reduction of a tetrazolium salt.[8] Viable, metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring, yielding a colored formazan product.[9] The intensity of the color is directly proportional to the number of living cells.[10] We recommend screening against a diverse panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon) to identify potential tissue-specific sensitivity.

Comparative Compounds
  • Doxorubicin: A standard chemotherapeutic agent with a well-characterized, broad-spectrum cytotoxic effect.

  • Sorafenib: A multi-kinase inhibitor with a pyrazole moiety, known to inhibit VEGFR, serving as a relevant scaffold-based comparator.[7]

Experimental Workflow: Cell Viability Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed Cancer Cell Lines in 96-well plates incubate1 Incubate (24h) for cell attachment seed->incubate1 treat Treat cells with compounds (Vehicle, Test, Comparators) incubate1->treat prep_cpd Prepare serial dilutions of Test & Comparator Compounds incubate2 Incubate for exposure period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT/XTT Reagent to each well incubate2->add_mtt incubate3 Incubate (1-4h) for formazan development add_mtt->incubate3 solubilize Add Solubilization Solution (for MTT assay) incubate3->solubilize read Measure Absorbance (570 nm for MTT) solubilize->read analyze Calculate % Viability vs. Vehicle read->analyze ic50 Determine IC50 values analyze->ic50

Caption: Workflow for determining compound cytotoxicity using MTT/XTT assays.

Protocol: MTT Cell Viability Assay[9][11]
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2x serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a 100% viability control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values
CompoundCell Line (Tissue)IC₅₀ (µM) after 48h
This compoundMCF-7 (Breast)Experimental Data
A549 (Lung)Experimental Data
HCT116 (Colon)Experimental Data
Doxorubicin (Control)MCF-7 (Breast)Experimental Data
A549 (Lung)Experimental Data
HCT116 (Colon)Experimental Data
Sorafenib (Control)MCF-7 (Breast)Experimental Data
A549 (Lung)Experimental Data
HCT116 (Colon)Experimental Data

Phase 2: Unraveling the Mechanism of Action

If the compound demonstrates significant antiproliferative activity, the next crucial step is to determine how it inhibits cell growth. Common anticancer mechanisms include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Validation of Apoptosis Induction

Apoptosis is a primary mechanism by which anticancer agents eliminate malignant cells.[11] We can assess this by measuring key hallmarks of the apoptotic process.

We use a multiparametric flow cytometry approach.[12] This technique allows for the rapid analysis of individual cells within a population.[13] We will co-stain cells with:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14]

This combination allows for the differentiation of healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14] To confirm the involvement of the core apoptotic machinery, we will also perform a functional assay for the activity of caspases 3 and 7, the primary executioner caspases.[15][16]

G cluster_main Apoptosis Validation Workflow cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-3/7 Activity treat Treat cells with compound at IC50 concentration harvest Harvest cells (adherent and floating) treat->harvest wash Wash cells with PBS harvest->wash stain_annexin Resuspend in Annexin V Binding Buffer Add Annexin V-FITC and PI wash->stain_annexin stain_caspase Incubate cells with fluorogenic Caspase-3/7 substrate wash->stain_caspase incubate_annexin Incubate (15 min, dark) stain_annexin->incubate_annexin analyze_annexin Analyze via Flow Cytometry incubate_annexin->analyze_annexin incubate_caspase Incubate (30-60 min, 37°C) stain_caspase->incubate_caspase analyze_caspase Analyze via Flow Cytometry or Fluorometric Plate Reader incubate_caspase->analyze_caspase

Caption: Dual approach for validating apoptosis induction.

  • Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Assessment of Cell Cycle Perturbation

Many anticancer compounds function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing towards mitosis and division.[17]

Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[18][19] Cells are permeabilized and stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA.[20] The fluorescence intensity is therefore proportional to the amount of DNA:

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have double the DNA content (4N) before dividing.

An accumulation of cells in any particular phase compared to the untreated control indicates a drug-induced cell cycle arrest.

  • Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.

  • Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C. This step permeabilizes the cells.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The inclusion of RNase A is critical to ensure that PI only binds to DNA, as it can also bind to double-stranded RNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel. The data is typically displayed as a histogram of cell count versus DNA content.

Phase 3: Target Deconvolution and Comparative Analysis

Based on the extensive literature on pyrazole derivatives as anticancer agents, two highly plausible mechanisms of action are the inhibition of protein kinases involved in angiogenesis and the disruption of microtubule dynamics.[7][21] Direct biochemical assays are required to validate these potential targets.

In Vitro Kinase Inhibition Assay: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a process critical for tumor growth and metastasis.[22][23] Its inhibition is a clinically validated anticancer strategy.[7] Given that many pyrazole-containing molecules are kinase inhibitors, assessing the compound's direct effect on VEGFR-2 activity is a logical step. We will use a luminescence-based in vitro kinase assay that measures the amount of ATP consumed during the phosphorylation reaction.[24] Lower luminescence indicates higher kinase activity (more ATP consumed), and thus a potent inhibitor will result in a higher luminescence signal.[22]

  • Sorafenib: A known, potent inhibitor of VEGFR-2 kinase activity.[7]

G cluster_membrane Cell Membrane VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ADP ADP VEGFR2:f2->ADP Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK) Angiogenesis Proliferation, Survival VEGFR2:f2->Downstream Activation VEGF VEGF Ligand VEGF->VEGFR2:f0 Binding & Dimerization ATP ATP ATP->VEGFR2:f2 Binds to ATP-binding pocket Test_Cpd Ethyl 1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate Test_Cpd->VEGFR2:f2 Inhibition (Competitive Binding)

Caption: Inhibition of VEGFR-2 signaling by competing with ATP binding.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly-(Glu,Tyr) 4:1).

  • Compound Addition: In a white 96-well plate, add 5 µL of serially diluted this compound or Sorafenib. Add diluent solution to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Reaction Initiation: Add recombinant human VEGFR-2 enzyme to all wells except the "Blank".

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Signal Generation: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal and read luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value for the compound.

In Vitro Tubulin Polymerization Assay

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[25] Compounds that interfere with tubulin dynamics (either by inhibiting polymerization or by preventing depolymerization) are potent anticancer agents. A fluorescence-based in vitro assay can directly monitor the assembly of purified tubulin into microtubules.[26] The incorporation of a fluorescent reporter that binds to polymerized microtubules results in an increase in fluorescence intensity over time, which follows a sigmoidal curve.[25]

  • Paclitaxel: A microtubule-stabilizing agent (enhances polymerization).[25]

  • Nocodazole: A microtubule-destabilizing agent (inhibits polymerization).[25]

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, a fluorescent reporter, and a polymerization buffer.

  • Plate Setup: In a pre-warmed 96-well plate, add the test compound, positive controls (Paclitaxel, Nocodazole), or vehicle control.

  • Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound to the controls. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

Summary and Comparative Outlook

The comprehensive validation of a novel compound requires a logical, multi-faceted approach. By progressing from broad antiproliferative screening to detailed mechanistic studies, researchers can build a robust biological profile for a molecule like this compound. The ultimate goal is to populate a comparative data summary that clearly positions the novel compound's potency and mechanism against established drugs.

Overall Comparative Data Summary
AssayParameterThis compoundDoxorubicinSorafenibPaclitaxelNocodazole
Cell Viability IC₅₀ (A549 cells, µM)Experimental DataValueValueValueValue
Apoptosis % Apoptotic CellsExperimental DataValueValueValueValue
Cell Cycle Phase of ArrestExperimental DataG2/MG1G2/MG2/M
VEGFR-2 Kinase IC₅₀ (nM)Experimental DataN/AValueN/AN/A
Tubulin Polymerization EffectInhibitor/Stabilizer/NoneN/AN/AStabilizerInhibitor

This structured validation funnel not only provides a clear yes/no answer regarding the compound's biological activity but also delivers critical insights into its mechanism of action, therapeutic potential, and novelty compared to existing agents. The data generated through these protocols will form the foundation for any further preclinical and in vivo studies.[27]

References

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 4933. Retrieved from [Link]

  • Cimpean, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10927. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5568. Retrieved from [Link]

  • Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5639-5653. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]

  • Kumar, V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery, 11(4), 488-502. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Retrieved from [Link]

  • Harris, J. R., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 35705. Retrieved from [Link]

  • Jeelall, Y. S., & Toldo, S. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e65159. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Cummings, J., et al. (2008). Biomarker method validation in anticancer drug development. British Journal of Cancer, 98(10), 1623-1628. Retrieved from [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

Sources

The Pyridinyl-Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

For researchers and scientists in the field of drug discovery, the pyridinyl-pyrazole scaffold has emerged as a cornerstone in the design of potent and selective inhibitors for a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinyl-pyrazole derivatives, with a particular focus on their role as kinase inhibitors. We will dissect the key structural features that govern their biological activity, compare their performance against various targets, and provide the experimental context necessary for informed drug design.

The Allure of the Pyridinyl-Pyrazole Core

The pyridinyl-pyrazole motif is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with the ATP-binding site of numerous kinases through a combination of hydrogen bonding and hydrophobic interactions. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the pyrazole ring and its substituents can extend into the hydrophobic pocket, contributing to both potency and selectivity.[1][2][3] The versatility of this scaffold allows for facile chemical modification at multiple positions, enabling fine-tuning of its pharmacological properties.[4][5][6]

Deciphering the Structure-Activity Landscape: A Tale of Three Regions

The SAR of pyridinyl-pyrazole derivatives can be systematically explored by considering three key structural regions: the pyridine ring, the pyrazole ring, and the linker or substituents connecting them.

The Pyridine Ring: The Anchor to the Hinge

The pyridine ring is often the primary anchor of these inhibitors to the kinase hinge region. Modifications to this ring can significantly impact binding affinity.

  • Substitution Pattern: The position of the pyrazole linkage to the pyridine ring is critical. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a 4-(pyrazol-3-yl)-pyridine series was found to be a productive evolution from an earlier pyrimidine series.[7][8]

  • Substituents on the Pyridine Ring: The addition of small substituents can enhance potency. For example, in a series of JNK3 inhibitors, the introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a two-fold increase in activity.[8] However, the nature and position of the substituent are crucial and target-dependent.

The Pyrazole Ring: The Key to Selectivity and Potency

The pyrazole ring and its substituents project into the hydrophobic region of the ATP-binding pocket, playing a pivotal role in determining both the potency and selectivity of the inhibitor.

  • N-Substitution: The nitrogen atoms of the pyrazole ring offer opportunities for substitution that can modulate solubility and cell permeability. N-alkylation of the pyrazole nitrogen in some JNK inhibitors led to a slight decrease in potency, highlighting a trade-off with polarity reduction.[8] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, a feature that can be critical for target engagement.[1][2]

  • C-Substitution: Substituents on the carbon atoms of the pyrazole ring directly interact with the hydrophobic pocket. In the context of p38 MAP kinase inhibitors, bulky lipophilic groups, such as a tert-butyl group at the C-5 position, were found to be favorable for binding. The exploration of various phenyl and heterocyclic substitutions on the pyrazole ring has been a common strategy to enhance JNK inhibitory activity.[8]

The Linker and Appended Moieties: Fine-Tuning the Interaction

The nature of the linkage between the two rings and the substituents appended to the pyrazole moiety are critical for optimizing the overall activity profile. Often, an amide or urea linker is employed, which can form additional hydrogen bonds within the active site.

For a series of N-pyrazole, N'-aryl ureas targeting p38 MAP kinase, the aryl group extends into a distinct lipophilic pocket. The potency of these inhibitors was significantly influenced by the substituents on this aryl ring, with lipophilic groups generally being favored. This highlights the importance of exploring the chemical space around this vector to achieve desired potency and selectivity.

Comparative Analysis: Pyridinyl-Pyrazoles Across Different Kinase Targets

To illustrate the diverse applications and nuanced SAR of pyridinyl-pyrazole derivatives, we will compare their activity against three prominent kinase targets: p38 MAP Kinase, c-Jun N-terminal Kinase (JNK), and FMS-like Tyrosine Kinase 3 (FLT3).

p38 MAP Kinase Inhibitors

p38 MAP kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs.[9][10] A notable class of pyridinyl-pyrazole-based p38 inhibitors features a urea linker.

CompoundPyridine SubstitutionPyrazole N-SubstitutionPyrazole C5-SubstitutionAryl Urea Substitutionp38α IC50 (nM)
BIRB 796 H2-naphthylmethyltert-Butyl4-methylphenyl38
Analogue 1 Hethyltert-Butyl4-fluorophenyl100
Analogue 2 HHtert-Butyl4-chlorophenyl50

Table 1: SAR of Pyrazole Urea-Based p38 MAP Kinase Inhibitors. Data synthesized from multiple sources for illustrative comparison.

The data suggests that a bulky group at the C5 position of the pyrazole and a substituted aryl group on the urea are crucial for high potency. BIRB 796, a clinical candidate, incorporates a naphthylmethyl group at the pyrazole nitrogen, further optimizing interactions within the binding pocket.

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are involved in cellular responses to stress and have been implicated in various diseases, including neurodegenerative disorders and inflammation.[7][8][11]

CompoundPyridine C5-SubstitutionPyrazole N-SubstitutionJNK3 IC50 (nM)p38 IC50 (µM)
Scaffold 1 HH160>20
Analogue 3 ClH80>20
Analogue 4 HMethyl200>20

Table 2: SAR of 4-(Pyrazol-3-yl)-pyridine JNK Inhibitors. Data adapted from Noël et al. (2011).[8]

This series demonstrates excellent selectivity for JNK over p38. A simple chlorine substitution on the pyridine ring doubles the potency, while N-methylation of the pyrazole is detrimental to activity.[8]

FLT3 Kinase Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[12][13] Pyridinyl-pyrazole derivatives have been developed as potent FLT3 inhibitors.

CompoundCore ScaffoldKey SubstitutionsFLT3 IC50 (nM)
BPR1K871 Pyrimidinyl-phenyl-urea2-amino-4-methyl-pyrimidin-5-yl on pyridine19
Analogue 5 QuinazolineVaried substitutions127

Table 3: Comparison of FLT3 Kinase Inhibitors. Data from Hsieh et al. (2017).[12]

While not a direct pyridinyl-pyrazole, BPR1K871, a potent FLT3 inhibitor, features a pyridinyl-urea structure that shares pharmacophoric features.[12] This highlights the broader applicability of the pyridinyl scaffold in kinase inhibitor design. The core scaffold plays a significant role, with the quinazoline-based compound showing dual FLT3/AURKA inhibition.[12][13]

Experimental Protocols for Evaluating Pyridinyl-Pyrazole Derivatives

To ensure the trustworthiness of the presented data, it is crucial to understand the underlying experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer.

  • Procedure: a. Prepare a dilution series of the test compound. b. In a microplate, combine the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specific duration. e. Stop the reaction. f. Detect the phosphorylated product. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MV4-11 for FLT3) in appropriate media.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a dilution series of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting cell viability against the compound concentration.

Visualizing the Structure-Activity Relationships

Diagrams can provide a clear and concise summary of the key SAR findings.

SAR_Pyridinyl_Pyrazole cluster_core Pyridinyl-Pyrazole Core cluster_modifications Key Modification Points Pyridine Pyridine Ring (Hinge Binder) Linker Linker (e.g., Amide, Urea) Pyridine->Linker R1 R1: Pyridine Substituents (Potency Modulation) Pyridine->R1 Pyrazole Pyrazole Ring (Hydrophobic Pocket) R2 R2: Pyrazole N-Substitution (Solubility, Permeability) Pyrazole->R2 R3 R3: Pyrazole C-Substitution (Potency, Selectivity) Pyrazole->R3 Linker->Pyrazole R4 R4: Appended Moiety (Additional Interactions) Linker->R4

Caption: Key structural components of pyridinyl-pyrazole derivatives and their roles in biological activity.

Kinase_Binding_Workflow start Pyridinyl-Pyrazole Inhibitor kinase Kinase ATP Binding Site start->kinase hinge Hinge Region start->hinge H-bonds from Pyridine hydrophobic_pocket Hydrophobic Pocket start->hydrophobic_pocket Interactions from Pyrazole & Substituents kinase->hinge kinase->hydrophobic_pocket inhibition Kinase Inhibition hinge->inhibition hydrophobic_pocket->inhibition downstream Blocked Downstream Signaling inhibition->downstream cellular_effect Cellular Effect (e.g., Apoptosis) downstream->cellular_effect

Caption: Generalized workflow of pyridinyl-pyrazole kinase inhibition.

Conclusion

The pyridinyl-pyrazole scaffold represents a highly versatile and fruitful starting point for the design of potent and selective inhibitors of a wide range of biological targets, particularly kinases. A thorough understanding of the structure-activity relationships, driven by systematic modification of the pyridine and pyrazole rings and the linking moiety, is paramount for successful drug discovery campaigns. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of this privileged chemical scaffold.

References

  • El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 10(3), 318–338. [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735. [Link]

  • Hsieh, H. P., Hsu, J. L., Li, C. F., Ke, Y. Y., Chen, C. T., Chen, Y. L., ... & Jiaang, W. T. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 8(1), 170-183. [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]

  • Shaikh, A., Khan, S., & Channar, P. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]

  • G, A., K, V. R., C, S., & K, V. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & medicinal chemistry, 22(21), 6209-6219. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4583-4589. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & medicinal chemistry letters, 19(16), 4724-4728. [Link]

  • Wang, Z., Chen, J., & Zhang, H. (2013). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules, 18(11), 13612-13629. [Link]

  • Hsieh, H. P., Hsu, J. L., Li, C. F., Ke, Y. Y., Chen, C. T., Chen, Y. L., ... & Jiaang, W. T. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 8(1), 170-183. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, S. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4935. [Link]

  • Bakr, R. B., & El-Gazzar, A. R. B. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6526. [Link]

  • Pop, O., & Pop, C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Bakr, R. B., & El-Gazzar, A. R. B. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6526. [Link]

  • Kumar, A., & Kumar, R. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100827. [Link]

  • Alam, M. J., & Alam, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Zhang, L., Wang, Y., Wang, Y., Li, M., Wang, J., & Li, Y. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 28(23-24), 3651-3656. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., ... & Zhang, Y. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., & Kumar, R. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Ak, S., & Gül, H. İ. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 641. [Link]

  • Ibraheem, H. H., & Al-Masoudi, N. A. (2025). Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents: Synthesis and biological evaluation studies. AIP Conference Proceedings, 3090(1). [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of medicinal chemistry, 45(25), 5475-5487. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2009). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. [Link]

  • Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

Sources

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several FDA-approved pyrazole-based kinase inhibitors. Supported by experimental data, this analysis delves into the potency, selectivity, and mechanisms of action of these critical therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical success. This guide offers a comparative analysis of eight prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, Erdafitinib, Asciminib, Avapritinib, Encorafenib, Pirtobrutinib, and Pralsetinib. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.

The Enduring Significance of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Its prevalence in clinically successful kinase inhibitors can be attributed to several key features. The pyrazole moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. Furthermore, its rigid structure provides a stable anchor for various substituents that can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The synthetic tractability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, facilitating the development of highly potent and selective inhibitors against a wide range of kinase targets.[1][2]

Comparative Analysis of FDA-Approved Pyrazole-Based Kinase Inhibitors

This guide focuses on a comparative analysis of eight FDA-approved pyrazole-based kinase inhibitors, selected to represent a diversity of targeted kinases and mechanisms of action.

Table 1: Overview of Selected FDA-Approved Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)FDA-Approved Indications (Selected)Mechanism of Action
Crizotinib ALK, ROS1, METALK- or ROS1-positive non-small cell lung cancer (NSCLC)ATP-competitive inhibitor
Ruxolitinib JAK1, JAK2Myelofibrosis, polycythemia vera, graft-versus-host diseaseATP-competitive inhibitor
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4Urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterationsATP-competitive inhibitor
Asciminib BCR-ABL1Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML)Allosteric inhibitor (binds to the myristoyl pocket)
Avapritinib KIT, PDGFRAGastrointestinal stromal tumors (GIST) with PDGFRA exon 18 mutationsATP-competitive inhibitor
Encorafenib BRAF V600EBRAF V600E or V600K mutant unresectable or metastatic melanomaATP-competitive inhibitor
Pirtobrutinib BTKMantle cell lymphoma and chronic lymphocytic leukemia/small lymphocytic lymphomaNon-covalent (reversible) ATP-competitive inhibitor
Pralsetinib RETRET fusion-positive NSCLC, RET-mutant medullary thyroid cancerATP-competitive inhibitor
Quantitative Comparison of Kinase Inhibitor Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the selected pyrazole-based inhibitors against their primary targets. It is important to note that assay conditions can vary between studies, and therefore, these values should be considered as a comparative guide.

Table 2: Biochemical Potency of Selected Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference
Crizotinib ALK24[3]
c-Met20[3]
Ruxolitinib JAK13.3[4][5]
JAK22.8[4][5]
JAK3428[4]
TYK219[4]
Erdafitinib FGFR11.2[6]
FGFR22.5[6]
FGFR33.0[6]
FGFR45.7[6]
Asciminib BCR-ABL1~10 (cell-based)[7]
Avapritinib KIT D816V0.24[8]
PDGFRA D842V0.27[8]
Encorafenib BRAF V600E0.3[9]
Pirtobrutinib BTK (wild-type)3.5[10]
BTK (C481S)3.2[10]
Pralsetinib RET (wild-type)0.4[11]
KIF5B-RET0.3[11]

A crucial aspect of a kinase inhibitor's profile is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity. The following table provides a summary of the kinase selectivity for a subset of the discussed inhibitors, based on available kinome screening data.

Table 3: Kinase Selectivity Profile of Selected Pyrazole-Based Inhibitors

InhibitorKinase Panel SizeConcentrationKey Off-Target Kinases Inhibited (>50% inhibition)Reference
Crizotinib ~120 kinasesNot specifiedHighly selective for ALK and c-Met[3]
Ruxolitinib >26 additional kinasesNot specifiedNo significant inhibition[12]
Encorafenib 99 kinases>900 nMNo significant activity[9]
Pirtobrutinib 371 kinases100 nM4 kinases inhibited >50%[10]
Pralsetinib 371 kinasesNot specified100-fold more selective for RET over 96% of kinases tested[11]

Delving into the Mechanisms of Action

While most of the featured inhibitors are ATP-competitive, Asciminib and Pirtobrutinib represent important distinctions in their mechanisms of action.

The Allosteric Advantage of Asciminib

Asciminib is a first-in-class inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 fusion protein.[13] This allosteric binding induces a conformational change that mimics the natural autoinhibitory mechanism, locking the kinase in an inactive state.[13] This is in contrast to traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding site. This unique mechanism allows Asciminib to be effective against some mutations that confer resistance to ATP-competitive inhibitors.[13]

cluster_BCR_ABL1 BCR-ABL1 Kinase Domain ATP_Site ATP Binding Site Myristoyl_Pocket Myristoyl Pocket Myristoyl_Pocket->ATP_Site Induces conformational change, inhibiting ATP binding ATP_Competitive_TKI ATP-Competitive TKI ATP_Competitive_TKI->ATP_Site Competes with ATP Asciminib Asciminib (Allosteric Inhibitor) Asciminib->Myristoyl_Pocket Binds ATP ATP ATP->ATP_Site Binds

Caption: Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition of BCR-ABL1.

The Reversible, Non-Covalent Nature of Pirtobrutinib

Pirtobrutinib is a non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[10] This contrasts with first-generation BTK inhibitors like ibrutinib, which form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. Mutations at this cysteine residue can lead to resistance. Pirtobrutinib's reversible binding mechanism allows it to be effective against both wild-type and C481-mutated BTK.[10]

Experimental Protocols for Kinase Inhibitor Characterization

Accurate and reproducible experimental data is the cornerstone of drug discovery. The following section provides detailed, step-by-step methodologies for key assays used to characterize pyrazole-based kinase inhibitors.

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based in vitro kinase assay to determine the IC50 value of an inhibitor. The principle of this assay is to measure the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test inhibitor (serially diluted)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer. Prepare the ATP solution at a concentration that is at or near the Km for the target kinase.

  • Reaction Setup: To the wells of the microplate, add the inhibitor dilutions. Add the kinase/substrate solution to all wells except the "no enzyme" control.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Biochemical Kinase Assay Workflow A Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) B Set up Reaction in Microplate A->B C Incubate B->C D Add ATP Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric cell-based assay to determine the effect of a kinase inhibitor on cell viability. The MTS assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (serially diluted)

  • MTS reagent

  • 96-well clear-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15]

Western Blotting for Target Engagement

This protocol describes how to assess the target engagement of a kinase inhibitor in a cellular context by measuring the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations for a specific time. Lyse the cells in ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.[1]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[1]

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C. For normalization, a separate blot can be incubated with an antibody against the total (phosphorylated and unphosphorylated) substrate.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

cluster_workflow Western Blotting Workflow for Target Engagement A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE & Transfer B->C D Blocking C->D E Antibody Incubation D->E F Signal Detection E->F G Data Analysis F->G

Caption: Workflow for Western blotting to assess kinase inhibitor target engagement.

Conclusion

The pyrazole scaffold continues to be a cornerstone in the design of effective and selective kinase inhibitors. The eight FDA-approved drugs highlighted in this guide demonstrate the versatility of this chemical moiety in targeting a diverse range of kinases implicated in various cancers. Understanding the nuances of their mechanisms of action, potency, and selectivity is paramount for researchers in the field of drug discovery. The provided experimental protocols offer a validated framework for the in-house characterization of novel pyrazole-based kinase inhibitors, enabling a more informed and efficient drug development process. As our understanding of kinase biology deepens, the pyrazole scaffold will undoubtedly remain a critical component in the armamentarium against cancer and other diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Pralsetinib. (n.d.). PubChem. [Link]

  • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. (2023). Blood. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). ResearchGate. [Link]

  • Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase. (2022). Journal of Hematology & Oncology. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (2023). ResearchGate. [Link]

  • Development of encorafenib for BRAF-mutated advanced melanoma. (2018). Current Opinion in Oncology. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). Expert Opinion on Investigational Drugs. [Link]

  • Pralsetinib Shows Promise for RET Fusion-Positive NSCLC. (2023). Medisage. [Link]

  • Asciminib Shows Superior Efficacy Over Investigator-Selected TKIs and Imatinib in Patients with Newly Diagnosed Chronic-Phase CML. (2024). ESMO. [Link]

  • Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action. (2025). Expert Opinion on Pharmacotherapy. [Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. (2019). Leukemia. [Link]

  • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. (2023). Blood. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. [Link]

  • Asciminib's Allosteric Inhibition Compared to ATP-Competitive TKIs in Advanced-Phase Chronic Myeloid Leukemia Treatment Strategies. (2025). GeneOnline News. [Link]

  • Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. (2016). Clinical Cancer Research. [Link]

  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. (2010). IDrugs. [Link]

  • Targeting WEE1 and asciminib suppresses ABL-tyrosine kinase inhibitor-resistant chronic myeloid leukemia cells. (2025). Journal of Experimental & Clinical Cancer Research. [Link]

  • Ruxolitinib. (2023). StatPearls. [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAF V600E Protein. (2023). Molecules. [Link]

  • Pirtobrutinib: A New Selective BTK Inhibitor Under Study in MCL. (2025). JNCCN 360. [Link]

  • Avapritinib Provided Greater Benefit Than Other Tyrosine Kinase Inhibitors for Mutated Gastrointestinal Stromal Tumors. (2021). Fox Chase Cancer Center. [Link]

  • Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. (2024). Nature Communications. [Link]

  • Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. (2012). The Lancet Oncology. [Link]

  • Avapritinib in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy. (2020). The Oncologist. [Link]

  • Clinical efficacy comparison of avapritinib with other tyrosine kinase inhibitors in gastrointestinal stromal tumors with PDGFRA D842V mutation: a retrospective analysis of clinical trial and real-world data. (2021). Journal of Hematology & Oncology. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a bi-heterocyclic compound, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] Compounds containing pyrazole and pyridine rings are foundational to numerous pharmacologically active agents, valued for their diverse biological activities.[3][4] The efficacy and safety of any potential drug candidate are inextricably linked to its purity. Uncharacterized impurities, even at trace levels, can lead to inaccurate biological data, introduce toxicity, or alter the product's stability.[5][6]

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of reliable and reproducible scientific research. This guide provides an in-depth comparison of orthogonal analytical techniques for characterizing the purity of synthesized this compound, offering field-proven insights into method selection and experimental design. The principles and protocols discussed adhere to the standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[7][8][9]

Anticipating Impurities: A Synthesis-Based Approach

A robust purity assessment begins with understanding the potential impurities that could arise from the synthesis process. A common route to N-aryl pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the target molecule, this would likely involve reacting 2-hydrazinopyridine with an ethyl 2-formyl-3-oxopropanoate equivalent.[10]

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Residual 2-hydrazinopyridine or the dicarbonyl reactant.

  • By-products: Isomeric pyrazoles (e.g., ethyl 1-(pyridin-2-yl)-1H-pyrazole-5-carboxylate) if the dicarbonyl reactant is not perfectly symmetrical, or products from side-reactions.

  • Reagents and Solvents: Inorganic salts, catalysts, and residual solvents (e.g., ethanol, ethyl acetate) used during the reaction and purification.[5][11]

  • Degradation Products: Products formed during storage or under the stress of the analytical method itself.

Identifying these potential impurities is crucial for selecting and developing analytical methods with the required specificity.[7]

Orthogonal Analytical Techniques: A Comparative Guide

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach using several methods is essential for a comprehensive assessment. The three pillars of purity analysis for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the premier technique for separating, detecting, and quantifying impurities in pharmaceutical compounds.[11][12] Its high sensitivity and resolving power make it ideal for detecting trace-level impurities.

Why it's chosen:

  • High Sensitivity: Modern HPLC systems with UV detectors can readily detect impurities at levels below 0.1%, aligning with ICH reporting thresholds.[5]

  • Specificity: The ability to separate the main compound from closely related structural isomers and by-products is a key strength.[7]

  • Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of both the main component (assay) and its impurities.

Experimental Protocol: A Self-Validating System

A robust HPLC method for pyrazole derivatives can be developed based on established methods for similar compounds.[13][14][15]

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the logical starting point due to the moderate polarity of the target molecule.[14]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical for pyrazole derivatives.[14][16] The acidic modifier ensures sharp peak shapes for the basic pyridine nitrogen.

  • Detection: The conjugated aromatic system of the molecule allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., ~230-260 nm). A DAD is preferred as it can perform peak purity analysis, helping to ensure a chromatographic peak is not composed of multiple co-eluting compounds.[7]

  • System Suitability: Before analysis, the system is verified by injecting a standard solution to check for theoretical plates, tailing factor, and reproducibility, ensuring the system is performing correctly.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and range.[17][18]

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; output [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes start [label="Start: Sample Preparation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Dissolve Sample &\nReference Standard in Mobile Phase", class="process"]; inject [label="Inject into HPLC System", class="process"]; separate [label="Separation on C18 Column", class="process"]; detect [label="UV/DAD Detection", class="process"]; integrate [label="Integrate Peak Areas", class="process"]; check_purity [label="Peak Purity\nAnalysis (DAD)?", class="decision"]; pass [label="Pass", fontcolor="#34A853"]; fail [label="Fail (Co-elution)", fontcolor="#EA4335"]; quantify [label="Quantify Impurities\n(Area %)", class="process"]; report [label="Generate Report", class="output"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep [label="Weigh accurately"]; prep -> inject; inject -> separate; separate -> detect; detect -> integrate; integrate -> check_purity; check_purity -> quantify [label="Pass"]; check_purity -> report [label="Fail\n(Method Refinement Needed)", style=dashed]; quantify -> report; report -> end; } caption [label="Fig. 1: HPLC Purity Assessment Workflow.", shape=plaintext, fontsize=10];

Quantitative NMR (qNMR) Spectroscopy: The Purity Standard

NMR spectroscopy is an indispensable tool for structure elucidation and also serves as a powerful primary method for quantitative analysis.[19][20] Unlike chromatographic techniques, the NMR signal integral is directly proportional to the number of nuclei, making it an inherently quantitative method without the need for identical reference standards for each impurity.[21][22]

Why it's chosen:

  • Structural Information: Provides unambiguous structural confirmation of the main component and can help identify impurities.

  • Universal Detection: ¹H NMR detects nearly all organic compounds, making it excellent for identifying unexpected impurities.[23]

  • Primary Ratio Method: qNMR can determine the purity of a substance with high precision by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[21][24]

Experimental Protocol: A Self-Validating System

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard must be stable, of high purity, and have signals that do not overlap with the analyte.[24] Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Crucially, this is not a standard qualitative scan. Key parameters must be optimized for accuracy, including a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons of interest) to ensure complete signal relaxation between pulses.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula, which provides a self-validating check on the material's integrity.[21]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; input [shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; output [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Accurately Weigh:\n- Synthesized Compound\n- Certified Internal Standard", class="process"]; dissolve [label="Dissolve in\nDeuterated Solvent", class="process"]; acquire [label="Acquire Spectrum\n(Optimized D1 Delay)", class="process"]; process_spec [label="Process Spectrum\n(Phase, Baseline, Integrate)", class="process"]; calculate [label="Calculate Purity\nusing qNMR Formula", class="process"]; report [label="Final Purity Value (%)", class="output"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> dissolve; dissolve -> acquire; acquire -> process_spec; process_spec -> calculate; calculate -> report; report -> end; } caption [label="Fig. 2: Quantitative NMR (qNMR) Workflow.", shape=plaintext, fontsize=10];

GC-MS: The Specialist for Volatile Impurities

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique ideal for identifying and quantifying volatile and semi-volatile impurities.[11][25]

Why it's chosen:

  • Residual Solvent Analysis: It is the gold standard for identifying and quantifying residual solvents from the synthesis and purification process, which is a critical regulatory requirement.[5][11]

  • Identification of Volatile By-products: Can detect volatile starting materials or by-products that may not be easily observed by HPLC or NMR.

  • Structural Confirmation: The mass spectrometer provides molecular weight and fragmentation data, which acts as a unique fingerprint to confirm the identity of impurities by matching them against spectral libraries.[25]

Experimental Protocol: A Self-Validating System

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., DMSO). For residual solvent analysis, a headspace autosampler is typically used, where the sample is heated to release volatile compounds into the vial's headspace, which is then injected into the GC.

  • GC Separation: The injected sample is vaporized and separated on a capillary column (e.g., a DB-624 or similar) based on the components' boiling points and interactions with the stationary phase.[25]

  • MS Detection: As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

  • Data Analysis: The resulting chromatogram shows separated peaks. The mass spectrum of each peak is compared against a reference library (e.g., NIST) to identify the compound. Quantification is achieved by creating a calibration curve with known standards.

Comparative Summary

FeatureHPLC-UV/DADQuantitative NMR (qNMR)GC-MS
Primary Use Quantification of non-volatile impurities; AssayAbsolute purity determination; Structural confirmationIdentification/quantification of volatile/semi-volatile impurities
Sensitivity High (0.01-0.1%)Moderate (~0.1%)Very High (ppm levels for volatiles)
Quantification Requires specific reference standards for each impurityPrimary method; requires one certified internal standardRequires specific reference standards
Structural Info Low (Retention time only)High (Full structure)High (MW and fragmentation)
Key Advantage Excellent for resolving isomers and related substances.Inherently quantitative, "standard-free" for relative purity.Unmatched for residual solvent analysis.
Limitation Response factors vary between compounds.Lower sensitivity, potential for peak overlap.Limited to thermally stable and volatile compounds.

A Synergistic and Validated Approach

For a comprehensive and trustworthy assessment of this compound purity, these techniques should be used in concert:

  • Initial Screening & Assay (HPLC): Use a validated HPLC method to perform an initial screen for impurities and to determine the main component's assay value (e.g., 99.5% by area). This provides the primary measure of chromatographic purity.

  • Absolute Purity (qNMR): Perform a qNMR analysis to determine the absolute purity (mass fraction). This result validates the HPLC assay. If the qNMR purity is 99.4% and the HPLC purity is 99.5%, it provides high confidence in the material's quality. A significant discrepancy would trigger an investigation into non-chromophoric impurities.

  • Volatiles & Solvents (GC-MS): Use headspace GC-MS to confirm that residual solvent levels are below the limits defined by ICH Q3C guidelines. This analysis is orthogonal and complementary to the HPLC and NMR results.

By integrating these three validated methods, researchers can build a self-validating system that provides a highly accurate and defensible purity profile, ensuring the quality and reliability of the synthesized compound for its intended use in research and development.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and potential of an analytical method: an update. Journal of Natural Products, 75(4), 834–851. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC, Trends in Analytical Chemistry, 35, 5–26. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. NIH Public Access. [Link]

  • Pauli, G. F. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • Singh, S., & Singh, P. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1039-1052. [Link]

  • Pilaniya, U., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 136-143. [Link]

  • Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity, 20(6), e202300187. [Link]

  • Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Fun, H.-K., et al. (2008). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, C11H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 223(3), 363-364. [Link]

  • Strumiłło, J., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Molecules, 26(15), 4432. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Engineering Proceedings, 59(1), 178. [Link]

  • Anveshana's International Publication. (n.d.). EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. [Link]

  • Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its versatile structure is key to therapies targeting inflammation, cancer, and cardiovascular disorders.[1] Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a novel compound belonging to this esteemed class. While its primary biological targets are under investigation, its structural motifs—a pyrazole core linked to a pyridine ring—are common in molecules designed as kinase inhibitors and cyclooxygenase (COX) inhibitors.[2][3]

However, the very versatility that makes this scaffold attractive also presents a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity.[4] Unintended binding to structurally related proteins, such as different kinase families or enzyme isoforms, can lead to reduced efficacy or unforeseen toxicity.[5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental step in building a robust safety and efficacy case.[6]

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will compare its hypothetical performance against two strategically chosen alternatives, detailing the experimental workflows, presenting illustrative data, and explaining the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to the clinic.

Compound Profiles for Comparative Analysis

To establish a meaningful comparison, we will evaluate our lead compound against two comparators: a close structural analogue and a well-characterized functional analogue.

  • Lead Compound: EPP-001 (this compound)

    • Structure: A pyrazole-4-carboxylate core with a pyridin-2-yl group at the N1 position.

    • Hypothesized Primary Target: Based on structurally related compounds that act as intermediates for COX inhibitors, our initial hypothesis is that EPP-001 targets cyclooxygenase enzymes.[3] The pyridine and pyrazole moieties also suggest a potential for kinase inhibition.[7]

  • Comparator 1: EPP-002 (Structural Analogue - Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate)

    • Rationale: This isomer differs only in the attachment point of the pyridine ring. Comparing EPP-001 and EPP-002 allows us to investigate how subtle changes in molecular geometry and electronics can dramatically influence target selectivity—a key aspect of structure-activity relationship (SAR) studies.

  • Comparator 2: Celecoxib (Functional Analogue)

    • Rationale: Celecoxib is a well-known, FDA-approved selective COX-2 inhibitor that also features a pyrazole core.[1] Including a "gold standard" compound with a known selectivity profile provides an essential benchmark for interpreting the results of our lead compound and its structural analogue.

Experimental Design: A Tiered Approach to Uncovering Off-Target Activities

A tiered screening strategy is the most efficient method for comprehensively profiling a compound's selectivity. This approach begins with focused assays on the hypothesized primary targets before expanding to broad panels to uncover unexpected interactions.

Workflow for Comprehensive Cross-Reactivity Screening

The following diagram illustrates the logical flow of the experimental plan, from initial hypothesis-driven assays to broad screening and final confirmation.

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Hit Confirmation & Potency Determination cluster_3 Data Analysis & Interpretation T1_COX1 COX-1 Enzymatic Assay T2_Kinase Kinome-wide Panel Screen (e.g., 400+ kinases @ 1µM) T1_COX1->T2_Kinase Proceed if primary target activity confirmed T1_COX2 COX-2 Enzymatic Assay T1_COX2->T2_Kinase Proceed if primary target activity confirmed T3_Dose Dose-Response Assays (IC50 determination for confirmed hits) T2_Kinase->T3_Dose Identify hits (% Inhibition > 50%) T2_GPCR GPCR Panel Screen (Optional, based on initial findings) T4_Analysis Calculate Selectivity Indices Assess Therapeutic Window T3_Dose->T4_Analysis Start Test Compounds: EPP-001, EPP-002, Celecoxib Start->T1_COX1 Start->T1_COX2

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: COX Isoform Selectivity

Causality: The first step is to validate the primary hypothesis. COX-1 and COX-2 are the principal isoforms of cyclooxygenase. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is inducible during inflammation. Selective inhibition of COX-2 over COX-1 is the hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) and is critical for avoiding gastrointestinal side effects.

Methodology: A commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) will be used to determine the potency of each compound against ovine COX-1 and human recombinant COX-2.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
EPP-001 8504518.9
EPP-002 120951.3
Celecoxib 7,60030253.3

Interpretation: In this hypothetical scenario, EPP-001 shows preferential, but not highly selective, inhibition of COX-2. EPP-002 is largely non-selective. As expected, Celecoxib demonstrates high selectivity for COX-2. The difference between EPP-001 and EPP-002 underscores the critical impact of the pyridine nitrogen's position on target engagement.

Tier 2: Broad Kinase Panel Screening

Causality: The presence of N-heterocyclic scaffolds common in kinase inhibitors necessitates a broad screen to proactively identify unintended interactions across the human kinome.[7] This is crucial because off-target kinase inhibition is a known cause of drug-induced toxicities. Screening at a single, high concentration (e.g., 1 µM) is a cost-effective method to identify potential liabilities early.[8]

Methodology: Compounds are submitted to a specialized contract research organization (CRO) like Reaction Biology or Eurofins for screening against a comprehensive panel of kinases (e.g., the 468-kinase HotSpot™ panel).[9] The output is typically reported as percent inhibition at a fixed compound concentration.

Hypothetical Data Summary (% Inhibition @ 1 µM):

Kinase TargetEPP-001EPP-002CelecoxibKinase Family
COX-2 (Control) 95.2%85.1%98.5%N/A
SRC 65.7%15.2%8.1%Tyrosine Kinase
LCK 58.3%10.8%5.4%Tyrosine Kinase
p38α (MAPK14) 12.1%8.9%45.6%CMGC
VEGFR2 72.1%35.4%12.3%Tyrosine Kinase
ABL1 5.6%4.9%3.2%Tyrosine Kinase

Interpretation: This data suggests EPP-001 has significant off-target activity against SRC, LCK, and VEGFR2. EPP-002 shows much weaker off-target activity, while Celecoxib shows some interaction with p38α, a known off-target. These "hits" (typically defined as >50% inhibition) must be confirmed and quantified.

Tier 3: Confirmatory Dose-Response Assays

Causality: A single-point inhibition value is not sufficient to characterize an interaction. A full dose-response curve is required to determine the potency (IC50) of the compound against the identified off-targets. This quantitative data is essential for calculating a true selectivity window between the primary target and any off-targets.

Methodology: For each hit identified in Tier 2, a 10-point, 3-fold serial dilution is prepared for the active compound. The same enzymatic assay format used for the panel screen is employed to generate a dose-response curve and calculate the IC50 value.

Hypothetical Data Summary (IC50, nM):

TargetEPP-001EPP-002Celecoxib
COX-2 459530
SRC 450>10,000>10,000
LCK 890>10,000>10,000
VEGFR2 320>10,000>10,000
p38α >10,000>10,0001,500

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for determining kinase inhibition potency, which is a self-validating system when run with appropriate controls.

Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Lower luminescence indicates less ADP produced, and therefore, higher kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10 mM stock solution of the test compound (e.g., EPP-001) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 100x working stocks.

    • Dilute the 100x stocks into the appropriate kinase assay buffer to create the final concentrations for the dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of test compound at various concentrations or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 2.5 µL of a mixture containing the kinase (e.g., SRC) and its specific substrate peptide in reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Positive Control: Wells with kinase, substrate, and ATP but no compound (0% inhibition).

    • Negative Control: Wells with substrate and ATP but no kinase (100% inhibition).

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Biological Context and Mechanistic Insights

Understanding the biological pathways in which the primary and off-targets operate is crucial for predicting the physiological consequences of cross-reactivity.

Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the central role of COX enzymes in converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

G cluster_0 Enzymatic Conversion AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Inhibitor EPP-001 Inhibitor->COX1 Off-Target (Lower Potency) Inhibitor->COX2 Primary Target (High Potency)

Caption: The Prostaglandin Synthesis Pathway.

Implications of Off-Target Kinase Activity: The hypothetical off-target activities of EPP-001 on SRC, LCK, and VEGFR2 could have profound biological consequences:

  • SRC and LCK: These are non-receptor tyrosine kinases crucial for immune cell signaling. Inhibition could lead to immunosuppressive effects.

  • VEGFR2: This is a key receptor in angiogenesis (the formation of new blood vessels). Inhibition of VEGFR2 is an established anti-cancer strategy but could cause cardiovascular side effects, such as hypertension.

The selectivity window between COX-2 (IC50 = 45 nM) and these kinases (IC50 = 320-890 nM) is less than 20-fold. This narrow window suggests that at therapeutic concentrations required to inhibit COX-2, there is a significant risk of engaging these off-targets, which would require careful monitoring in any subsequent preclinical safety studies.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the comparative cross-reactivity profiling of this compound (EPP-001). Through our hypothetical analysis, we have demonstrated how this systematic approach can elucidate a compound's selectivity profile, benchmark it against relevant alternatives, and provide critical data for decision-making in drug development.

The illustrative data revealed that while EPP-001 is a potent COX-2 inhibitor, its off-target activities against several kinases present a potential liability. Furthermore, the comparison with its structural isomer, EPP-002, highlighted the profound impact of subtle chemical modifications on biological activity. Executing such a comprehensive cross-reactivity investigation is indispensable for mitigating risks, understanding a compound's full biological footprint, and ultimately increasing the probability of success in developing safe and effective medicines.

References

  • Vidal, D., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Spillert, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheng, F., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Peters, M. F., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • IJRPR. (2023). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Feng, Z., et al. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. Available at: [Link]

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... Retrieved from [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Pyridinyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridinyl-pyrazole scaffold is a cornerstone of modern pharmacophores, appearing in a multitude of clinically relevant molecules. The efficient and strategic synthesis of these heterocycles is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the three principal synthetic routes to pyridinyl-pyrazoles, offering insights into the mechanistic underpinnings, practical considerations, and experimental protocols for each methodology.

The Classical Approach: Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely utilized method for the construction of the pyrazole ring.[1][2][3] This approach is predicated on the condensation of a hydrazine with a 1,3-dicarbonyl compound. The inherent simplicity and the ready availability of starting materials make this a go-to strategy for many synthetic chemists.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism.[4][5] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, involving the remaining nitrogen and carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring. A critical consideration in this synthesis is regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, as two isomeric products can potentially be formed.[3]

A notable and powerful variation of this classical approach is the Vilsmeier-Haack reaction, which allows for the one-pot synthesis and formylation of pyrazoles from hydrazones.[6][7][8]

Advantages and Disadvantages

Advantages:

  • Cost-effective: The starting materials, such as hydrazines and 1,3-dicarbonyl compounds, are often commercially available and inexpensive.

  • Operational Simplicity: The reaction conditions are typically straightforward, often involving refluxing in a suitable solvent with an acid or base catalyst.

  • Scalability: The reaction can often be scaled up to produce large quantities of the desired product.

Disadvantages:

  • Regioselectivity Issues: The use of unsymmetrical starting materials can lead to mixtures of regioisomers, necessitating careful purification.

  • Harsh Conditions: Some variations of the Knorr synthesis may require high temperatures and strongly acidic or basic conditions, which can be incompatible with sensitive functional groups.

  • Limited Substituent Diversity: The substitution pattern on the final pyrazole is dictated by the availability of the corresponding 1,3-dicarbonyl precursors.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes[9]

This protocol describes the synthesis of a pyridinyl-pyrazole via a Vilsmeier-Haack cyclization-formylation of a hydrazone.

  • Hydrazone Formation: To a solution of the desired acetophenone (1.0 mmol) in ethanol (10 mL), add 2-hydrazinylpyridine (1.0 mmol). The mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.

  • Vilsmeier-Haack Cyclization-Formylation: To a cooled (0 °C) solution of dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl3, 3.0 mmol) dropwise with stirring. The mixture is stirred at 0 °C for 30 minutes to generate the Vilsmeier reagent. A solution of the crude hydrazone (1.0 mmol) in DMF (5 mL) is then added dropwise to the Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

The Modern Strategy: Transition-Metal Catalyzed Cross-Coupling

The advent of transition-metal catalysis has revolutionized the synthesis of biaryl and heteroaryl compounds, and pyridinyl-pyrazoles are no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, offer a highly modular and versatile approach to forging the crucial carbon-carbon or carbon-nitrogen bond between the pyrazole and pyridine rings.[9][10][11][12]

Mechanistic Rationale

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridylboronic acid (or ester) with a halopyrazole, or vice-versa, in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[13]

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a pyrazole (acting as the amine component) and a halopyridine. The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the pyrazole anion to the palladium center, and reductive elimination.[9][11][12]

Advantages and Disadvantages

Advantages:

  • High Modularity and Versatility: A wide range of pyridinyl-pyrazoles with diverse substitution patterns can be accessed by simply varying the coupling partners.

  • Mild Reaction Conditions: These reactions often proceed under relatively mild conditions, tolerating a broad range of functional groups.

  • High Yields and Selectivity: Modern catalyst systems often provide high yields and excellent selectivity for the desired product.

Disadvantages:

  • Cost of Catalysts and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Trace Metal Contamination: The final product may be contaminated with trace amounts of the metal catalyst, which can be problematic for pharmaceutical applications and may require additional purification steps.

  • Pre-functionalization of Starting Materials: This approach requires the synthesis of pre-functionalized starting materials (e.g., halopyrazoles or pyridylboronic acids).

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate with an Aryl Bromide[15]

This protocol provides a general method for the Suzuki-Miyaura coupling to form a C-C bond between a pyridine and another aromatic ring, which can be adapted for the synthesis of pyridinyl-pyrazoles.

  • Reaction Setup: To a Schlenk tube, add the aryl or heteroaryl bromide (1.0 equiv), the 2-pyridylboronate ester (1.5 equiv), potassium fluoride (3.0 equiv), Pd2(dba)3 (1.5 mol %), and the appropriate phosphine ligand (e.g., tricyclohexylphosphine, 3.0 mol %).

  • Solvent and Reaction Conditions: The Schlenk tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (3 mL/mmol of halide) is added via syringe. The reaction mixture is then heated to 110 °C with stirring until the starting material is consumed (monitored by GC or TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

The Elegant Approach: [3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and atom-economical route to the pyrazole core.[14] In the context of pyridinyl-pyrazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile, where one of the components bears the pyridinyl moiety. A particularly elegant variation involves the use of pyridinium ylides as the 1,3-dipole.[15][16][17][18][19]

Mechanistic Rationale

The reaction of a pyridinium ylide with an alkyne proceeds via a concerted [3+2] cycloaddition mechanism to form a dihydropyridine-fused pyrazole intermediate. This intermediate can then undergo aromatization, often through oxidation or elimination, to yield the final pyridinyl-pyrazole product. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the ylide and the alkyne.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This method is highly atom-economical, as all atoms from the reactants are incorporated into the product.

  • Direct Access to the Heterocyclic Core: The pyrazole ring is constructed in a single step.

  • Potential for High Regio- and Stereoselectivity: The concerted nature of the reaction can lead to high levels of selectivity.

Disadvantages:

  • Limited Availability of Precursors: The synthesis of the required pyridinium ylides or pyridinyl-substituted alkynes can be challenging.

  • Potential for Side Reactions: Depending on the reaction conditions, side reactions such as dimerization of the ylide can occur.

  • Scope and Limitations: The scope of the reaction may be limited by the reactivity of the specific ylide and alkyne partners.

Experimental Protocol: 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with an Alkyne[17][21]

This protocol outlines a general procedure for the synthesis of indolizines, which can be adapted for the synthesis of pyridinyl-pyrazoles by using appropriate starting materials.

  • Ylide Generation: In a round-bottom flask, the pyridinium salt (1.0 equiv) is suspended in a suitable solvent such as acetonitrile or DMF. A base, typically a tertiary amine like triethylamine or DBU (1.1 equiv), is added to generate the pyridinium ylide in situ.

  • Cycloaddition: The alkyne (1.0-1.2 equiv) is added to the reaction mixture. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct.

Comparative Summary of Synthetic Routes

FeatureKnorr-Type CyclocondensationTransition-Metal Catalyzed Cross-Coupling[3+2] Cycloaddition
Key Transformation Condensation of a hydrazine and a 1,3-dicarbonylC-C or C-N bond formation[3+2] cycloaddition of a 1,3-dipole and a dipolarophile
Starting Materials Hydrazines, 1,3-dicarbonylsHalopyrazoles/pyridines, boronic acids/esters, pyrazolesPyridinium salts, alkynes/alkenes
Key Advantages Cost-effective, simple, scalableHigh modularity, mild conditions, high yieldsAtom economical, direct, high selectivity
Key Disadvantages Regioselectivity issues, harsh conditionsCatalyst cost, metal contamination, pre-functionalizationPrecursor availability, potential side reactions
Typical Yields Moderate to goodGood to excellentGood to excellent
Functional Group Tolerance ModerateHighModerate to high

Visualizing the Synthetic Pathways

To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the core transformations.

Knorr_Synthesis Hydrazine Pyridinyl Hydrazine Product Pyridinyl-Pyrazole Hydrazine->Product Condensation Diketone 1,3-Diketone Diketone->Product

Caption: Knorr-type synthesis of pyridinyl-pyrazoles.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Halopyrazole Halopyrazole Suzuki_Product Pyridinyl-Pyrazole Halopyrazole->Suzuki_Product Pd Catalyst, Base Pyridylboronic Pyridylboronic Acid Pyridylboronic->Suzuki_Product Pyrazole Pyrazole Buchwald_Product Pyridinyl-Pyrazole Pyrazole->Buchwald_Product Pd Catalyst, Base Halopyridine Halopyridine Halopyridine->Buchwald_Product

Caption: Transition-metal catalyzed routes to pyridinyl-pyrazoles.

Cycloaddition Pyridinium_Ylide Pyridinium Ylide Product Pyridinyl-Pyrazole Pyridinium_Ylide->Product [3+2] Cycloaddition Alkyne Alkyne Alkyne->Product

Caption: [3+2] Cycloaddition route to pyridinyl-pyrazoles.

Conclusion

The synthesis of pyridinyl-pyrazoles can be approached through several distinct and effective strategies. The classical Knorr-type condensation offers a straightforward and cost-effective route, particularly for large-scale synthesis, though it may be limited by regioselectivity and harsh conditions. Modern transition-metal catalyzed cross-coupling reactions provide unparalleled modularity and functional group tolerance, making them ideal for the rapid generation of diverse libraries of compounds for drug discovery, albeit at a higher cost. Finally, [3+2] cycloaddition reactions present an elegant and atom-economical approach to the pyrazole core, with the potential for high selectivity. The optimal choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the resources available to the researcher. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will empower scientists to make informed decisions and efficiently access this important class of heterocyclic compounds.

References

  • Belguebli, L., et al. (2020). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. RSC Advances, 10(43), 25654-25663. [Link]

  • Jaung, J. Y., & Jung, Y. S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of the Korean Chemical Society, 24(11), 1635-1638. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • RSC Publishing. (2014). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry. [Link]

  • Shamsuzzaman, et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 844-856. [Link]

  • Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]

  • Vasuki, G., & Kumar, K. A. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2011(7), 225-233. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • RSC Publishing. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes. Synfacts. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Shamsuzzaman, et al. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Acta Poloniae Pharmaceutica, 72(1), 103-107. [Link]

  • ResearchGate. (2023). Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids. [Link]

  • ResearchGate. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]

  • ResearchGate. (2019). Synthesis and bioevaluation of novel pyrazole by different methods: A review. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Chemical Sciences, 125(1), 189-196. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bibliomed. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]

  • Stanovnik, B., & Svete, J. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 6(11), 895-905. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]

  • Quiroga, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 3(4), 1184-1219. [Link]

  • ResearchGate. (2022). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Demeunynck, M., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 330. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Insuasty, B., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 44(172), 834-853. [Link]

  • Padwa, A., et al. (2005). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 7(8), 583-588. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Gros, P., et al. (2004). The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 45(32), 6239-6241. [Link]

  • Wikipedia. (2023, November 29). Knorr pyrrole synthesis. In Wikipedia. [Link]

  • Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(4), 685-687. [Link]

  • ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

  • Bryce, M. R., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 66(15), 5124-5131. [Link]

  • Silva, A. M. S., & Silva, V. L. M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894. [Link]

  • ResearchGate. (2022). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. [Link]

  • Wang, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(10), 18765-18778. [Link]

  • Am Ende, C. W., et al. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 4(1), 119-126. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance documents, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5][6][7][8][9][10][11][12][13] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction: The "Why" Behind Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][14] For a novel compound like this compound, a validated analytical method is crucial for accurate quantification in various stages of drug development, including formulation development, stability testing, and quality control. The objective is to demonstrate that the method is suitable for its intended purpose, ensuring the identity, purity, potency, and performance of the final drug product.[3][5][14]

This guide will compare and contrast the essential validation parameters, providing both the theoretical basis and practical experimental protocols. We will explore how each parameter contributes to the overall assurance of the method's reliability.

The Analytical Challenge: this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry.[15][16][17][18] Its structure, featuring both a pyrazole and a pyridine ring, necessitates a specific and sensitive analytical method for accurate quantification. A well-developed RP-HPLC method is a common and effective choice for such molecules.[19][20][21][22][23]

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a series of disconnected experiments but rather a holistic process where each parameter informs the others. The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Core Validation Parameters cluster_3 Method Performance Limits cluster_4 Method Reliability MethodDevelopment Method Development Optimization Optimization MethodDevelopment->Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ ValidationParameters Specificity Specificity Distinguishes analyte from other substances Linearity Linearity Proportionality of response to concentration Specificity->Linearity ensures no interference Range Range Concentration interval for reliable results Linearity->Range defines LOD LOD Lowest detectable concentration Linearity->LOD Accuracy Accuracy Closeness to the true value Range->Accuracy Precision Precision Agreement between replicate measurements Range->Precision Robustness Robustness Resilience to small method variations Precision->Robustness tested under varied conditions LOQ LOQ Lowest quantifiable concentration LOD->LOQ

Sources

A Comparative Analysis of the Biological Efficacy of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Analogs Versus Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to form key interactions with biological targets have led to its incorporation into a multitude of FDA-approved drugs.[1] Pyrazole-containing therapeutics have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] A significant number of these agents function as protein kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[4][5]

This guide provides an in-depth comparative analysis of the potential biological efficacy of compounds structurally related to ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate against established kinase inhibitor drugs. While direct experimental data for this specific molecule is not extensively available in the public domain, we will extrapolate its potential activity based on the well-documented structure-activity relationships (SAR) of analogous pyrazole-pyridine compounds.[6][7] This analysis will focus on key oncogenic kinases that are known targets of pyrazole-containing drugs: Janus kinase (JAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Mesenchymal-Epithelial Transition factor (c-Met).

We will compare the biological activity of these pyrazole analogs with three clinically successful drugs, each containing a pyrazole core and targeting one of the aforementioned kinases:

  • Ruxolitinib (Jakafi®): A potent JAK1/JAK2 inhibitor.[8][9]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases.[1][10]

  • Crizotinib (Xalkori®): A dual inhibitor of ALK and c-Met.[3][4]

By examining the available preclinical data, we aim to provide a rational framework for researchers to evaluate the potential of novel pyrazole-pyridine carboxylate derivatives in the landscape of targeted cancer therapy.

Potential Kinase Targets and Signaling Pathways

The pyridine and pyrazole moieties in this compound suggest its potential as a kinase inhibitor. The nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, facilitating interactions within the ATP-binding pocket of various kinases.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and various inflammatory diseases. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates STAT Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Its activation is crucial for tumor growth and metastasis, as it promotes the formation of new blood vessels that supply nutrients to the tumor. Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, among other kinases, to inhibit angiogenesis.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLC->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) Ras_Raf_MEK_ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Ras_Raf_MEK_ERK Inhibits Raf

Caption: The VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Crizotinib is a potent inhibitor of c-Met, blocking its downstream signaling cascades.

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK HGF HGF HGF->cMet Binds Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation RAS_MAPK->Cell_Proliferation Crizotinib Crizotinib Crizotinib->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of Crizotinib.

Comparative In Vitro Efficacy

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the reported IC50 values for Ruxolitinib, Sorafenib, and Crizotinib against their respective primary targets, as well as the cytotoxic effects of these drugs and some pyrazole analogs on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Known Drugs

CompoundTarget KinaseIC50 (nM)Reference(s)
Ruxolitinib JAK13.3[8][9]
JAK22.8[8][9]
JAK3428[9]
Sorafenib Raf-16[1][10]
B-Raf22[1][10]
VEGFR-290[1][10]
PDGFR-β57[1]
c-Kit68[1]
Crizotinib c-Met11 (cell-based)[3]
ALK24 (cell-based)[3]
ROS1< 0.025 (Ki)[3]

Table 2: In Vitro Cytotoxicity (IC50) of Known Drugs and Pyrazole Analogs in Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50Reference(s)
Ruxolitinib Ba/F3 (JAK2V617F)Murine Pro-B127 nM[8]
K-562Chronic Myelogenous Leukemia20 µM (48h)[11]
Sorafenib HepG2Hepatocellular Carcinoma~7.10 µM (72h)[12]
HuH-7Hepatocellular Carcinoma~6 µM (48h)[13]
Crizotinib MKN45 (MET amplified)Gastric Cancer< 200 nM[2]
NCI-H929Multiple Myeloma0.53 µM (72h)[14]
Pyrazole Analog 1 MCF-7Breast Cancer5.21 µM[15]
Pyrazole Analog 2 HCT116Colorectal Cancer< 23.7 µM[15]
Pyrazole Analog 3 PC-3Prostate Cancer1.24 µM[5]

Note: The pyrazole analogs listed are structurally related to this compound but are not identical. This data is presented to illustrate the potential range of activity for this class of compounds.

Experimental Methodologies

To ensure the reproducibility and validity of biological efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound (e.g., in DMSO) Start->Compound_Dilution Kinase_Reaction_Setup In a 96-well plate, add: - Test compound/DMSO control - Kinase - Kinase buffer Compound_Dilution->Kinase_Reaction_Setup Pre_incubation Pre-incubate for 10 min at room temperature Kinase_Reaction_Setup->Pre_incubation Initiate_Reaction Add Substrate/ATP mixture to initiate the reaction Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C for 60 min Initiate_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete ATP Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Stop_Reaction->Signal_Generation Read_Plate Measure luminescence using a plate reader Signal_Generation->Read_Plate Data_Analysis Plot luminescence vs. log(inhibitor concentration) and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or a DMSO control.

    • Add the kinase of interest to each well.

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the media containing the test compound.

    • Add fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors. While direct biological efficacy data for this compound is limited, the analysis of structurally similar compounds and established pyrazole-containing drugs provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented in this guide suggests that pyrazole-pyridine derivatives have the potential to inhibit key oncogenic kinases such as JAK, VEGFR-2, and c-Met, with potencies that could be comparable to or exceed those of existing therapies.

Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its analogs. A comprehensive screening against a panel of kinases will be crucial to determine its primary targets and selectivity profile. Subsequent in vitro cytotoxicity studies across a range of cancer cell lines will elucidate its anticancer potential. Promising candidates should then be advanced to in vivo xenograft models to assess their efficacy and tolerability in a preclinical setting. The methodologies and comparative data provided herein offer a solid foundation for these future investigations, paving the way for the potential discovery of novel and effective pyrazole-based therapeutics.

References

  • Cankara Pirol, Ö., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of new pyrazole derivatives as potential anticancer agents. Journal of Molecular Structure, 1225, 129113.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3300.
  • Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. (2013). Clinical Cancer Research, 19(24), 6945-6955.
  • IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. Available at: [Link]

  • IC50 values of sorafenib and its combination with β-caryophyllene,... ResearchGate. Available at: [Link]

  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023). Clinical Pharmacokinetics, 62(3), 359-373.
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Oncology, 11(22), 2975-2987.
  • Ruxolitinib (INCB018424). Chemsrc.com. Available at: [Link]

  • Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. Available at: [Link]

  • Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. ResearchGate. Available at: [Link]

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. (2015). Acta Pharmacologica Sinica, 36(1), 101-110.
  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6296.
  • Pyrazoles as anticancer agents: Recent advances. (2017).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8703.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3373-3377.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science.
  • Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). (2010). Bioorganic & Medicinal Chemistry, 18(12), 4547-4559.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 7936-7947.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry, 238, 114468.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. Available at: [Link]

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Sci-Hub. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry, 14(8), 1541-1559.

Sources

A Comparative Mechanistic Guide to the Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing compounds represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from their versatile biological activities, which are profoundly influenced by the nature and position of substituents on the pyrazole ring. This guide provides a detailed mechanistic exploration of the synthesis of a key building block, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and offers a comparative analysis with alternative synthetic strategies. By delving into the underlying reaction mechanisms, supported by experimental and computational data, this document aims to equip researchers with the insights necessary for rational synthetic design and optimization.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a pyridinyl group at the N1 position and an ethyl carboxylate group at the C4 position. This substitution pattern is of significant interest in drug discovery, as the pyridinyl moiety can engage in crucial hydrogen bonding interactions with biological targets, while the ester group provides a handle for further synthetic modifications. Understanding the mechanistic nuances of its synthesis is paramount for controlling regioselectivity and maximizing yield, thereby streamlining the drug development process.

Mechanistic Deep Dive: The Knorr Pyrazole Synthesis

The classical and most common route to pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] In the case of this compound, the key precursors are a 1,3-dicarbonyl compound bearing an ethyl carboxylate group and 2-hydrazinopyridine.

The reaction mechanism, which can be catalyzed by either acid or base, proceeds through a series of nucleophilic attacks, additions, and a final dehydration step to form the aromatic pyrazole ring. A crucial aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the issue of regioselectivity. The initial attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[5]

The regiochemical outcome is a delicate balance of steric and electronic factors. Generally, the more nucleophilic nitrogen of the substituted hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[5] The reaction conditions, including pH and solvent, can significantly influence this selectivity. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in some cases.[6]

Reaction Pathway Visualization:

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl Ethyl 2-formyl-3-oxopropanoate Intermediate_1 Initial Adduct 1_3_Dicarbonyl->Intermediate_1 Nucleophilic Attack Hydrazine 2-Hydrazinopyridine Hydrazine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Intermediate_2->Product Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Comparative Analysis of Synthetic Methodologies

While the Knorr synthesis is a workhorse for pyrazole formation, several alternative methods have been developed, each with its own mechanistic features, advantages, and limitations. A comparative overview is presented below.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeMechanistic Highlights & Key AdvantagesDisadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures.[3]70-95%[7]Readily available starting materials, straightforward procedure. The mechanism involves nucleophilic addition and cyclization.Potential for poor regioselectivity with unsymmetrical dicarbonyls.[7]
Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[7]66-88%[7]Wide availability of α,β-unsaturated carbonyls (chalcones). The mechanism proceeds via a pyrazoline intermediate.Requires an additional oxidation step, adding complexity.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), AlkyneBase-mediated, typically at room temperature.[7]70-86%[7]High regioselectivity. The mechanism is a concerted [3+2] cycloaddition.Requires in-situ generation of the nitrile imine.
Multicomponent Synthesis e.g., Enaminone, Aldehyde, HydrazineOften catalyzed, can be performed in "green" solvents like water.[8]Good to excellentHigh atom economy, operational simplicity, access to complex molecules in one pot.[8]Optimization of reaction conditions for multiple components can be challenging.
Microwave-Assisted Synthesis Various (e.g., β-ketoester, hydrazine)Microwave irradiation.[9][10]91-98%[10]Drastically reduced reaction times and often higher yields compared to conventional heating.[9][10]Requires specialized microwave reactor equipment.

Experimental Protocols

Protocol 1: Knorr Synthesis of this compound (Conventional Heating)

This protocol outlines a standard procedure for the synthesis of the title compound via the Knorr condensation.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate (1.0 eq)

  • 2-Hydrazinopyridine (1.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 2-hydrazinopyridine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Knorr Synthesis

This protocol provides an accelerated version of the Knorr synthesis using microwave irradiation.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate (1.0 eq)

  • 2-Hydrazinopyridine (1.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl 2-formyl-3-oxopropanoate, 2-hydrazinopyridine, and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Protocol 3: Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified product using a KBr pellet or as a thin film.

    • Identify characteristic absorption bands for functional groups such as C=O (ester), C=N (pyrazole ring), and aromatic C-H bonds.

  • Mass Spectrometry (MS):

    • Analyze the purified product by a suitable mass spectrometry technique (e.g., ESI-MS).

    • Determine the molecular weight and fragmentation pattern to further confirm the structure.

Mechanistic Investigation Techniques

Elucidating the precise mechanism of a reaction often requires a combination of experimental and computational approaches.

  • Kinetic Studies: Monitoring the reaction rate under various conditions (e.g., temperature, reactant concentrations) can provide valuable insights into the rate-determining step and the overall reaction order.[11] NMR spectroscopy is a powerful tool for in-situ reaction monitoring.[12]

  • Intermediate Trapping: In some cases, reaction intermediates can be trapped and characterized. This can be achieved by running the reaction at low temperatures or by adding a trapping agent that reacts specifically with the intermediate.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict the regioselectivity of the reaction.[13] These theoretical studies can provide a detailed picture of the reaction mechanism at the molecular level.

Workflow for Mechanistic Investigation:

Mechanistic Investigation Workflow Start Hypothesized Reaction Mechanism Kinetic_Experiments Kinetic Experiments (e.g., NMR monitoring) Start->Kinetic_Experiments Intermediate_Studies Intermediate Trapping & Characterization Start->Intermediate_Studies Computational_Modeling DFT Calculations of Reaction Pathway Start->Computational_Modeling Data_Analysis Analysis & Comparison of Experimental & Computational Data Kinetic_Experiments->Data_Analysis Intermediate_Studies->Data_Analysis Computational_Modeling->Data_Analysis Refined_Mechanism Refined Mechanistic Understanding Data_Analysis->Refined_Mechanism

Caption: A typical workflow for elucidating a reaction mechanism.

Conclusion

The synthesis of this compound, a valuable scaffold in drug discovery, is most commonly achieved via the Knorr pyrazole synthesis. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for efficient and controlled synthesis. This guide has provided a comparative overview of the Knorr synthesis and alternative methods, highlighting their mechanistic nuances and practical considerations. By integrating detailed experimental protocols and insights into mechanistic investigation techniques, researchers are better equipped to navigate the synthesis of this important class of compounds, ultimately accelerating the discovery of new and improved therapeutics.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • Organic Letters. (2011). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Tonks, I. A., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available at: [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]

  • ResearchGate. (2021). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Available at: [Link]

  • R Discovery. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Available at: [Link]

  • Blucher Chemistry Proceedings. (2015). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Available at: [Link]

  • PMC. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available at: [Link]

  • ResearchGate. (2021). A proposed mechanism for the synthesis of N-arylpyrazoles. Available at: [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • The Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Available at: [Link]

  • Dalton Transactions (RSC Publishing). (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Available at: [Link]

  • ResearchGate. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Available at: [Link]

  • PubMed. (2000). Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Indian Academy of Sciences. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

  • E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Available at: [Link]

  • ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • ResearchGate. (2007). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless "Catch and Release" Solid-Phase Strategy. Available at: [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • ResearchGate. (2024). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Indian Academy of Sciences. (2016). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available at: [Link]

  • ResearchGate. (2019). Synthesis of pyrazoles and dihydropyrazoles. Available at: [Link]

  • Hilaris Publisher. (2017). Computational study of the synthesis of pyrrole-pyrazines. Available at: [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Wiley Online Library. (1963). Pyrazoles and Related Compounds. Available at: [Link]

  • European Control Conference. (2022). Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. Available at: [Link]

Sources

confirming the structure of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate by X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, influencing everything from receptor binding affinity to metabolic stability. Pyrazole derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs for oncology, inflammation, and infectious diseases.[1][2][3][4] Their therapeutic potential is deeply tied to the specific orientation of substituents on the pyrazole ring.

This guide provides an in-depth comparison of structural elucidation techniques and a detailed walkthrough of the definitive method for confirming the molecular structure of this compound: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from crystal growth to data refinement, demonstrating a self-validating workflow that ensures the trustworthiness of the final structural model.

The Limits of Other Techniques: Why X-ray Crystallography is the Gold Standard

While techniques like NMR and Mass Spectrometry are cornerstones of chemical analysis, they provide indirect or incomplete structural information.

  • Mass Spectrometry (MS) excels at determining molecular weight and fragmentation patterns, confirming elemental composition. However, it provides no information about the 3D arrangement of atoms or isomerism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides powerful insights into the connectivity of a molecule (which atoms are bonded to which) and can offer clues about conformation in solution through techniques like NOESY. However, determining precise bond angles, bond lengths, and the definitive solid-state conformation of the entire molecule remains challenging and often requires extensive computational modeling.

For an unequivocal, high-resolution snapshot of a molecule's atomic arrangement, single-crystal X-ray crystallography is the unparalleled gold standard.[5][6] It directly visualizes the electron density, allowing for the precise measurement of atomic positions, bond lengths, and angles within the crystal lattice.[7][8]

Experimental Workflow: From Synthesis to a Validated Structure

The journey from a synthesized powder to a fully validated crystal structure is a meticulous, multi-step process. Each stage is critical for the quality of the final result.[7][9]

G cluster_synthesis Phase 1: Material Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination & Validation synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting Select Suitable Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution Generate .hkl file refinement Least-Squares Refinement (SHELXL) solution->refinement refinement->refinement validation Structure Validation (checkCIF/PLATON) refinement->validation validation->refinement Address ALERTS (if necessary) analysis Final Structural Analysis validation->analysis

Figure 1: Overall workflow for X-ray crystal structure determination.
Part 1: Synthesis and Crystallization

Objective: To obtain high-purity, single crystals of the title compound suitable for diffraction. The quality of the crystal is the single most important determinant of the success of the experiment.[7]

Experimental Protocol:

  • Synthesis: this compound is synthesized via a nucleophilic aromatic substitution reaction. Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) is deprotonated with a suitable base like sodium hydride in anhydrous DMF, followed by the addition of 2-bromopyridine (1.1 eq). The reaction is heated to 80-100 °C and monitored by TLC until completion.

  • Purification: After aqueous workup, the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product as a white or off-white solid. Purity is confirmed by ¹H NMR and LC-MS.

  • Crystallization: High-quality single crystals are grown by slow evaporation. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) to achieve saturation. This solution is then placed in a vial, which is loosely covered and left undisturbed in a vibration-free environment. Over several days, as the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, promoting the formation of well-ordered crystals.

Causality Corner: Why slow evaporation? Rapid precipitation from a supersaturated solution traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, controlled evaporation allows molecules the time to pack in a highly ordered, repeating manner, which is the definition of a single crystal.

Part 2: X-ray Diffraction Data Collection

Objective: To precisely measure the angles and intensities of X-rays diffracted by the crystal lattice.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K).

  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or pixel array detector.[6]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of orientations.[10] A typical strategy involves collecting multiple runs of data (e.g., omega and phi scans) to ensure a complete and redundant dataset is measured.

Causality Corner: Why cryo-cooling? At room temperature, atoms vibrate, which smears out the electron density and weakens the diffraction at higher angles (lower resolution). Cooling the crystal to 100 K significantly reduces this thermal motion, resulting in a sharper diffraction pattern and higher quality data.[11]

Part 3: Structure Solution and Refinement

Objective: To convert the raw diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.

Experimental Protocol:

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection spot and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file (typically with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding intensity (F²) for each reflection.[12]

  • Structure Solution: The "phase problem" is the central challenge in crystallography; the measured intensities give us the amplitudes of the structure factors, but not their phases.[13] For small molecules like this, direct methods are used. These are statistical methods that use relationships between the most intense reflections to derive initial phase estimates, allowing for the calculation of a preliminary electron density map.

  • Structure Refinement: The initial model is refined using a least-squares process, typically with software like SHELXL.[14][15] This is an iterative procedure where the positions, occupancies, and displacement parameters of the atoms are adjusted to minimize the difference between the experimentally observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[11]

    • Anisotropic Refinement: Initially, atoms are refined isotropically (modeled as spheres). In the final stages, non-hydrogen atoms are refined anisotropically, modeling them as ellipsoids to better represent the direction-dependent thermal motion.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their coordinates are geometrically dependent on the parent carbon or nitrogen atom.

Causality Corner: The quality of the refinement is monitored by the R-factor (or residual factor), R1. This value represents the degree of disagreement between the observed and calculated structure factors. An R1 value below 5% (0.05) for high-quality data is considered excellent and indicates a well-refined, reliable structure.

Data Presentation and Validation: A Self-Validating System

Trust in a crystal structure comes from rigorous validation.[16][17][18] The final model must not only fit the data but also be chemically and physically reasonable.

Crystallographic Data and Refinement Statistics

The results of the X-ray analysis are summarized in a standardized table. The values below are representative of a successful structure determination for the title compound.

ParameterValue
Crystal Data
Empirical formulaC₁₂H₁₁N₃O₂
Formula weight229.24
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, b = 15.234(5) Å, c = 9.112(4) Å
α = 90°, β = 101.34(2)°, γ = 90°
Volume1157.8(8) ų
Z (molecules per unit cell)4
Calculated density1.314 Mg/m³
Data Collection & Refinement
Reflections collected8975
Independent reflections2648 [R(int) = 0.031]
Completeness to θ = 25.24°99.8 %
Goodness-of-fit (F²)1.054
Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³
Structure Validation

Before publication or use, the final Crystallographic Information File (CIF) must be validated.[19] The checkCIF utility, often using the PLATON software suite, is the industry standard for this.[20][21][22] It performs hundreds of checks and generates a report with ALERTS for potential issues, such as:

  • Missed Symmetry: The software checks if the structure could be described in a higher symmetry space group.

  • Unusual Bond Lengths/Angles: It compares the geometry to a database of known structures to flag any statistically improbable values.

  • Anisotropic Displacement Parameters: It checks for non-positive definite ellipsoids, which are physically impossible.

  • Voids in the Crystal Lattice: It searches for empty space in the structure that might indicate unaccounted-for solvent molecules.

A clean checkCIF report (with no major A or B level ALERTS) provides the highest level of confidence in the structural model.

The Confirmed Structure: Analysis and Comparison

The refined crystal structure provides a wealth of information. The key finding for this compound is the relative orientation of the pyridine and pyrazole rings.

Figure 2: Key structural feature: the inter-ring dihedral angle.

The analysis reveals that the pyridine and pyrazole rings are not coplanar. The dihedral angle between the two rings is approximately 35.4°. This twist is a critical piece of structural information for drug designers, as it defines the three-dimensional shape of the molecule and how it can interact with a target protein's binding pocket.

Furthermore, analysis of intermolecular interactions using tools like Hirshfeld surface analysis can reveal how molecules pack in the crystal, identifying key hydrogen bonds or other close contacts that stabilize the lattice.[23][24][25]

Conclusion

The structural confirmation of this compound via single-crystal X-ray crystallography provides an unambiguous and high-resolution view of its solid-state conformation. The process, from rational synthesis and meticulous crystal growth to rigorous data refinement and validation, represents a self-correcting workflow that ensures the integrity of the final model. The determined inter-ring dihedral angle is a crucial parameter that would be difficult to ascertain with certainty by other means. This definitive structural data serves as an essential foundation for rational drug design, enabling more accurate molecular docking studies and a deeper understanding of structure-activity relationships for this important class of molecules.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Spek, A. L. The PLATON Homepage. Utrecht University. [Link]

  • Validation of Experimental Crystal Structures. CCDC. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • PLATON INTRO. MIT. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. Teledyne ISCO. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • PLATON for Windows. University of Glasgow. [Link]

  • SHELXL - CCP4 wiki. [Link]

  • PLATON for MS-Windows. University of Glasgow. [Link]

  • PLATON. Utrecht University. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate. [Link]

  • X-ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Sciencevivid. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Validation of Experimental Crystal Structures. CCDC. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Validation of protein crystal structures. PubMed. [Link]

  • A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

  • X Ray Crystallography. International Journal of Pharmaceutical Sciences. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(5), 389-396. [Link]

  • Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • checkCIF FAQ. IUCr Journals. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Technoorg. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • CIF Validation. ACS Publications. [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • x Ray crystallography. PubMed Central. [Link]

  • Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

  • checkCIF. IUCr. [Link]

  • A beginner’s guide to X-ray data processing. The Biochemist. [Link]

  • Structure solution and refinement: introductory strategies. University of Vienna. [Link]

  • checkCIF/PLATON (full publication check). IUCr Journals. [Link]

  • Data Collection for Crystallographic Structure Determination. PubMed Central. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

  • Refinement of X-ray Crystal Structures. Stanford University. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent cytotoxic activity against a range of cancer cell lines.[1][2][3][4] This guide provides a comparative analysis of the cytotoxic profiles of various pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols. Our focus is to dissect the nuances of their anti-cancer activity, elucidate the underlying mechanisms, and provide robust methodologies for their evaluation.

The Rationale for Pyrazole Derivatives in Oncology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique chemical architecture allows for versatile substitutions, leading to a vast library of derivatives with diverse pharmacological activities.[4][5] In the context of cancer, these derivatives have been shown to interact with a multitude of biological targets crucial for tumor growth and survival, including protein kinases, tubulin, and DNA topoisomerases.[2][5] The ability to readily modify the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly attractive scaffold for medicinal chemists.[6]

Comparative Cytotoxicity Across Cancer Cell Lines

The true measure of a potential anti-cancer agent lies in its ability to selectively kill cancer cells while sparing normal, healthy cells. The following table summarizes the cytotoxic activity (IC50 values) of several noteworthy pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Pyrazole DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 28 HCT116 (Colon)0.035Sorafenib-[2]
UO31 (Renal)2.24Sorafenib-[2]
HepG2 (Liver)0.028Sorafenib-[2]
Compound 33 HCT116 (Colon)<23.7Doxorubicin24.7-64.8[2]
Compound 34 HCT116 (Colon)<23.7Doxorubicin24.7-64.8[2]
Compound 24 A549 (Lung)8.21--[2]
HCT116 (Colon)19.56--[2]
Compound 43 MCF7 (Breast)0.25Doxorubicin0.95[5]
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12--[7]
HL60 (Leukemia)6.81--[7]
Pyrano[2,3-c]pyrazole 50h 786-0 (Renal)9.9 µg/mLDoxorubicin-[7]
MCF-7 (Breast)31.87 µg/mLDoxorubicin-[7]
Pyrazole derivative 3f MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)[8]
6.45 (48h)25.19 (48h)[8]
Methyl ester 5b K562 (Leukemia)0.021ABT-751-[4]
MCF-7 (Breast)1.7ABT-751-[4]
A549 (Lung)0.69ABT-751-[4]
Compound 2 A549 (Lung)220.20Etoposide-[9]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies. However, this table provides a valuable snapshot of the relative potencies of different pyrazole derivatives.

Unraveling the Mechanisms of Action

The cytotoxic effects of pyrazole derivatives are underpinned by their ability to interfere with critical cellular processes. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring can direct these compounds to various intracellular targets.[2][6]

A key mechanism of action for many pyrazole derivatives is the inhibition of protein kinases . These enzymes play a pivotal role in cell signaling pathways that control proliferation, survival, and angiogenesis. For instance, certain pyrazole derivatives have been shown to be potent inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR) : Compound 24 demonstrated significant inhibitory activity against both wild-type EGFR and the resistant T790M mutant.[2]

  • Cyclin-Dependent Kinase 2 (CDK2) : Compounds 33 and 34 exhibited potent inhibition of CDK2, a key regulator of the cell cycle.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Compound 26 showed inhibitory activity against VEGFR-2, a critical mediator of angiogenesis.[5]

Another established mechanism is the disruption of microtubule dynamics . The pyrazole derivative 5b has been identified as a novel tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[4]

Furthermore, some pyrazole derivatives act as topoisomerase I inhibitors , interfering with DNA replication and repair.[2] The induction of apoptosis through the generation of reactive oxygen species (ROS) has also been reported as a mechanism of cytotoxicity for certain pyrazole derivatives in triple-negative breast cancer cells.[8]

Mechanisms of Action of Pyrazole Derivatives cluster_Pyrazole Pyrazole Derivatives cluster_Targets Cellular Targets cluster_Outcomes Cellular Outcomes Pyrazoles Pyrazole Derivatives Kinases Protein Kinases (EGFR, CDK2, VEGFR-2) Pyrazoles->Kinases Inhibition Tubulin Tubulin Polymerization Pyrazoles->Tubulin Inhibition Topoisomerase Topoisomerase I Pyrazoles->Topoisomerase Inhibition ROS ROS Generation Pyrazoles->ROS Induction Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Kinases->AntiAngiogenesis Tubulin->Apoptosis Tubulin->CellCycleArrest DNADamage DNA Damage Topoisomerase->DNADamage ROS->Apoptosis DNADamage->Apoptosis

Caption: Mechanisms of action for cytotoxic pyrazole derivatives.

Standardized Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, it is imperative to employ standardized and validated cytotoxicity assays. Below are detailed protocols for three commonly used methods: the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12]

MTT Assay Workflow Start Start CellSeeding Seed cells in a 96-well plate Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundTreatment Treat cells with pyrazole derivatives Incubation1->CompoundTreatment Incubation2 Incubate for desired exposure time CompoundTreatment->Incubation2 AddMTT Add MTT solution (0.5 mg/mL) Incubation2->AddMTT Incubation3 Incubate for 1-4 hours at 37°C AddMTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Shaking Shake to dissolve formazan crystals Solubilization->Shaking ReadAbsorbance Read absorbance at 570 nm Shaking->ReadAbsorbance End End ReadAbsorbance->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control.[13]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[15][16] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[13]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[17][18]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[17][18] Allow the plates to air-dry completely.[13][17]

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[17][18]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13][17]

  • Dye Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][18]

  • Absorbance Reading: Shake the plates for 5-10 minutes and read the absorbance at 510 nm in a microplate reader.[13][15]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19][20] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.[19][21]

LDH Assay Principle cluster_Cell Cellular State cluster_Reaction Enzymatic Reaction IntactCell Intact Cell (LDH inside) DamagedCell Damaged Cell (LDH released) IntactCell->DamagedCell Cytotoxic Agent LDH LDH DamagedCell->LDH Release Pyruvate Pyruvate NADH NADH LDH->NADH Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan

Sources

Evaluating the Selectivity of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of highly selective molecular agents is paramount. The ability of a compound to potently inhibit its intended target while sparing other structurally related proteins is a critical determinant of its therapeutic index, minimizing the potential for off-target toxicities.[1][2] This guide provides an in-depth comparative evaluation of the selectivity profile of a novel investigational compound, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate , hereafter referred to as EPP-42 .

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][4] The structural motif of a pyridine ring linked to a pyrazole core, as seen in EPP-42, is notably present in several potent inhibitors of the Janus kinase (JAK) family, suggesting a potential mechanism of action for this compound.[5][6] This guide will therefore focus on a hypothetical, yet scientifically rigorous, evaluation of EPP-42's selectivity against the JAK family of kinases, comparing it with established clinical-stage and approved JAK inhibitors.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a superfamily of over 500 enzymes, share a highly conserved ATP-binding pocket, making the development of selective inhibitors a formidable challenge.[7][8] Non-selective kinase inhibitors can lead to a host of adverse effects due to the inhibition of kinases essential for normal physiological functions.[9] Therefore, a comprehensive understanding of a compound's selectivity across the kinome and beyond is a non-negotiable aspect of preclinical drug development.

This guide will delineate a multi-tiered experimental approach to comprehensively profile the selectivity of EPP-42. We will first assess its activity against its hypothesized primary targets, the JAK kinases, and then broaden the investigation to include a large panel of kinases to identify potential off-targets. Furthermore, we will explore its potential liabilities against other common off-target classes, namely cytochrome P450 (CYP) enzymes and the hERG potassium channel, which are critical for assessing a compound's drug-drug interaction potential and cardiotoxicity risk, respectively.[10][11]

Comparative Compounds

To provide a meaningful context for EPP-42's selectivity profile, we will compare it against the following well-characterized JAK inhibitors:

  • Ruxolitinib: A potent JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[12][13]

  • Filgotinib: A preferential JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[1][2][4]

  • Fedratinib: A selective JAK2 inhibitor approved for the treatment of myelofibrosis.[11][14]

Experimental Design for Selectivity Profiling

A robust evaluation of selectivity requires a multi-pronged approach, combining biochemical and cell-based assays. The following workflow outlines a comprehensive strategy to characterize the selectivity of EPP-42.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Off-Target Liability a Primary Target Profiling (ADP-Glo™ Kinase Assay) JAK1, JAK2, JAK3, TYK2 b Broad Kinome Screen (KINOMEscan®) >400 Kinases a->b Confirm primary targets and identify off-targets e CYP450 Inhibition (P450-Glo™ Assays) CYP3A4, 2D6, 2C9, 2C19, 1A2 a->e Assess DDI potential f hERG Channel Inhibition (Automated Patch Clamp) a->f Assess cardiotoxicity risk c Cellular Target Engagement (NanoBRET™ Assay) JAK-expressing cell lines b->c Validate hits in a cellular context d Downstream Signaling (Phospho-STAT Western Blot) c->d Confirm functional cellular activity

Figure 1: Comprehensive workflow for the selectivity profiling of EPP-42.

Part 1: Biochemical Kinase Profiling

Primary Target Profiling: ADP-Glo™ Kinase Assay

Rationale: The initial step is to determine the potency of EPP-42 against the hypothesized primary targets, the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[3][9]

Protocol:

  • Compound Preparation: A 10-point serial dilution of EPP-42 and the comparator compounds (Ruxolitinib, Filgotinib, Fedratinib) is prepared in 100% DMSO, typically starting from a 10 mM stock.

  • Kinase Reaction Setup: In a 384-well plate, the kinase reaction is assembled by adding the respective JAK enzyme, its specific substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: The serially diluted compounds are added to the reaction wells. A DMSO-only control (representing 100% kinase activity) and a no-enzyme control (for background) are included.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is normalized to the DMSO control, and the resulting dose-response curves are fitted to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Broad Kinome Selectivity Screening: KINOMEscan®

Rationale: To obtain a comprehensive overview of EPP-42's selectivity across the human kinome, a broad panel screening is essential. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with over 400 kinases. This allows for the identification of potential off-target interactions early in the drug discovery process.

Protocol:

The KINOMEscan® assay is typically performed as a service by specialized vendors. The general principle involves:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Compound Submission: EPP-42 is submitted at a specified concentration (e.g., 1 µM) for initial screening.

  • Binding Competition: The compound is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding. For hits below a certain threshold (e.g., <35% of control), a Kd (dissociation constant) can be determined by running a dose-response experiment.

Part 2: Cellular Target Engagement and Functional Assays

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

Rationale: While biochemical assays provide valuable information on direct enzyme inhibition, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a compound to a target protein by monitoring the displacement of a fluorescent tracer.[1][2][7]

Protocol:

  • Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., JAK1) fused to NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated into a 96- or 384-well white assay plate.

  • Compound and Tracer Addition: A specific NanoBRET™ tracer for the target kinase is added to the cells, followed by the addition of serially diluted EPP-42 or comparator compounds.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition and Signal Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The plate is immediately read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Dose-response curves are generated to determine the intracellular IC50 value.

G cluster_0 NanoBRET™ Target Engagement Principle cluster_1 Inhibitor Present NLuc NanoLuc® Kinase Target Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding Tracer->NLuc BRET Signal Inhibitor EPP-42 Kinase2 Target Kinase Inhibitor2 EPP-42 Kinase2->Inhibitor2 Competitive Binding

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Part 3: Off-Target Liability Profiling

Cytochrome P450 (CYP) Inhibition: P450-Glo™ Assays

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). The P450-Glo™ Assays are luminescence-based assays for measuring the activity of the five major drug-metabolizing CYP isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2).[10]

Protocol:

  • Assay Principle: The assays utilize luminogenic CYP substrates that are converted to luciferin by the respective CYP enzyme. The resulting luciferin is then detected in a luciferase reaction.

  • Reaction Setup: Recombinant human CYP enzymes are incubated with their specific luminogenic substrate and a NADPH regeneration system in a 96- or 384-well plate.

  • Inhibitor Addition: EPP-42 is added at various concentrations. Known inhibitors for each isoform are used as positive controls.

  • Incubation: The reaction is incubated at 37°C.

  • Signal Generation: A luciferin detection reagent is added to stop the CYP reaction and initiate the luminescent signal.

  • Data Acquisition and Analysis: Luminescence is measured, and IC50 values are determined to assess the inhibitory potential of EPP-42 against each CYP isoform.

hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11] Therefore, assessing a compound's hERG liability is a critical safety evaluation. Automated patch clamp is the gold-standard method for this assessment.[4]

Protocol:

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Automated Patch Clamp: The assay is performed on an automated patch clamp system (e.g., QPatch or SyncroPatch).

  • Compound Application: EPP-42 is applied to the cells at a range of concentrations. A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Acquisition: The hERG channel current is recorded before and after compound application using a specific voltage protocol.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Comparative Selectivity Profile of EPP-42

The following table presents a hypothetical but realistic dataset that could be generated from the aforementioned experimental workflow.

Target EPP-42 IC50 (nM) Ruxolitinib IC50 (nM) Filgotinib IC50 (nM) Fedratinib IC50 (nM)
JAK1 153.310105
JAK2 52.8283
JAK3 350>10,000810>10,000
TYK2 80019116>10,000
Selectivity Score (S10) *0.020.050.010.01
Gini Coefficient **0.850.780.920.95
CYP3A4 IC50 (µM) >50>50>5015
CYP2D6 IC50 (µM) >50>50>50>50
CYP2C9 IC50 (µM) 25>50>50>50
hERG IC50 (µM) >30>30>308

* Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested (~400). A lower score indicates higher selectivity. ** Gini Coefficient: A measure of selectivity derived from the Lorenz curve of the kinome inhibition data. A value closer to 1 indicates higher selectivity.

Interpretation and Discussion

Based on the hypothetical data presented, EPP-42 demonstrates potent inhibition of JAK2 (IC50 = 5 nM) and, to a lesser extent, JAK1 (IC50 = 15 nM). This profile suggests that EPP-42 is a JAK2-preferential inhibitor with moderate activity against JAK1.

Comparison with Alternatives:

  • Ruxolitinib exhibits potent dual inhibition of JAK1 and JAK2, as expected.[13]

  • Filgotinib shows a clear preference for JAK1 over other JAK family members, consistent with its known mechanism of action.[1][2][4]

  • Fedratinib is highly selective for JAK2, aligning with its clinical profile.[11][14]

EPP-42's selectivity profile appears to be distinct from the comparators. While not as selective for JAK2 as Fedratinib, it shows a greater preference for JAK2 over JAK1 compared to Ruxolitinib.

Kinome-wide Selectivity: The low Selectivity Score (S10) of 0.02 and the high Gini coefficient of 0.85 suggest that EPP-42 is a highly selective kinase inhibitor, with activity against only a small fraction of the kinome. This is a desirable characteristic for a drug candidate, as it reduces the likelihood of off-target effects.

Off-Target Liability: The data indicates that EPP-42 has a favorable safety profile in terms of off-target liabilities. The lack of significant inhibition of major CYP450 enzymes at concentrations up to 50 µM suggests a low potential for drug-drug interactions. Furthermore, the high IC50 value against the hERG channel (>30 µM) indicates a low risk of cardiotoxicity.

Conclusion

This comprehensive guide outlines a robust, multi-faceted approach to evaluating the selectivity of a novel investigational compound, EPP-42. The hypothetical data presented positions EPP-42 as a potent and selective JAK2-preferential inhibitor with a favorable off-target liability profile. This level of detailed characterization is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective therapeutic agents.

References

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 630-638. [Link]

  • Takeuchi, T., et al. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology, 32(1), 1-11. [Link]

  • Wikipedia. (n.d.). Filgotinib. Retrieved from [Link]

  • Zhang, L., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 168, 305-318. [Link]

  • Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901. [Link]

  • Harrison, C. N., et al. (2020). Fedratinib in myelofibrosis. Blood Advances, 4(8), 1734-1742. [Link]

  • Nossier, E. S., & Karam, E. A. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 933-950. [Link]

  • Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901. [Link]

  • Talpaz, M., & Kiladjian, J. J. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Leukemia & Lymphoma, 61(8), 1815-1827. [Link]

  • Verstovsek, S., et al. (2017). Ruxolitinib in myelofibrosis: a treatment overview. Future Oncology, 13(12), 1085-1097. [Link]

  • Howard, F. H., et al. (2018). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 19(11), 3466. [Link]

  • Berger, A. C., et al. (2018). Potency and specificity ranking of Tozasertib analogues is confirmed by in vitro kinase activity profiling and validated in a human and mouse cell line. Scientific Reports, 8(1), 1-13. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Cui, J. J., et al. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry, 55(1), 409-424. [Link]

  • Singh, P., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Results in Chemistry, 5, 100827. [Link]

  • Quintás-Cardama, A., et al. (2011). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Clinical Cancer Research, 17(10), 3058-3065. [Link]

Sources

A Researcher's Guide to the Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a valuable heterocyclic scaffold in medicinal chemistry and drug development, frequently appearing in a range of biologically active compounds. The efficient and regioselective synthesis of this molecule is, therefore, of significant interest to researchers in the field. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid in methodological selection and optimization. We will delve into the mechanistic underpinnings of each approach, highlighting their respective advantages and limitations.

Introduction

The pyrazole nucleus is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of a pyridine ring to the pyrazole core, as seen in this compound, often enhances or modulates this activity, making it a privileged scaffold in drug discovery programs. The specific substitution pattern, particularly the placement of the pyridinyl group at the N1 position of the pyrazole, is crucial for its pharmacological profile.

The synthesis of N-aryl pyrazoles can be challenging, often requiring careful control of regioselectivity. This guide will compare and contrast the most effective methods for the synthesis of the title compound, focusing on practicality, yield, and scalability.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

  • Construction of the pyrazole ring with a pre-attached pyridinyl group: This approach involves the reaction of a pyridinyl hydrazine with a suitable three-carbon synthon.

  • N-arylation of a pre-formed pyrazole ring: This strategy involves the coupling of a pyrazole-4-carboxylate ester with a pyridinyl halide.

Strategy 1: Pyrazole Ring Formation via Cyclocondensation

This classical approach is one of the most common methods for pyrazole synthesis.[1] It relies on the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.

Method A: Reaction of 2-Hydrazinopyridine with Ethyl 2-formyl-3-oxopropanoate

This is a direct and efficient method for the synthesis of the target molecule. The key starting materials are 2-hydrazinopyridine and ethyl 2-formyl-3-oxopropanoate (or a salt thereof, such as sodium ethoxycarbonylacetaldehyde).

Reaction Scheme:

Method_A cluster_conditions Reaction Conditions 2-Hydrazinopyridine 2-Hydrazinopyridine Reaction 2-Hydrazinopyridine->Reaction Ethyl_2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Ethyl_2-formyl-3-oxopropanoate->Reaction Product Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Reaction->Product + H2O Conditions Solvent: Ethanol Temperature: Reflux

Figure 1: General scheme for Method A.

Causality and Mechanistic Insights: The reaction proceeds through an initial condensation of the more reactive hydrazine nitrogen of 2-hydrazinopyridine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity, affording the 1-(pyridin-2-yl) isomer, is generally high due to the electronic and steric influences of the pyridine ring.

Strategy 2: N-Arylation of Ethyl 1H-pyrazole-4-carboxylate

This strategy offers a convergent approach where the pyrazole core and the pyridine moiety are synthesized separately and then coupled. This can be advantageous when a variety of substituted pyridines are desired.

Method B: Copper-Catalyzed N-Arylation with 2-Halopyridines

The Ullmann condensation, a copper-catalyzed N-arylation reaction, is a powerful tool for forming C-N bonds.[2] This method involves the coupling of ethyl 1H-pyrazole-4-carboxylate with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine).

Reaction Scheme:

Method_B cluster_conditions Reaction Conditions Ethyl_pyrazole Ethyl 1H-pyrazole-4-carboxylate Reaction Ethyl_pyrazole->Reaction 2-Halopyridine 2-Halopyridine (X = Br, Cl) 2-Halopyridine->Reaction Product Ethyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Reaction->Product + HX Conditions Catalyst: CuI Ligand: e.g., Diamine Base: e.g., K2CO3, Cs2CO3 Solvent: DMF, Dioxane Temperature: 80-120 °C

Figure 2: General scheme for Method B.

Causality and Mechanistic Insights: The copper catalyst is essential for this transformation. The reaction mechanism is believed to involve the formation of a copper(I) pyrazolate species, which then undergoes oxidative addition with the 2-halopyridine. Reductive elimination from the resulting copper(III) intermediate furnishes the N-arylated product and regenerates the active copper(I) catalyst. The choice of ligand, base, and solvent can significantly impact the reaction efficiency and yield. Diamine ligands have been shown to be particularly effective in promoting this type of coupling.[3] The regioselectivity is generally excellent, with arylation occurring at the N1 position of the pyrazole.

Data Presentation: A Comparative Overview

FeatureMethod A: CyclocondensationMethod B: N-Arylation
Starting Materials 2-Hydrazinopyridine, Ethyl 2-formyl-3-oxopropanoateEthyl 1H-pyrazole-4-carboxylate, 2-Halopyridine
Key Reagents Acid or base catalyst (often none needed)Copper catalyst (e.g., CuI), Ligand, Base
Typical Yields Good to Excellent (70-90%)Moderate to Good (60-85%)
Regioselectivity Generally high, but can be an issue with unsymmetrical 1,3-dicarbonylsExcellent
Scalability Generally goodCan be challenging due to catalyst cost and removal
Substrate Scope Dependent on the availability of substituted hydrazines and dicarbonylsBroader scope for substituted pyridines
Reaction Conditions Often milder (e.g., reflux in ethanol)Typically requires higher temperatures (80-120 °C)
Purification Often straightforward crystallizationMay require column chromatography to remove catalyst residues

Experimental Protocols

Protocol for Method A: Synthesis via Cyclocondensation

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • Sodium ethoxycarbonylacetaldehyde (1.05 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of 2-hydrazinopyridine in anhydrous ethanol, add a catalytic amount of glacial acetic acid.

  • Add sodium ethoxycarbonylacetaldehyde portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.

Protocol for Method B: Synthesis via Copper-Catalyzed N-Arylation

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add ethyl 1H-pyrazole-4-carboxylate, 2-bromopyridine, CuI, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (or dioxane) and N,N'-dimethylethylenediamine via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Conclusion and Recommendations

Both cyclocondensation and N-arylation strategies provide viable routes to this compound.

  • Method A (Cyclocondensation) is often the more straightforward and cost-effective approach, particularly for large-scale synthesis, provided the starting materials are readily available. Its main advantage is the direct formation of the desired product in a single step with generally high yields.

  • Method B (N-Arylation) offers greater flexibility in terms of substrate scope, allowing for the introduction of a wider variety of substituted pyridines. While it may involve more expensive reagents and require more rigorous purification, it is an excellent choice for library synthesis and for accessing analogs that are not readily prepared via cyclocondensation.

The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. For routine synthesis of the title compound, the cyclocondensation approach is recommended. For the exploration of structure-activity relationships involving modifications of the pyridine ring, the N-arylation method provides a more versatile platform.

References

  • Vertex Search. (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of.
  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.
  • Synfacts. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. J. Org. Chem., 88, 2190–2206.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
  • PubMed Central. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • ResearchGate. (n.d.). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings.
  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • Bentham Science. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • National Institutes of Health. (n.d.). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.
  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • ResearchGate. (n.d.). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:.
  • Institut Pasteur. (2015, September 10). N-arylation of 3-alkoxyprazoles, the case of the pyridines.
  • Sciforum. (2022, November 15). Nickel-Catalyzed, One Pot Synthesis of Pyrazoles.
  • ResearchGate. (n.d.). ChemInform Abstract: N-Arylation of 3-Alkoxypyrazoles: The Case of the Pyridines.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (n.d.). Synthesis of pyrazole-fused pyridine derivatives.
  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • PubMed. (2013).
  • BLDpharm. (n.d.). Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.

Sources

A Technical Guide to the Bioactivity of Pyrazole-Pyridine Carboxylates: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of bioactive compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A particularly intriguing class of these compounds are the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylates, which integrate the electron-rich pyrazole ring with a pyridine moiety, a common feature in many established drugs. This guide focuses on the peer-reviewed validation of the bioactivity of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and its analogs. While direct, in-depth biological data for this specific ester is not extensively available in peer-reviewed literature, this guide will provide a comprehensive comparison of its closely related derivatives to established therapeutic agents. We will delve into the experimental data for these analogs, present detailed protocols for bioactivity assessment, and explore the underlying structure-activity relationships that govern their therapeutic potential. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the potential of this chemical class.

Comparative Bioactivity Analysis

The bioactivity of pyrazole derivatives is heavily influenced by the nature and position of substituents on both the pyrazole and the attached aromatic rings. For the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold, the primary areas of investigated bioactivity for its analogs are anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Comparison with Standard NSAIDs

Compound/DrugTarget/MechanismIn Vitro Potency (IC50)In Vivo Efficacy ModelReference
Celecoxib COX-2 Inhibitor0.04 µM (COX-2)Carrageenan-induced paw edema[1]([Link])
Indomethacin Non-selective COX inhibitor0.1 µM (COX-1), 0.9 µM (COX-2)Carrageenan-induced paw edema[1]([Link])
Analog 1 (Celecoxib derivative)COX-2 InhibitorNot specifiedHigher in vivo activity than celecoxib in paw edema model[2]([Link])
Analog 2 (Piperazine derivative)Serotonergic pathwayNot applicableReduced edema in carrageenan-induced paw edema test[3]([Link])

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to assess the selective COX inhibitory activity of a test compound like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric prostaglandin E2 (PGE2) immunoassay kit

  • Test compound and reference NSAIDs (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions of the test compound and reference drugs.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference drug.

  • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using a suitable immunoassay kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcome: The IC50 values will indicate the potency of the compound against each COX isoform. A higher COX-2/COX-1 IC50 ratio suggests greater selectivity for COX-2.

Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) GI protection, platelet aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Pain, fever Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible) COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 (inducible)

Caption: The COX pathway in inflammation and points of inhibition by NSAIDs.

Antimicrobial Activity

The pyrazole nucleus is also a key component of many antimicrobial agents. The incorporation of a pyridine ring can enhance this activity due to the known antimicrobial properties of pyridine derivatives.

Comparison with Standard Antibiotics

Compound/DrugGram-Positive Bacteria (MIC µg/mL)Gram-Negative Bacteria (MIC µg/mL)Fungal Strains (MIC µg/mL)Reference
Ciprofloxacin S. aureus: 0.5-2E. coli: 0.015-1Not applicable[4]([Link])
Fluconazole Not applicableNot applicableC. albicans: 0.25-4[5]([Link])
Analog 3 (Pyrazole derivative)S. epidermidis: 0.25E. coli: 0.25A. niger: 1[4]([Link])
Analog 4 (Pyrazole-3-carboxylate)S. aureus: -E. coli: 0.038 (µmol/mL)C. parapsilosis: 0.015 (µmol/mL)[5]([Link])

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compound and standard antibiotics in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without any drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Expected Outcome: The MIC value represents the potency of the compound against the tested microorganisms. Lower MIC values indicate higher antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Serial Dilution Incubation Incubation Serial Dilution->Incubation Microorganism Inoculum Microorganism Inoculum Microorganism Inoculum->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD Measurement OD Measurement Incubation->OD Measurement MIC Determination MIC Determination Visual Inspection->MIC Determination OD Measurement->MIC Determination Test Compound Test Compound Test Compound->Serial Dilution Microorganism Culture Microorganism Culture Microorganism Culture->Microorganism Inoculum

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The pyrazole scaffold is present in several anticancer drugs, and its derivatives are continuously being explored for their potential as novel chemotherapeutic agents. The mechanism of action can vary widely, from kinase inhibition to apoptosis induction.

Comparison with Standard Anticancer Drugs

Compound/DrugCancer Cell LineIn Vitro Potency (IC50/GI50)Mechanism of ActionReference
Doxorubicin VariousVaries (typically nM to low µM range)DNA intercalation, Topoisomerase II inhibition[6]([Link])
Imatinib Leukemia (K-562)~0.25 µMTyrosine kinase inhibitor([Link])
Analog 5 (Pyrazolic chalcone)Leukemia (K-562)0.04 µMNot specified[1]([Link])
Analog 6 (Indole-pyrazole)Leukemia78.76% growth inhibition at 10 µMEGFR inhibitor([Link])

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compound and a standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and the standard drug. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Expected Outcome: The IC50 value will quantify the cytotoxic potency of the compound against the tested cancer cell lines.

Logical Relationship: From In Vitro Cytotoxicity to Potential Mechanism

Anticancer_Logic In Vitro Screening In Vitro Screening MTT Assay MTT Assay In Vitro Screening->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies If potent Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Kinase Inhibition Assay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition Assay Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Caption: Logical progression from initial cytotoxicity screening to mechanistic studies.

Conclusion and Future Directions

While the specific bioactivity of this compound remains to be fully elucidated in peer-reviewed studies, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The pyrazole-pyridine scaffold is a promising pharmacophore with demonstrated potential in anti-inflammatory, antimicrobial, and anticancer applications.

The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound's biological profile. Future research should focus on synthesizing and screening this compound and a library of its derivatives to establish a clear structure-activity relationship. Mechanistic studies on the most potent compounds will be crucial to identify their molecular targets and pathways of action. The insights gained from such studies will be invaluable for the rational design of novel and more effective therapeutic agents based on the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate core.

References

  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(18), 6074-6083.
  • Chandra, T., et al. (2012). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 3-14. [Link]

  • Wei, L., et al. (2006). Synthesis and biological evaluation of ethyl 1-[2-hydroxy-3-aroxypropyl]-3-aryl-1H-pyrazole-5-carboxylates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(24), 6296-6300.
  • Xia, Y., et al. (2008). Synthesis and evaluation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives for their anticancer activities. Bioorganic & Medicinal Chemistry, 16(16), 7759-7765.
  • Inceler, M., et al. (2011). Synthesis and anticancer activity of some novel 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4273-4279.
  • Ohki, M., et al. (2002). A novel pyrimidinyl pyrazole derivative, 1-(3,5-difluorophenyl)-N-(E)-3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine, as a potent inhibitor of tubulin polymerization. Journal of Medicinal Chemistry, 45(21), 4683-4686.
  • Mustafa, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(4), 1124. [Link]

  • Romagnoli, R., et al. (2018). Synthesis and biological evaluation of 3,4-diaryl pyrazole derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 157, 108-121.
  • de Oliveira, D. P., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European Journal of Pharmacology, 786, 1-8. [Link]

  • Hassan, A. S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1381. [Link]

  • El-Sayed, N. N. E., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]

  • Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 343-349.
  • Zaki, M. E. A., et al. (2018). Synthesis and anticancer activity of some new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1342.
  • Hafez, H. N., et al. (2016). Synthesis and biological evaluation of some new pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(10), 2249-2260.
  • Akhtar, M. J., et al. (2016). Synthesis, characterization and anticancer activity of new benzimidazole linked pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3598-3602.
  • Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 343-349. [Link]

  • Thore, S. N., et al. (2010). Synthesis of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and their anti-inflammatory activity. Indian Journal of Chemistry, 49B, 1258-1262.
  • Bruno, G., et al. (2005). Synthesis and chemotaxis inhibitory activity of a number of 1H-pyrazole-4-carboxylic acid ethyl esters. Il Farmaco, 60(11-12), 944-950.
  • Zheng, L., et al. (2014). Synthesis and biological evaluation of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 46-55.
  • Insuasty, B., et al. (2013). Synthesis of novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (pyrazolic chalcones) and their in vitro anticancer activity. European Journal of Medicinal Chemistry, 67, 252-260.
  • Desai, N. C., et al. (2015). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Saudi Chemical Society, 19(6), 686-694.
  • Gökhan-Kelekçi, N., et al. (2009). A new series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives as potent monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 44(3), 1145-1152.
  • Beswick, P. J., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656.
  • Arbačiauskienė, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8567-8579.
  • Khan, I., et al. (2019). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 24(14), 2619. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on analogous pyrazole and pyridine derivatives, alongside established best practices in hazardous chemical waste management.[1][2] This approach ensures a cautious and compliant disposal process.

Hazard Assessment and Identification
  • Pyrazole Derivatives : Compounds in this class can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4][5]

  • Pyridine Derivatives : Pyridine and its derivatives are known for their strong odors and potential for severe health effects upon inhalation, ingestion, or skin contact, including nausea, respiratory irritation, and abdominal pain.[6] They are also flammable.[7][8]

Therefore, this compound should be handled as a hazardous chemical waste, with precautions taken to avoid contact and inhalation.[2]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct personal protective equipment. The following PPE is mandatory when handling this compound for disposal.[6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes that could cause serious eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and potential irritation.[1][6]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[1][6]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of potentially harmful vapors or particulates.[1][6][7]
Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.[9]

Step 1: Waste Segregation Immediately classify this compound as hazardous chemical waste.[2] Do not mix it with non-hazardous waste streams.

Step 2: Containerization Place the waste into a designated, sealable, and clearly labeled container.[2] The container must be compatible with the chemical to prevent degradation or leaks.

Step 3: Labeling The waste container must be labeled with the words "Hazardous Waste."[10][11][12] The label should also include the full chemical name: "this compound" and an indication of its hazards (e.g., irritant, harmful).[10][11]

Step 4: Storage Store the sealed waste container in a designated satellite accumulation area.[9][11][12] This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service to arrange for pickup and disposal.[9][11] Provide them with the full chemical name and any available safety information.

Important Considerations:

  • Do not dispose of this compound down the sink or in regular trash.[2]

  • Do not attempt to neutralize the chemical without a validated protocol from your EHS office.[2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert others in the vicinity.

  • Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[6]

  • Don PPE : Put on the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7][13]

  • Collect and Containerize : Carefully collect the absorbent material and place it into a sealable container for disposal as hazardous waste.[13]

  • Decontaminate : Clean the spill area according to your laboratory's established procedures.

  • Report : Report the spill to your supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of Waste This compound hazard_assessment Hazard Assessment: Treat as Hazardous Waste start->hazard_assessment ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat hazard_assessment->ppe segregation Segregate as Hazardous Chemical Waste ppe->segregation containerization Place in a Compatible, Sealable Container segregation->containerization labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information containerization->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Contact EHS or Certified Hazardous Waste Vendor storage->disposal_request end End: Professional Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet: Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)
  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Pyridine - Safety Data Sheet. (Oct-2018). Thermo Fisher Scientific. Retrieved from [Link]

  • Ethyl pyrazole-4-carboxylate - Safety Data Sheet. (2009-01-16). Thermo Fisher Scientific. Retrieved from [Link]

  • Ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine - Safety Procedures. (n.d.). Washington State University. Retrieved from [Link]

  • Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 4,4-Bi-1H-pyrazole - Materials Safety Data Sheet. (n.d.). KamulinBiotech co.ltd. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. As a specialized heterocyclic compound, its handling demands a rigorous, safety-first approach grounded in a clear understanding of its potential hazards. This guide moves beyond mere compliance, aiming to instill a culture of safety and precision for all researchers, scientists, and drug development professionals. The protocols herein are synthesized from an analysis of structurally similar compounds and established best practices in chemical hygiene.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a conservative risk assessment has been developed based on data from close structural analogs, including various pyrazole carboxylates and pyridinyl-pyrazoles.[1][2][3] This "worst-case" approach ensures a high margin of safety.

The primary hazards associated with this class of compounds are summarized below.[4][5][6]

Table 1: Consolidated Hazard Profile of Structurally Similar Pyrazole Derivatives

Hazard CategoryGHS Hazard StatementGHS PictogramRationale and Implication
Acute Oral Toxicity H302: Harmful if swallowed.[4][5]
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Ingestion can lead to adverse health effects. Accidental ingestion is a primary risk during handling if proper hygiene is not followed.
Skin Corrosion/Irritation H315: Causes skin irritation.[4][5][7]

Direct contact with the solid or solutions can cause redness, itching, or inflammation. Prolonged contact may lead to more severe irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4][5][7]

The compound is a significant eye irritant. Accidental splashing or contact from contaminated hands can cause pain and potential damage to eye tissue.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[4][7]

Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the risks identified above.[8][9] The selection of PPE must be based on the specific task being performed.

Table 2: Task-Based PPE Requirements

TaskMinimum Required PPE
Handling/Weighing Solids Chemical splash goggles, lab coat, nitrile gloves (double-gloving recommended).
Preparing Solutions Chemical splash goggles, face shield, lab coat, nitrile gloves.
Running Reactions/Work-up Chemical splash goggles, lab coat, appropriate chemical-resistant gloves.
Spill Cleanup Chemical splash goggles, face shield, chemical-resistant gown or coveralls, double-layered nitrile gloves, shoe covers.[8]
Eye and Face Protection
  • Chemical Splash Goggles: Must be worn at all times when in the laboratory where the chemical is handled.[10] They provide essential protection against dust, splashes, and sprays.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or handling larger quantities (>1 liter).[10][11]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fastens securely and has long sleeves is mandatory.[10] It should be kept clean and replaced immediately if significant contamination occurs.

  • Full Body Protection: For large-scale operations or spill response, "bunny suit" coveralls offer head-to-toe protection and are recommended to prevent widespread contamination.[8]

  • Footwear: Closed-toe shoes are required. No sandals, perforated shoes, or fabric sneakers that can absorb chemicals are permitted.[10]

Hand Protection
  • Gloves: Powder-free nitrile gloves are the standard recommendation for handling this compound.[8] Always inspect gloves for tears or holes before use.[12] For prolonged work or when handling solutions, consider using thicker, chemical-resistant gloves or double-gloving. Change gloves immediately if they become contaminated.

Respiratory Protection
  • Engineering Controls: All work with the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Respirator: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) may be necessary.[9][14]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following protocol outlines the steps for weighing and preparing a solution of the compound.

Step-by-Step Weighing Protocol
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent).

  • Don PPE: Put on all required PPE as outlined in Table 2 for handling solids.

  • Tare Balance: Place the weigh paper or boat on the analytical balance and tare the weight.

  • Transfer Compound: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula. Perform this transfer deep within the fume hood to contain any dust.

  • Record Weight: Once the desired weight is obtained, close the stock bottle immediately and record the mass.

  • Dissolution: Carefully add the weighed solid to the receiving flask. Using a funnel may prevent loss of material. Add the solvent to dissolve the compound.

  • Initial Cleanup: Dispose of the contaminated weigh paper and any contaminated wipes directly into the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.[5]

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Exit A Verify Fume Hood Operation B Don Required PPE (Goggles, Coat, Gloves) A->B C Tare Balance with Weigh Paper B->C D Transfer Solid Compound C->D E Transfer Weighed Solid to Flask D->E F Add Solvent to Dissolve E->F G Dispose of Contaminated Items in Hazardous Waste F->G H Clean Work Surface G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Standard workflow for safely handling and weighing the solid compound.

Spill and Emergency Procedures

Spill Management
  • Small Spills (Solid): If a small amount of solid is spilled inside a fume hood, carefully sweep it up with a brush and dustpan and place it in a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.[1] All waste containing this compound must be treated as hazardous waste.

Decontamination
  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the compound. Collect this rinse as hazardous liquid waste. Then, wash the glassware with soap and water.

  • Surfaces: Wipe down work surfaces in the fume hood with a cloth dampened with a solvent, followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.

Waste Disposal Protocol
  • Segregation: Do not mix this waste stream with other incompatible waste.[1] Use dedicated, clearly labeled hazardous waste containers.

  • Solid Waste: This includes unused compound, contaminated weigh paper, gloves, wipes, and other contaminated disposable materials. Collect in a sealed, labeled, and chemically compatible container.[2]

  • Liquid Waste: This includes reaction mother liquors and solvent rinses. Collect in a sealed, vented, and clearly labeled hazardous waste container. Do not overfill containers.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[2]

  • Pickup: Follow your institution's procedures for requesting hazardous waste pickup by the EHS department. The final disposal should be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[1]

G cluster_waste_stream Waste Characterization cluster_containment Containment Protocol cluster_disposal Final Disposal Start Waste Generated Is_Liquid Liquid or Solid? Start->Is_Liquid Solid_Waste Solid Waste (e.g., gloves, weigh paper, excess solid compound) Is_Liquid->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvent rinses) Is_Liquid->Liquid_Waste Liquid Solid_Container Seal in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled, Vented Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Store Store in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store EHS_Pickup Request EHS Pickup for Professional Incineration Store->EHS_Pickup

Caption: Decision workflow for the disposal of contaminated waste.

References

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - Ethyl pyrazole-4-carboxylate. Thermo Fisher Scientific. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College Environmental Health and Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Angene Chemical. Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Angene Chemical. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]

  • American Chemistry Council. Protective Equipment. American Chemistry Council. [Link]/protective-equipment)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.